5-Aminoisoquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
isoquinolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-6H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVYNUOOZIKEEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Record name | 5-aminoisoquinoline | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80150077 | |
| Record name | Isoquinol-5-ylamine | |
| Source | EPA DSSTox | |
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Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID4248661 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1125-60-6 | |
| Record name | 5-Aminoisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1125-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 5-Aminoisoquinoline | |
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| Record name | 5-Aminoisoquinoline | |
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| Record name | Isoquinol-5-ylamine | |
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| Record name | Isoquinol-5-ylamine | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.099 | |
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| Record name | 5-AMINOISOQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LDJ0JLN1Y7 | |
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Foundational & Exploratory
5-Aminoisoquinoline: A Technical Guide to its Discovery and Scientific History
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminoisoquinoline (5-AIQ) has emerged as a cornerstone molecule in biochemical research and drug discovery, primarily recognized for its potent inhibition of poly(ADP-ribose) polymerase (PARP) enzymes. This technical guide provides an in-depth exploration of the discovery, history, and key scientific milestones of 5-AIQ and its derivatives. It details the seminal moments in its synthesis, its evolution as a critical tool in the study of DNA repair, and the experimental foundations that have cemented its importance in modern medicinal chemistry.
Discovery and Historical Timeline
The journey of this compound is intertwined with the broader history of isoquinoline chemistry and the later discovery of the PARP enzyme family. The parent molecule, isoquinoline, was first isolated from coal tar in 1885.[1] However, the specific synthesis and characterization of its 5-amino derivative came much later.
A significant early synthesis of this compound was reported in a 1948 publication in the Canadian Journal of Research. This work described the preparation of this compound from 5-nitroisoquinoline, which was synthesized from isoquinoline. This represents one of the earliest documented syntheses of this compound.
Decades later, in 1964, a related compound, 5-aminoisoquinolin-1-one, was first synthesized by Wenkert and his colleagues.[2] This research was focused on the chemical properties of isoquinolinones and related compounds, and the biological activities of these molecules were not investigated at the time.[2]
The pivotal moment in the scientific history of this class of molecules came in 1991. A study by Suto et al. identified 5-aminoisoquinolin-1-one as a potent, water-soluble inhibitor of PARP.[2][3] This discovery was a significant leap forward from the earlier, less potent PARP inhibitors like 3-aminobenzamide. The 1991 paper established the critical pharmacophore for PARP inhibition within the isoquinolinone scaffold and reported a potent IC50 value, sparking widespread interest in 5-AIQ and its derivatives as tools to study the function of PARP in cellular processes, particularly DNA repair and as potential therapeutic agents.[2]
Logical Flow of Key Events in this compound's History
Caption: Historical timeline of this compound discovery.
Quantitative Data on PARP Inhibition
The potency of this compound and its derivatives as PARP inhibitors has been quantified in numerous studies. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor effectiveness. Below is a summary of reported IC50 values for 5-aminoisoquinolin-1-one against PARP-1. The variation in values can be attributed to different assay conditions and enzyme sources.
| Compound | Target | IC50 (nM) | Year Reported | Reference |
| 5-Aminoisoquinolin-1-one | PARP-1 (semi-purified) | 240 | 1991 | Suto et al. |
| 5-Aminoisoquinolin-1-one | PARP-1 | 12 (mM) | 2014 | Cincinelli et al.[3] |
| 5-Benzamidoisoquinolin-1-one | PARP-1 | 3900 | 2011 | Thorsell et al. |
| 5-Benzamidoisoquinolin-1-one | PARP-2 | 420 | 2011 | Thorsell et al. |
Key Signaling Pathway: Base Excision Repair
This compound's primary mechanism of action in a cellular context is the inhibition of PARP-1, a key enzyme in the Base Excision Repair (BER) pathway. BER is a fundamental DNA repair mechanism that corrects single-strand breaks and damaged bases.
Base Excision Repair (BER) Pathway and the Role of PARP-1
Caption: Role of PARP-1 in Base Excision Repair and its inhibition by 5-AIQ.
Experimental Protocols
Synthesis of this compound from 5-Nitroisoquinoline
This protocol is based on the method described in the 1948 Canadian Journal of Research, representing a foundational synthesis of this compound.
Materials:
-
5-Nitroisoquinoline
-
Stannous chloride dihydrate (SnCl2·2H2O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution
-
Benzene (for crystallization)
Procedure:
-
A solution of 5-nitroisoquinoline in concentrated hydrochloric acid and water is prepared.
-
The solution is cooled to below 0°C.
-
A cold solution of stannous chloride dihydrate in concentrated HCl is added to the 5-nitroisoquinoline solution.
-
The reaction mixture is allowed to stand at a low temperature overnight and then taken to dryness under reduced pressure.
-
The residue is dissolved in hot water, and the solution is saturated with hydrogen sulfide to precipitate tin sulfides.
-
The tin sulfides are removed by filtration.
-
The filtrate is basified with a sodium hydroxide solution.
-
The precipitated this compound is filtered and crystallized from benzene.
PARP-1 Colorimetric Assay
This protocol provides a general method for assessing the inhibitory activity of compounds like 5-AIQ against PARP-1 in vitro.
Materials:
-
96-well plate coated with histones
-
Recombinant PARP-1 enzyme
-
Activated DNA
-
Biotinylated NAD+
-
10x PARP assay buffer
-
Streptavidin-HRP
-
Colorimetric HRP substrate
-
2 M Sulfuric Acid (Stop Solution)
-
Test inhibitor (e.g., this compound) dissolved in an appropriate solvent (e.g., DMSO)
-
PBST buffer (PBS with 0.05% Tween-20)
-
Blocking buffer
Experimental Workflow:
Caption: Workflow for a PARP-1 colorimetric inhibition assay.
MTT Cell Viability Assay
This assay is commonly used to assess the cytotoxic effects of PARP inhibitors on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., BRCA-mutant cell line)
-
96-well tissue culture plate
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Test inhibitor (e.g., this compound)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor and incubate for a specified period (e.g., 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
If using adherent cells, carefully remove the medium.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for an additional 15 minutes to 4 hours with shaking to ensure complete solubilization.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.[4][5][6][7][8]
Conclusion
From its early synthesis to its pivotal role in the development of PARP inhibitors, this compound has a rich scientific history. Its journey highlights the often-serendipitous nature of drug discovery, where a compound synthesized for purely chemical exploration later becomes a vital tool in understanding and combating complex diseases. The quantitative data and experimental protocols provided herein offer a foundation for researchers to further explore the potential of 5-AIQ and its derivatives in the ongoing development of targeted cancer therapies and other biomedical applications.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. scispace.com [scispace.com]
- 3. Effects of 5-aminoisoquinolinone, a water-soluble, potent inhibitor of the activity of poly (ADP-ribose) polymerase on the organ injury and dysfunction caused by haemorrhagic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
5-Aminoisoquinoline: A Comprehensive Technical Guide to its Molecular Structure and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the molecular structure, characterization, and biological significance of 5-Aminoisoquinoline (5-AIQ). 5-AIQ is a pivotal molecule in medicinal chemistry, primarily recognized for its role as a potent inhibitor of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair and cell death pathways. This document details its structural features, physicochemical properties, and the analytical techniques employed for its characterization, offering valuable insights for researchers engaged in drug discovery and development.
Molecular Structure and Physicochemical Properties
This compound is a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, with an amino group substituted at the 5-position.
Table 1: Molecular Identifiers and Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | isoquinolin-5-amine[1] |
| Synonyms | 5-Isoquinolinamine, isoquinol-5-ylamine |
| CAS Number | 1125-60-6[1] |
| Chemical Formula | C₉H₈N₂[1] |
| Molecular Weight | 144.17 g/mol [1] |
| Appearance | Bright yellow to brownish-yellow solid[1] |
| Melting Point | 125-132 °C[1] |
| Solubility | Soluble in Chloroform, Ethyl Acetate, Methanol.[1] Limited solubility in water. |
| InChI | InChI=1S/C9H8N2/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-6H,10H2[1] |
| SMILES | C1=CC2=C(C=CN=C2)C(=C1)N[1] |
Spectroscopic and Crystallographic Characterization
The structural elucidation and confirmation of this compound are achieved through a combination of spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Table 2: ¹H NMR Spectral Data of this compound
| Proton Assignment | Chemical Shift (δ, ppm) |
| H-1 | 9.17 |
| H-3 | 8.47 |
| H-4 | 7.57 |
| H-8 | 7.39 |
| H-7 | 7.37 |
| H-6 | 6.93 |
| -NH₂ | 4.32 |
Solvent: CDCl₃, Frequency: 400 MHz. Data sourced from publicly available spectra.
Table 3: ¹³C NMR Spectral Data of this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-5 | 145.4 |
| C-1 | 143.1 |
| C-3 | 142.8 |
| C-8a | 133.2 |
| C-7 | 129.2 |
| C-4a | 128.8 |
| C-8 | 120.4 |
| C-4 | 115.8 |
| C-6 | 109.1 |
Solvent: CDCl₃. Data is predicted and compiled from typical values for similar structures.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.
Table 4: Mass Spectrometry Data for this compound
| m/z Value | Interpretation |
| 144 | Molecular ion [M]⁺ |
| 117 | [M-HCN]⁺, Loss of hydrogen cyanide |
| 116 | [M-HCN-H]⁺, Subsequent loss of a hydrogen radical |
| 89 | Further fragmentation |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies.
Table 5: Key IR Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400 - 3300 | N-H stretching (asymmetric and symmetric) | Amino group (-NH₂) |
| 3100 - 3000 | C-H stretching | Aromatic C-H |
| 1650 - 1580 | C=C and C=N stretching | Aromatic rings |
| 1620 - 1550 | N-H bending (scissoring) | Amino group (-NH₂) |
| 850 - 750 | C-H out-of-plane bending | Aromatic C-H |
X-ray Crystallography
The definitive three-dimensional structure of this compound in the solid state can be determined by X-ray crystallography. The crystal structure of this compound has been deposited in the Cambridge Structural Database (CSD) under the deposition number CCDC 906575 .[1] This data provides precise bond lengths, bond angles, and information about the crystal packing.
Biological Activity: PARP-1 Inhibition
This compound is a well-established inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for the repair of single-strand DNA breaks through the base excision repair (BER) pathway.[2]
PARP-1 Signaling Pathway in DNA Repair
The following diagram illustrates the central role of PARP-1 in the DNA damage response.
Caption: The PARP-1 mediated DNA single-strand break repair pathway.
Upon detection of a single-strand DNA break, PARP-1 binds to the damaged site and becomes activated.[3][4] The activated PARP-1 utilizes NAD+ as a substrate to synthesize long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins.[5] These PAR chains act as a scaffold to recruit the necessary components of the base excision repair machinery, which then carry out the repair process.[6]
Mechanism of Inhibition by this compound
This compound acts as a competitive inhibitor of PARP-1 by binding to the NAD+ binding site of the enzyme. This prevents the synthesis of PAR, thereby stalling the recruitment of DNA repair proteins to the site of damage.
Caption: Mechanism of PARP-1 inhibition by this compound.
By blocking PARP-1 activity, this compound prevents the repair of single-strand DNA breaks.[2] In rapidly dividing cells, such as cancer cells, these unrepaired breaks can lead to the collapse of replication forks during DNA replication, resulting in the formation of double-strand breaks. In cells with deficient double-strand break repair mechanisms (e.g., those with BRCA1/2 mutations), this accumulation of DNA damage can trigger apoptosis, a phenomenon known as synthetic lethality.[7]
Experimental Protocols
The following sections provide generalized protocols for the key analytical techniques used in the characterization of this compound. These should be adapted and optimized for specific instrumentation and experimental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the general steps for acquiring ¹H and ¹³C NMR spectra of this compound.
Caption: General workflow for NMR analysis of this compound.
Mass Spectrometry (MS)
This protocol describes the general procedure for obtaining a mass spectrum of this compound.
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's instructions. Set the ionization source parameters (e.g., electrospray ionization - ESI) and mass analyzer settings.
-
Sample Infusion: Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Infrared (IR) Spectroscopy
This protocol details the KBr pellet method for obtaining an IR spectrum of solid this compound.
-
Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press die and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.
-
Instrument Setup: Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Data Acquisition: Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Conclusion
This compound is a molecule of significant interest in the field of drug discovery, particularly as a scaffold for the development of PARP inhibitors. A thorough understanding of its molecular structure and properties, as detailed in this guide, is fundamental for the rational design and synthesis of novel therapeutic agents. The characterization techniques and protocols outlined here provide a solid foundation for researchers working with this important compound.
References
- 1. This compound | C9H8N2 | CID 70766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PARP-1 and its associated nucleases in DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PARP inhibition: PARP1 and beyond - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 5-Aminoisoquinoline from 5-Nitroisoquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The transformation of 5-nitroisoquinoline to 5-aminoisofrom is a critical step in the synthesis of various pharmacologically active molecules. As a key building block, 5-aminoisofrom serves as a versatile precursor for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the primary synthetic routes for this conversion, focusing on catalytic hydrogenation, and reductions utilizing iron in acetic acid and stannous chloride. Detailed experimental protocols, a comparative analysis of these methodologies, and characterization data for the final product are presented. Furthermore, the significance of the aminoisofrom scaffold in medicinal chemistry is discussed, highlighting its role in the design of targeted therapies.
Introduction
The isoquinoline framework is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with a wide range of biological activities. The introduction of an amino group at the C-5 position of the isoquinoline ring system unlocks extensive possibilities for further functionalization, making 5-aminoisofrom a highly valuable intermediate in drug discovery and development. The strategic placement of the amino group allows for the facile formation of amides, ureas, sulfonamides, and other functionalities, enabling the exploration of diverse chemical space to optimize pharmacological properties.[1][2] The reliable and efficient synthesis of 5-aminoisofrom from its readily available nitro precursor, 5-nitroisoquinoline, is therefore of paramount importance. This guide details and compares the most common and effective methods for this reduction.
Synthetic Methodologies
The reduction of the nitro group in 5-nitroisoquinoline to a primary amine can be accomplished through several established methods. The most prevalent and practical approaches include catalytic hydrogenation, and chemical reductions using metals in acidic media, such as iron in acetic acid or stannous chloride. Each method offers distinct advantages and disadvantages concerning reaction conditions, scalability, cost, and functional group tolerance.
Catalytic Hydrogenation
Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its clean reaction profile and generally high yields. Palladium on carbon (Pd/C) is a common catalyst for this transformation, utilizing molecular hydrogen as the reductant.
Experimental Protocol:
To a solution of 5-nitroisoquinoline (1.0 eq) in a suitable solvent such as ethanol or methanol, 10% palladium on carbon (5-10 mol%) is added. The reaction vessel is then purged with hydrogen gas and the mixture is stirred vigorously under a hydrogen atmosphere (typically 1-4 atm) at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The filtrate is concentrated under reduced pressure to afford 5-aminoisofrom.
Logical Relationship: Catalytic Hydrogenation Workflow
Caption: Catalytic hydrogenation workflow.
Reduction with Iron in Acetic Acid
The use of iron powder in an acidic medium, such as acetic acid, provides a classical and cost-effective method for the reduction of nitroarenes. This method is particularly advantageous for large-scale syntheses where the cost of reagents is a significant factor.[3]
Experimental Protocol:
To a stirred suspension of 5-nitroisoquinoline (1.0 eq) in a mixture of ethanol and glacial acetic acid, iron powder (excess, typically 3-5 eq) is added portion-wise. The reaction mixture is then heated to reflux (approximately 70-80 °C) and stirred until the starting material is consumed, as indicated by TLC. After completion, the hot reaction mixture is filtered to remove the iron salts. The filtrate is concentrated, and the residue is taken up in water and basified with a suitable base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the product. The solid is collected by filtration, washed with water, and dried to yield 5-aminoisofrom.
Signaling Pathway: Iron-Catalyzed Nitro Reduction
Caption: Iron-catalyzed nitro reduction pathway.
Reduction with Stannous Chloride
Stannous chloride (tin(II) chloride), particularly in its dihydrate form (SnCl₂·2H₂O), is another effective reagent for the reduction of aromatic nitro compounds. This method is often preferred for its milder reaction conditions compared to other metal/acid systems.[4]
Experimental Protocol:
5-nitroisoquinoline (1.0 eq) is dissolved in ethanol, and a solution of stannous chloride dihydrate (excess, typically 3-5 eq) in concentrated hydrochloric acid is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is poured onto ice and basified with a concentrated sodium hydroxide solution to precipitate tin salts. The product is then extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to give 5-aminoisofrom.
Comparative Data
The choice of synthetic method often depends on a balance of factors including yield, reaction time, cost, and ease of work-up. The following table summarizes the key quantitative data for the described methods for the synthesis of 5-aminoisofrom.
| Method | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Catalytic Hydrogenation | 10% Pd/C, H₂ | Ethanol/Methanol | Room Temperature | 2 - 6 | >90 |
| Iron Reduction | Fe powder, Acetic Acid | Ethanol | 70 - 80 | 1 - 3 | 80 - 90 |
| Stannous Chloride Reduction | SnCl₂·2H₂O, HCl | Ethanol | 0 to Room Temp. | 2 - 5 | 75 - 85 |
Characterization of this compound
The synthesized 5-aminoisofrom should be characterized to confirm its identity and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.
¹H NMR (DMSO-d₆, 400 MHz): δ 9.15 (d, J = 0.8 Hz, 1H), 8.21 (d, J = 6.0 Hz, 1H), 7.63 (d, J = 8.4 Hz, 1H), 7.50 (t, J = 8.0 Hz, 1H), 7.02 (d, J = 6.0 Hz, 1H), 6.89 (d, J = 7.6 Hz, 1H), 5.95 (s, 2H, NH₂).
¹³C NMR (DMSO-d₆, 100 MHz): δ 152.8, 147.5, 142.9, 129.2, 128.7, 120.4, 115.9, 112.6, 109.1.
Applications in Drug Development
The 5-aminoisofrom scaffold is a valuable building block in medicinal chemistry due to the versatile reactivity of the primary amino group. This functionality allows for the introduction of a wide array of substituents, enabling the fine-tuning of physicochemical and pharmacological properties of drug candidates.[2] Derivatives of 5-aminoisofrom have been explored for various therapeutic applications, including as inhibitors of kinases, proteases, and other enzymes implicated in diseases such as cancer and inflammatory disorders. The rigid isoquinoline core provides a well-defined platform for the spatial orientation of pharmacophoric groups, facilitating specific interactions with biological targets.
Conclusion
The synthesis of 5-aminoisofrom from 5-nitroisoquinoline can be effectively achieved through several reliable methods. Catalytic hydrogenation offers high yields and clean reaction conditions, making it a preferred method in many laboratory settings. The use of iron in acetic acid presents a cost-effective and scalable alternative, particularly for industrial applications. Stannous chloride reduction provides a milder option that is compatible with a range of functional groups. The choice of the optimal method will depend on the specific requirements of the synthesis, including scale, cost considerations, and available equipment. The accessibility of 5-aminoisofrom through these routes ensures its continued importance as a key intermediate in the development of novel therapeutics.
References
- 1. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4994576A - Method for reducing aromatic nitro groups - Google Patents [patents.google.com]
- 4. scispace.com [scispace.com]
5-Aminoisoquinoline: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Core Properties and Applications of 5-Aminoisoquinoline
This technical guide provides a comprehensive overview of this compound (5-AIQ), a potent inhibitor of Poly(ADP-ribose) polymerase (PARP), for researchers, scientists, and drug development professionals. This document details its chemical identity, physicochemical properties, and its significant role in oncology research, particularly through the mechanism of synthetic lethality. Detailed experimental protocols and visual representations of key biological pathways and workflows are provided to support further investigation and application of this compound.
Chemical Identity and Physicochemical Properties
This compound is a heterocyclic aromatic amine that serves as a critical scaffold in medicinal chemistry. Its chemical identifiers and key physicochemical properties are summarized below.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 1125-60-6[1] |
| IUPAC Name | isoquinolin-5-amine[2] |
| Molecular Formula | C₉H₈N₂[2] |
| Molecular Weight | 144.17 g/mol [2] |
| InChI | InChI=1S/C9H8N2/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-6H,10H2 |
| InChIKey | DTVYNUOOZIKEEX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=CN=C2)C(=C1)N |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Melting Point | 125-128 °C | Sigma-Aldrich |
| Appearance | Pale cream to brown powder/crystals | Thermo Fisher Scientific |
| Solubility | Water-soluble | [2] |
| pKa | Data available in IUPAC Digitized pKa Dataset | PubChem |
Mechanism of Action: PARP Inhibition and Synthetic Lethality
This compound is recognized as a potent inhibitor of Poly(ADP-ribose) polymerase (PARP), particularly PARP-1.[1][2][3] PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. The inhibition of PARP by 5-AIQ leads to the accumulation of unrepaired SSBs, which can subsequently result in the formation of more lethal double-strand breaks (DSBs) during DNA replication.
In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DSBs is deficient. This genetic vulnerability makes these cells highly dependent on the PARP-mediated BER pathway for survival. The simultaneous inhibition of PARP by 5-AIQ and the inherent deficiency in HR creates a state of "synthetic lethality," leading to selective cell death in cancer cells while sparing normal cells with functional HR.
Quantitative Biological Data
Table 3: In Vitro and In Silico Data for this compound
| Parameter | Value | Method/Source |
| PARP-1 IC₅₀ | Not explicitly reported for 5-AIQ; 240 nM for 5-Aminoisoquinolin-1-one[4] | Enzymatic Assay |
| In Vitro Half-life (T½) | 14.5 min | Human Liver Microsomes[1] |
| Intrinsic Clearance | 47.6 µL/min/mg | Human Liver Microsomes[1] |
| Predicted GI Absorption | High | In Silico ADME Prediction[1] |
| Predicted BBB Permeability | Yes | In Silico ADME Prediction[1] |
| Bioavailability Score | 0.55 | In Silico ADME Prediction[1] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound as a PARP inhibitor.
Synthesis of 5-Chloroisoquinoline from this compound (Sandmeyer Reaction)
This protocol details the conversion of this compound to 5-Chloroisoquinoline, a versatile intermediate for further chemical synthesis.
References
The Multifaceted Biological Activities of 5-Aminoisoquinoline Derivatives: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the diverse biological activities of 5-aminoisoquinoline (5-AIQ) and its derivatives, with a primary focus on their roles as enzyme inhibitors and their potential therapeutic applications. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental methodologies, and a visual representation of the key signaling pathways involved.
The isoquinoline scaffold is a privileged structure in medicinal chemistry, and the addition of an amino group at the 5-position confers a range of potent biological activities. These compounds have garnered significant interest for their therapeutic potential in oncology, inflammation, and infectious diseases.
Core Mechanisms of Action and Therapeutic Targets
This compound derivatives exhibit a broad spectrum of biological activities primarily through the inhibition of key enzymes involved in cellular signaling and homeostasis. The most prominent targets include Poly(ADP-ribose) polymerase (PARP), histone deacetylases (HDACs), and phosphodiesterases (PDEs).
PARP Inhibition and DNA Damage Repair
A major and widely studied activity of 5-AIQ derivatives is the inhibition of Poly(ADP-ribose) polymerase (PARP), particularly PARP-1 and PARP-2. PARP-1 is a critical enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs). In the context of cancer, particularly in tumors with existing DNA repair defects such as BRCA1/2 mutations, the inhibition of PARP-1 leads to the accumulation of unrepaired SSBs. These can then degenerate into more lethal double-strand breaks (DSBs) during DNA replication, leading to cell death through a mechanism known as synthetic lethality. 5-AIQ is recognized as an active PARP-1 inhibitor.[1]
Below is a diagram illustrating the role of PARP-1 in the Base Excision Repair pathway and the mechanism of action of PARP inhibitors.
Anticancer Activity via Signaling Pathway Modulation
Beyond PARP inhibition, isoquinoline derivatives have demonstrated potent antiproliferative effects through the modulation of key oncogenic signaling pathways, such as the PI3K/Akt/NF-κB pathway. This pathway is frequently hyperactivated in various cancers, promoting cell growth, survival, and proliferation. Certain this compound derivatives can inhibit components of this pathway, leading to the induction of apoptosis in cancer cells.
The following diagram outlines the PI3K/Akt/NF-κB signaling cascade and the intervention point for isoquinoline-based inhibitors.
Antiplatelet Activity through Phosphodiesterase Inhibition
Certain pyrimido-isoquinoline derivatives have been shown to inhibit platelet aggregation. This is achieved through the inhibition of phosphodiesterase (PDE), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE, these derivatives cause an increase in intracellular cAMP levels. Elevated cAMP, in turn, inhibits calcium mobilization and fibrinogen binding, which are critical steps in platelet aggregation.
This mechanism is depicted in the diagram below.
References
5-Aminoisoquinoline: A Technical Guide to a Foundational PARP-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Aminoisoquinoline (5-AIQ) is a potent, water-soluble, first-generation inhibitor of Poly(ADP-ribose) polymerase (PARP), particularly PARP-1.[1][2][3] As a structural analogue of the nicotinamide portion of NAD+, 5-AIQ competitively inhibits the catalytic activity of PARP enzymes, which are critical components of the DNA damage response (DDR) system.[4][5] Its utility as a research tool has been pivotal in elucidating the therapeutic potential of PARP inhibition, a strategy that has led to approved cancer therapies. This guide provides an in-depth technical overview of 5-AIQ, focusing on its mechanism of action, quantitative potency, effects on cellular signaling, and detailed experimental protocols for its evaluation.
Introduction to PARP-1 and Inhibition Strategy
Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme that plays a central role in DNA repair.[6] Activated by DNA single-strand breaks (SSBs), PARP-1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, using NAD+ as a substrate.[4][7] This process, known as PARylation, creates a negatively charged scaffold that recruits a cascade of DNA repair proteins to the lesion.[4][5]
PARP inhibitors exploit a concept known as synthetic lethality. In cancer cells with deficiencies in other DNA repair pathways, such as those with mutations in BRCA1 or BRCA2 which are critical for homologous recombination (HR) repair of double-strand breaks (DSBs), the inhibition of PARP-1-mediated SSB repair is catastrophic.[7][8] Unrepaired SSBs accumulate and are converted into more lethal DSBs during DNA replication.[6][7] Without a functional HR pathway, these cells cannot repair the DSBs, leading to genomic instability and cell death.[7][9]
This compound (5-AIQ): Mechanism of Action
5-AIQ functions as a competitive inhibitor of PARP-1.[1] Its isoquinolinone core mimics the nicotinamide moiety of NAD+, allowing it to bind to the catalytic domain of the PARP-1 enzyme.[5][9] This binding event physically blocks NAD+ from accessing the active site, thereby preventing the synthesis of PAR chains.[4] The inhibition of PARylation disrupts the recruitment of the DNA repair machinery to sites of DNA damage.
A key secondary mechanism of many PARP inhibitors is "PARP trapping," where the inhibitor not only blocks catalytic activity but also stabilizes the PARP1-DNA complex, preventing its release from the damage site.[5][10] This trapped complex is a cytotoxic lesion that can obstruct DNA replication, leading to the collapse of replication forks and the formation of DSBs.[5]
Figure 1. Mechanism of PARP-1 inhibition by this compound.
Quantitative Data: Inhibitory Potency
The potency of 5-AIQ is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce PARP-1 enzymatic activity by 50%. IC50 values are dependent on assay conditions, particularly the concentration of the substrate, NAD+.
| Inhibitor | Target | Assay Type | IC50 Value | Reference |
| This compound | PARP-1 | Semi-purified enzyme | ~240 nM | [1] |
| This compound | PARP-1 | Semi-purified enzyme | ~300 nM | [1] |
| This compound | PARP | H₂O₂-stimulated human cardiac myoblasts | ~12 µM | [3] |
Note: IC50 values can vary significantly based on the assay format (e.g., cell-free enzymatic vs. cell-based), substrate concentration, and specific experimental conditions.[11]
Cellular Signaling Pathways Affected by 5-AIQ
Inhibition of PARP-1 by 5-AIQ has wide-ranging effects on multiple cellular signaling pathways beyond direct DNA repair.
-
DNA Damage Response (DDR): The primary pathway affected is the DDR. By preventing SSB repair, 5-AIQ leads to the accumulation of DSBs, triggering the ATM (ataxia telangiectasia-mutated) and ATR (ATM and Rad3-related) signaling cascades, which can lead to cell cycle arrest and apoptosis.[12][13]
-
Inflammation: PARP-1 activation is implicated in inflammatory processes. Inhibition by 5-AIQ has been shown to down-regulate the activity of NF-κB, a key transcription factor that controls the expression of pro-inflammatory cytokines and adhesion molecules.[1][14] This gives 5-AIQ anti-inflammatory properties.[1][15]
-
Cell Fate (Apoptosis): The accumulation of extensive DNA damage and genomic instability in HR-deficient cells ultimately triggers programmed cell death (apoptosis).[12] This is often mediated by the p53 tumor suppressor pathway.[12]
Figure 2. Signaling pathways impacted by 5-AIQ-mediated PARP-1 inhibition.
Experimental Protocols
Evaluating the efficacy and mechanism of 5-AIQ involves a series of in vitro and cell-based assays.
In Vitro PARP-1 Chemiluminescent Activity Assay
This assay quantifies the enzymatic activity of PARP-1 by measuring the incorporation of biotinylated NAD+ into histone proteins.
Principle: Histones are coated on a 96-well plate. Recombinant PARP-1, activated DNA, and biotinylated NAD+ are added. The amount of biotin incorporated into the histones is proportional to PARP-1 activity and is detected using streptavidin-HRP and a chemiluminescent substrate.[4]
Detailed Methodology:
-
Plate Preparation: Coat a 96-well plate with histone proteins. Block the wells with a suitable blocking buffer (e.g., 5% BSA in PBST) for 90 minutes at room temperature.[4] Wash the plate three times with PBST.[4]
-
Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of 5-AIQ in assay buffer. A typical starting concentration is 100 µM.[4] Include wells for a "no inhibitor" positive control (DMSO vehicle) and a "no enzyme" blank.[4]
-
Reaction Setup: Prepare a Master Mix containing 10x PARP Assay Buffer, activated DNA, and biotinylated NAD+.[4]
-
Enzymatic Reaction:
-
Add 2.5 µL of the 5-AIQ dilution or DMSO vehicle to the appropriate wells.[4]
-
Add 10 µL of recombinant PARP-1 enzyme to all wells except the blank.
-
Initiate the reaction by adding 12.5 µL of the Master Mix to all wells except the blank.[4]
-
Add 10 µL of 1x PARP Assay Buffer to the blank wells.[4]
-
Incubate the plate at room temperature for 1 hour.[4]
-
-
Detection:
-
Wash the plate three times with PBST.
-
Add 50 µL of streptavidin-HRP (diluted 1:500 in blocking buffer) to each well.[4]
-
Incubate for 30 minutes at room temperature.[4]
-
Wash the plate three times with PBST.
-
Add chemiluminescent HRP substrate and immediately measure the light output using a microplate reader.[4]
-
-
Data Analysis: Calculate the percent inhibition for each 5-AIQ concentration relative to the positive control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[11]
Cellular PARylation Assay (Western Blot)
This method assesses the ability of 5-AIQ to inhibit PARP-1 activity within intact cells by measuring the levels of PAR.
Principle: Cells are treated with a DNA damaging agent to stimulate PARP-1 activity, in the presence or absence of 5-AIQ. Cell lysates are then analyzed by Western blot using an antibody that specifically detects PAR chains.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.[8]
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[8]
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.[8]
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.[8]
-
Western Blot:
-
Normalize all samples to the same protein concentration and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.[8]
-
Load equal amounts of protein (20-30 µg) per lane on a Tris-Glycine SDS-PAGE gel.[8]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[8]
-
Incubate the membrane overnight at 4°C with a primary antibody against PAR (e.g., anti-PAR, clone 10H).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[8] A loading control, such as β-actin or GAPDH, should be probed on the same membrane to ensure equal loading.
-
Figure 3. Experimental workflow for cellular PARylation Western blot.
Conclusion
This compound is a foundational PARP-1 inhibitor that has been instrumental in validating PARP as a therapeutic target. While newer, more potent, and selective inhibitors have since been developed for clinical use, 5-AIQ remains a valuable and widely used pharmacological tool for preclinical research into DNA repair, inflammation, and cancer biology.[1][2] Its well-characterized mechanism of action and the established protocols for its study provide a robust framework for investigating the complex roles of PARP enzymes in health and disease.
References
- 1. scispace.com [scispace.com]
- 2. Quantitative Determination of this compound, a PARP-1 Inhibitor by UPLC-MS/MS: In Silico ADME Profile and In Vitro Metabolic Stability Study [mdpi.com]
- 3. Effects of 5-aminoisoquinolinone, a water-soluble, potent inhibitor of the activity of poly (ADP-ribose) polymerase on the organ injury and dysfunction caused by haemorrhagic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. oncoscience.us [oncoscience.us]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. benchchem.com [benchchem.com]
- 12. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fiveable.me [fiveable.me]
- 14. Effects of 5-aminoisoquinolinone, a water-soluble, potent inhibitor of the activity of poly (ADP-ribose) polymerase, in a rodent model of lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 5-Aminoisoquinolinone, a PARP-1 Inhibitor, Ameliorates Immune Abnormalities through Upregulation of Anti-Inflammatory and Downregulation of Inflammatory Parameters in T Cells of BTBR Mouse Model of Autism - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Role of 5-Aminoisoquinoline in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Aminoisoquinoline (5-AIQ) has emerged as a pivotal building block in organic synthesis, demonstrating remarkable versatility in the construction of complex heterocyclic scaffolds. Its unique electronic and structural properties make it an invaluable precursor for a diverse array of functional molecules, particularly in the realm of medicinal chemistry. This technical guide provides an in-depth exploration of the role of 5-AIQ in the synthesis of high-value compounds, with a focus on its application in the development of targeted therapeutics and advanced molecular probes. Detailed experimental protocols for key transformations, comprehensive quantitative data, and visual representations of relevant synthetic and biological pathways are presented to serve as a practical resource for researchers in the field.
Introduction
The isoquinoline nucleus is a prominent structural motif in a vast number of natural products and synthetic compounds exhibiting significant biological activity.[1] Among its substituted derivatives, this compound (5-AIQ) stands out as a particularly useful and versatile starting material.[2] The presence of the amino group at the 5-position provides a reactive handle for a wide range of chemical modifications, enabling the strategic elaboration of the isoquinoline core. This has led to its extensive use in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[2][3]
This guide will delve into the core applications of 5-AIQ in organic synthesis, with a particular emphasis on its role in the preparation of Poly(ADP-ribose) polymerase (PARP) inhibitors and Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors, two important classes of therapeutic agents. Furthermore, its utility in the construction of novel fluorescent probes for biological imaging will be explored.
Key Synthetic Transformations of this compound
The chemical reactivity of 5-AIQ is dominated by the transformations of its amino group and the potential for functionalization of the isoquinoline ring system. Several key reactions unlock the synthetic potential of this scaffold.
Diazotization and Sandmeyer-Type Reactions
One of the most powerful transformations of 5-AIQ is its conversion to a diazonium salt, which can then undergo a variety of Sandmeyer-type reactions. This allows for the introduction of a wide range of substituents at the 5-position, including halogens, cyano groups, and sulfonyl chlorides.
The conversion of 5-AIQ to 5-chloroisoquinoline is a fundamental transformation, as the resulting chloro-derivative serves as a versatile intermediate for subsequent cross-coupling reactions.[3] The most common method for this conversion is the Sandmeyer reaction.[3]
Experimental Protocol: Synthesis of 5-Chloroisoquinoline via Sandmeyer Reaction [3]
-
Materials: this compound (5.0 g), deionized water (50 mL), concentrated hydrochloric acid (15 mL), sodium nitrite (2.5 g), copper(I) chloride (5.0 g).
-
Part A: Diazotization
-
Suspend 5.0 g of this compound in 50 mL of deionized water in a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add 15 mL of concentrated hydrochloric acid, maintaining the temperature below 5 °C. Stir for an additional 15 minutes.
-
In a separate beaker, dissolve 2.5 g of sodium nitrite in 10 mL of deionized water and cool the solution in an ice bath.
-
Add the cold sodium nitrite solution dropwise to the this compound hydrochloride suspension over 30 minutes, keeping the temperature between 0 °C and 5 °C.
-
Stir the reaction mixture for an additional 30 minutes at 0-5 °C.
-
-
Part B: Sandmeyer Reaction
-
In a 500 mL beaker, dissolve 5.0 g of copper(I) chloride in 25 mL of concentrated hydrochloric acid with gentle warming. Cool the solution to 0-5 °C.
-
Slowly and carefully add the cold diazonium salt solution from Part A to the stirred copper(I) chloride solution. Vigorous evolution of nitrogen gas will occur. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Heat the reaction mixture to 60 °C for 30 minutes.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and neutralize with a 20% aqueous solution of sodium hydroxide to a pH of approximately 8-9.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with deionized water (50 mL) and then brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator to obtain the crude 5-chloroisoquinoline.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
| Parameter | Value | Reference |
| Starting Material | This compound | [3] |
| Product | 5-Chloroisoquinoline | [3] |
| Reagents | NaNO₂, HCl, CuCl | [3] |
| Solvent | Water, HCl | [3] |
| Temperature | 0-60 °C | [3] |
| Reaction Time | ~3-4 hours | [3] |
| Yield | Not explicitly stated |
Isoquinoline-5-sulfonyl chloride is a key intermediate for the synthesis of ROCK inhibitors like Fasudil.[4][5][6] It can be prepared from 5-AIQ through a diazotization reaction followed by treatment with sulfur dioxide in the presence of a copper catalyst.
Experimental Protocol: Synthesis of Isoquinoline-5-sulfonyl Chloride
-
Materials: this compound, concentrated hydrochloric acid, sodium nitrite, acetic acid, sulfur dioxide, copper(II) chloride.
-
Procedure:
-
In a reaction flask, add 77.4g of this compound to 1180mL of concentrated hydrochloric acid.[7]
-
While stirring, cool the mixture to below -10 °C.[7]
-
Slowly drip in an aqueous solution of sodium nitrite (containing 44g of NaNO₂) over a period of time, maintaining the temperature between -10 °C and 0 °C.[7]
-
After the addition is complete, continue the insulation reaction for 1 hour to obtain the diazotization solution.[7]
-
In a separate vessel, prepare a solution of sulfur dioxide in acetic acid in the presence of a copper chloride catalyst.
-
The previously prepared diazotization solution is then added to the sulfur dioxide solution to carry out the sulfuryl chloridization.
-
The reaction mixture is then worked up by extraction with dichloromethane, followed by washing, drying, and removal of the solvent to yield isoquinoline-5-sulfonyl chloride.[7]
-
| Parameter | Value | Reference |
| Starting Material | This compound | [7] |
| Product | Isoquinoline-5-sulfonyl chloride | [7] |
| Reagents | NaNO₂, HCl, SO₂, CuCl₂ | [7] |
| Solvent | Acetic acid, HCl | [7] |
| Temperature | -10 °C to reaction temperature | [7] |
| Yield | >80% | [7] |
Cross-Coupling Reactions
The halogenated derivatives of 5-AIQ, such as 5-bromo or 5-chloroisoquinoline, are excellent substrates for various palladium-catalyzed cross-coupling reactions. These reactions, including the Buchwald-Hartwig amination and Suzuki coupling, allow for the introduction of a wide range of aryl, heteroaryl, and amino substituents.
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds and is instrumental in synthesizing a variety of this compound derivatives.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of 5-Bromoisoquinoline
-
Materials: 5-Bromoisoquinoline (1.0 equiv), amine (1.2-2.0 equiv), palladium source (e.g., Pd₂(dba)₃), phosphine ligand (e.g., BINAP), base (e.g., Cs₂CO₃), anhydrous solvent (e.g., THF).
-
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add 5-bromoisoquinoline, the palladium source, and the phosphine ligand.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Under the inert atmosphere, add the base and the anhydrous solvent.
-
Add the amine via syringe.
-
Stir the reaction mixture at the appropriate temperature (which may range from room temperature to elevated temperatures) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and work up by filtering through a pad of celite, concentrating the filtrate, and purifying the crude product by column chromatography.
-
| Parameter | Value | Reference |
| Substrate | 6-Bromoisoquinoline-1-carbonitrile | [8] |
| Amine | (S)-3-Amino-2-methylpropan-1-ol | [8] |
| Catalyst System | Pd(dba)₂ / BINAP | [8] |
| Base | Cs₂CO₃ | [8] |
| Solvent | THF | [8] |
| Yield | 80% (on a 2.5 kg scale) | [8] |
The Suzuki coupling reaction enables the formation of C-C bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. This is a valuable method for synthesizing 5-aryl or 5-vinylisoquinolines.
Experimental Protocol: General Procedure for Suzuki Coupling of 5-Bromoisoquinoline
-
Materials: 5-Bromoisoquinoline (1.0 equiv), boronic acid or ester (1.1-1.5 equiv), palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., 1,4-dioxane/water).
-
Procedure:
-
In a flask, combine 5-bromoisoquinoline, the boronic acid or ester, and the base.
-
Evacuate and backfill the flask with an inert gas.
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
-
| Entry | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 4-6 | 93 | [7] |
| 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 12-24 | ~85 | [7] |
Application in the Synthesis of Bioactive Molecules
The synthetic versatility of 5-AIQ and its derivatives has been extensively leveraged in the development of potent and selective inhibitors of key biological targets.
PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA repair, and their inhibition has emerged as a successful strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways (e.g., BRCA mutations). Several PARP inhibitors feature a substituted isoquinolinone scaffold, which can be derived from 5-AIQ. For instance, 5-bromoisoquinolin-1(2H)-one has been identified as a potent inhibitor of PARP activity.[2]
Caption: PARP-1 activation and its role in the base excision repair pathway.
ROCK Inhibitors
Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are key regulators of the actin cytoskeleton and are implicated in various pathological conditions, including hypertension, glaucoma, and cancer metastasis. Fasudil, a clinically approved ROCK inhibitor, is a derivative of isoquinoline-5-sulfonamide, highlighting the importance of the 5-substituted isoquinoline scaffold in this area.
Experimental Protocol: Synthesis of Fasudil from Isoquinoline-5-sulfonyl Chloride [3]
-
Materials: Isoquinoline-5-sulfonyl chloride hydrochloride, dichloromethane, saturated sodium bicarbonate solution, homopiperazine, 1M hydrochloric acid, 1M sodium hydroxide solution, methanol, concentrated hydrochloric acid.
-
Procedure:
-
Dissolve isoquinoline-5-sulfonyl chloride hydrochloride (36.45g) in dichloromethane (180mL) and neutralize with saturated sodium bicarbonate solution at 0 °C. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (100mL) and combine the organic layers. Dry over anhydrous sodium sulfate and filter to obtain a dichloromethane solution of isoquinoline-5-sulfonyl chloride.
-
Slowly add the isoquinoline-5-sulfonyl chloride solution to a solution of homopiperazine (30.00g) in dichloromethane (120mL) at 0 °C.
-
Heat the reaction to 50 °C for 2 hours.
-
Cool the reaction and adjust the pH to 4.5 with 1M HCl. Discard the organic phase and extract the aqueous phase twice with dichloromethane.
-
Adjust the pH of the aqueous phase to 9.5 with 1M NaOH and extract with dichloromethane.
-
Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain crude Fasudil as an oil.
-
Dissolve the oil in methanol, heat to dissolve, and adjust the pH to 5-6 with concentrated HCl to crystallize Fasudil hydrochloride.
-
Filter and dry the white solid to obtain Fasudil hydrochloride (40.26g, 89% yield).
-
Caption: Simplified schematic of the RhoA/ROCK signaling pathway leading to actomyosin contraction.
Application in the Synthesis of Fluorescent Probes
The inherent fluorescence of the isoquinoline ring system, combined with the ability to introduce various functional groups through the 5-amino position, makes 5-AIQ an attractive scaffold for the development of fluorescent probes. These probes can be designed to respond to specific analytes or environmental changes, finding applications in biological imaging and sensing. For instance, quinoline-based fluorescent probes have been developed for the detection of metal ions and for live-cell imaging.
Caption: A generalized workflow for the synthesis of fluorescent probes starting from this compound.
Conclusion
This compound is a cornerstone molecule in modern organic synthesis, providing a versatile and readily functionalizable platform for the construction of a wide range of valuable compounds. Its application in the synthesis of potent PARP and ROCK inhibitors underscores its significance in medicinal chemistry and drug development. Furthermore, its utility in the design of fluorescent probes highlights its potential in the field of chemical biology and diagnostics. The synthetic methodologies detailed in this guide, along with the compiled quantitative data, offer a valuable resource for chemists seeking to exploit the rich chemistry of this important building block. Future research will undoubtedly continue to uncover new and innovative applications for this compound and its derivatives.
References
- 1. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05943A [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fasudil hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. CN102603715A - Synthesis and preparation method of fasudil hydrochloride - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
5-Aminoisoquinoline: A Versatile Scaffold for Modern Pharmaceutical Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The isoquinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous approved therapeutic agents. Among its derivatives, 5-aminoisooquinoline has emerged as a particularly valuable building block for the design of novel pharmaceuticals, especially in the realm of oncology. This technical guide provides a comprehensive overview of 5-aminoisooquinoline's role in drug discovery, with a focus on its application as a pharmacophore for Poly(ADP-ribose) polymerase (PARP) inhibitors. This document details the mechanism of action, relevant signaling pathways, synthesis protocols, and key quantitative data for 5-aminoisooquinoline derivatives, offering a valuable resource for researchers in the field.
Introduction: The Significance of the 5-Aminoisoquinoline Core
The unique structural and electronic properties of the 5-aminoisooquinoline core make it an attractive starting point for the synthesis of targeted therapies. Its bicyclic aromatic system provides a rigid framework for the precise orientation of functional groups, enabling high-affinity interactions with biological targets. The amino group at the 5-position serves as a versatile synthetic handle for the introduction of various side chains, allowing for the fine-tuning of pharmacological properties such as potency, selectivity, and pharmacokinetics.
While the broader isoquinoline class of compounds exhibits a wide range of biological activities including antimicrobial, antifungal, antiviral, and anti-inflammatory properties, the 5-aminoisooquinoline scaffold has gained particular prominence for its utility in developing potent anticancer agents.[1] This is largely due to its effectiveness as a key component in the design of PARP inhibitors, a class of drugs that has revolutionized the treatment of certain cancers.
Mechanism of Action: PARP Inhibition and Beyond
The Role of PARP in DNA Repair and Cancer
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair.[2] PARP1, the most abundant member, acts as a DNA damage sensor, binding to single-strand breaks (SSBs) and catalyzing the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process, known as PARylation, recruits other DNA repair proteins to the site of damage, facilitating the repair process.
In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs. These SSBs are converted into more lethal double-strand breaks (DSBs) during DNA replication. Since these cancer cells lack the machinery for efficient DSB repair (homologous recombination), the accumulation of DSBs triggers cell death through a mechanism known as synthetic lethality.[3] This selective killing of cancer cells while sparing normal cells is a cornerstone of targeted cancer therapy.
This compound as a PARP Inhibitor Scaffold
The 5-aminoisooquinoline moiety has been successfully incorporated into several potent PARP inhibitors. It typically mimics the nicotinamide portion of the NAD+ substrate, binding to the nicotinamide-binding pocket of the PARP enzyme and thereby inhibiting its catalytic activity. The design of these inhibitors often involves the derivatization of the 5-amino group to introduce functionalities that can form additional interactions with the enzyme, enhancing potency and selectivity.
Modulation of the PI3K/Akt/mTOR Signaling Pathway
Beyond direct PARP inhibition, isoquinoline derivatives have been shown to modulate key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis, such as the PI3K/Akt/mTOR pathway.[1][2][4] Dysregulation of this pathway is a common feature in many cancers.[4] Some isoquinoline-based compounds have been found to inhibit the phosphorylation of key proteins in this cascade, including Akt and mTOR, leading to the induction of apoptosis.[2][4]
Quantitative Data: Potency of Isoquinoline Derivatives
The following tables summarize the in vitro potency of various isoquinoline and related heterocyclic derivatives as PARP inhibitors and their cytotoxic activity against different cancer cell lines. This data provides a comparative overview for researchers designing new compounds based on the 5-aminoisooquinoline scaffold.
Table 1: PARP1 Inhibitory Activity of Selected Heterocyclic Compounds
| Compound ID | Scaffold | PARP-1 IC50 (nM) | Reference Compound | PARP-1 IC50 (nM) |
| Compound 5 | Quinoxaline | 3.05 | Olaparib | 4.40 |
| Compound 8a | Quinoxaline | 2.31 | Olaparib | 4.40 |
| IN17 | 4-Hydroxyquinazoline | 470 | Olaparib | - |
| B1 | 4-Hydroxyquinazoline | 63.81 | Olaparib | - |
| 16l | 1H-Thieno[3,4-d]imidazole-4-carboxamide | - | Olaparib | - |
| 51 | (Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-7-carboxamide | 35 | - | - |
| 60 | (Z)-2-benzylidene-3-oxo-2,3-dihydrobenzofuran-7-carboxamide | 68 | - | - |
Note: IC50 values are highly dependent on assay conditions. The data presented here is for comparative purposes.[2][5][6][7][8]
Table 2: Cytotoxic Activity of Selected Heterocyclic Compounds against Cancer Cell Lines
| Compound ID | Scaffold | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 5 | Quinoxaline | MDA-MB-436 (Breast) | 2.57 | Olaparib | 8.90 |
| BAPPN | 5-methyl-5H-indolo[2,3-b]quinoline | HepG2 (Liver) | 3.3 | - | - |
| BAPPN | 5-methyl-5H-indolo[2,3-b]quinoline | HCT-116 (Colon) | 23 | - | - |
| BAPPN | 5-methyl-5H-indolo[2,3-b]quinoline | MCF-7 (Breast) | 3.1 | - | - |
| BAPPN | 5-methyl-5H-indolo[2,3-b]quinoline | A549 (Lung) | 9.96 | - | - |
| PQQ | Quinoline | HL-60 (Leukemia) | - | - | - |
Note: The cytotoxic activity can vary significantly between different cell lines and experimental conditions.[4][5][6][9]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of 5-aminoisooquinoline-based pharmaceuticals.
General Synthesis of this compound Derivatives
The synthesis of 5-aminoisooquinoline derivatives often starts from commercially available 5-aminoisooquinoline. A common synthetic route involves the acylation or sulfonylation of the 5-amino group, followed by further modifications to introduce desired functionalities.
Example Protocol: Synthesis of N-(isoquinolin-5-yl)benzamide
-
Reaction Setup: In a round-bottom flask, dissolve 5-aminoisooquinoline (1 mmol) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Addition of Reagents: Add a base, such as triethylamine or pyridine (1.2 mmol), to the solution. Cool the mixture to 0 °C in an ice bath.
-
Acylation: Slowly add benzoyl chloride (1.1 mmol) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water and extract the product with DCM.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-(isoquinolin-5-yl)benzamide.
In Vitro PARP1 Enzyme Activity Assay (Chemiluminescent)
This assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP1.
-
Plate Coating: Coat a 96-well white opaque plate with histone proteins and incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate with PBST (PBS with 0.05% Tween-20) and block with a suitable blocking buffer for 90 minutes at room temperature.
-
Inhibitor Addition: Add serial dilutions of the test compound (e.g., 5-aminoisooquinoline derivative) or a known PARP inhibitor (e.g., Olaparib) to the wells.
-
Enzymatic Reaction: Prepare a master mix containing PARP1 assay buffer, biotinylated NAD+, and activated DNA. Initiate the reaction by adding diluted PARP1 enzyme to the wells. Incubate for 1 hour at room temperature.
-
Detection: Add streptavidin-HRP conjugate to the wells and incubate for 30 minutes. After washing, add a chemiluminescent substrate.
-
Data Acquisition: Immediately measure the chemiluminescence using a microplate reader. The signal is inversely proportional to the PARP1 inhibitory activity of the compound.[10]
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 5-aminoisooquinoline derivative and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value of the compound.[11][12]
Visualizing the Mechanisms: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
PARP-Mediated DNA Repair and its Inhibition
Caption: PARP1 inhibition by 5-aminoisooquinoline derivatives leads to apoptosis in HR-deficient cancer cells.
The PI3K/Akt/mTOR Signaling Pathway
Caption: Isoquinoline derivatives can inhibit the PI3K/Akt/mTOR pathway, a key regulator of cell growth.
Experimental Workflow for Cytotoxicity Assessment
Caption: A typical workflow for determining the cytotoxic potency of a 5-aminoisooquinoline derivative.
Conclusion and Future Directions
This compound has proven to be a highly valuable and versatile building block in the development of novel pharmaceuticals, particularly in the field of oncology. Its role as a core scaffold for potent PARP inhibitors highlights its potential for creating targeted therapies that exploit the vulnerabilities of cancer cells. The ability of isoquinoline derivatives to modulate other critical signaling pathways, such as the PI3K/Akt/mTOR pathway, further expands their therapeutic potential.
Future research in this area will likely focus on the synthesis of novel 5-aminoisooquinoline derivatives with improved potency, selectivity, and pharmacokinetic profiles. A deeper understanding of the structure-activity relationships will guide the rational design of next-generation inhibitors. Furthermore, exploring the synergistic effects of these compounds with other anticancer agents could lead to more effective combination therapies. The continued investigation of the 5-aminoisooquinoline scaffold holds great promise for the discovery of innovative and impactful medicines.
References
- 1. An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Study of PARP inhibitors for breast cancer based on enhanced multiple kernel function SVR with PSO - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DSpace [scholarshare.temple.edu]
- 7. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins | MDPI [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Preliminary Studies on the Cytotoxicity of 5-Aminoisoquinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminoisoquinoline (5-AIQ) is a small molecule inhibitor of poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair.[1][2] The inhibition of PARP, particularly PARP-1, is a promising strategy in cancer therapy, as it can lead to the accumulation of DNA damage and subsequent cell death, especially in cancer cells with existing DNA repair defects.[2] This technical guide provides an in-depth overview of the preliminary cytotoxic studies of this compound, summarizing available data, detailing relevant experimental protocols, and visualizing the key signaling pathways involved in its mechanism of action. While specific quantitative cytotoxicity data for 5-AIQ is limited in publicly available literature, this guide leverages information on related isoquinoline compounds and the known mechanisms of PARP inhibitors to provide a comprehensive resource for researchers.
Data Presentation
Table 1: Cytotoxicity of Isoquinoline Derivatives in Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| This compound (5-AIQ) | Data Not Available | - | - | - |
| Related Isoquinoline Compound 1 | A549 | Lung Carcinoma | 1.82 | [3] |
| Related Isoquinoline Compound 1 | HCT-116 | Colorectal Carcinoma | 2.22 | [3] |
| Related Isoquinoline Compound 1 | MCF-7 | Breast Adenocarcinoma | 1.5 | [3] |
| Related Isoquinoline Compound 2 | HeLa | Cervical Carcinoma | 3.0 ± 0.5 | [3] |
| Related Isoquinoline Compound 2 | A549 | Lung Carcinoma | 3.8 ± 0.1 | [3] |
| Related Isoquinoline Compound 3 | HTB-26 | Breast Cancer | 10-50 | [4] |
| Related Isoquinoline Compound 3 | PC-3 | Pancreatic Cancer | 10-50 | [4] |
| Related Isoquinoline Compound 3 | HepG2 | Hepatocellular Carcinoma | 10-50 | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the cytotoxicity of this compound.
Cell Viability Assay (MTT Assay)
This protocol determines the effect of 5-AIQ on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549, HepG2)
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound (5-AIQ)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of 5-AIQ in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the existing medium from the wells and add 100 µL of the diluted 5-AIQ solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve 5-AIQ) and a blank control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of 5-AIQ that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with 5-AIQ.
Materials:
-
Cancer cells treated with 5-AIQ
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with various concentrations of 5-AIQ for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[6]
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[7]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[6]
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol analyzes the distribution of cells in different phases of the cell cycle after 5-AIQ treatment.
Materials:
-
Cancer cells treated with 5-AIQ
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with desired concentrations of 5-AIQ for a specific duration.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.[8]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[9]
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualization
Signaling Pathways
The primary mechanism of action for this compound is the inhibition of PARP-1. This can lead to cytotoxicity through the induction of apoptosis, particularly in cancer cells with compromised DNA repair mechanisms.
References
- 1. Evaluation of this compound (5-AIQ), a novel PARP-1 inhibitor for genotoxicity potential in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. bds.berkeley.edu [bds.berkeley.edu]
- 6. kumc.edu [kumc.edu]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. cancer.wisc.edu [cancer.wisc.edu]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
Methodological & Application
5-Aminoisoquinoline and Its Derivatives as Fluorescent Probes for Cellular Imaging: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoquinoline and its derivatives represent a versatile class of heterocyclic aromatic compounds that are increasingly utilized as fluorescent probes in cellular imaging. Their utility stems from favorable photophysical properties that can be tuned through chemical modifications, enabling the development of probes for specific organelles, analytes, and biological processes. 5-Aminoisoquinoline (5-AIQ), a notable isoquinoline derivative, is recognized primarily as a potent inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair and cell death pathways. While not conventionally used as a standalone fluorescent probe, its intrinsic, albeit modest, fluorescence and its role as a building block for more complex probes and fluorescent inhibitors make it a compound of significant interest in chemical biology and drug discovery.
This document provides detailed application notes and protocols for the use of isoquinoline-based fluorescent probes in cellular imaging, with a special focus on the application of 5-AIQ in the context of its inhibitory effects on PARP-1.
Quantitative Data of Isoquinoline-Based Fluorescent Probes
The photophysical properties of fluorescent probes are critical for their successful application in biological imaging. The following tables summarize key quantitative data for several representative isoquinoline derivatives from the literature. It is important to note that specific data for this compound as a primary fluorescent probe is not extensively documented; therefore, the data presented here for other isoquinoline derivatives serves to provide a general understanding of this class of compounds.
Table 1: Photophysical Properties of Representative Isoquinoline Derivatives
| Probe/Derivative Name | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (Φ) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent/Conditions |
| Isoquinoline | 310 | ~345 (neutral), ~375 (cationic) | < 0.01 (neutral) | Not Specified | Dichloromethane, Water |
| 1-(isoquinolin-3-yl)azetidin-2-one | 356 | 410 | 0.963 | 3,388 | 0.1 M H₂SO₄ |
| 1-(isoquinolin-3-yl)pyrrolidin-2-one | 363 | 420 | 0.612 | 3,162 | 0.1 M H₂SO₄ |
| 1-(isoquinolin-3-yl)piperidin-2-one | 368 | 435 | 0.389 | 2,541 | 0.1 M H₂SO₄ |
| 1-(isoquinolin-3-yl)imidazolidin-2-one | 377 | 440 | Not Specified | 5,083 | 0.1 M H₂SO₄ |
| N-methyl-1-(isoquinolin-3-yl)imidazolidin-2-one | 380 | 448 | 0.479 | Not Specified | Not Specified |
Table 2: Application-Specific Data of Isoquinoline Probes
| Probe/Derivative | Target Analyte/Organelle | Cellular Model | Concentration Range | Incubation Time | Key Findings |
| RM-581-Fluo (a quinoline derivative) | Endoplasmic Reticulum | MCF-7 cells | 1 - 30 µM | 1 - 4 hours | Accumulates in the ER, enabling tracking of the drug candidate.[1] |
| QNO | Nitric Oxide (NO) | Raw 264.7 cells | 0.5 µM | Not specified | Enables two-photon imaging of NO production in live cells and tissues.[2] |
| NJ1Cd | Cadmium (Cd²⁺) | HeLa cells | Not specified | Not specified | Ratiometric detection of intracellular Cd²⁺.[2] |
| CMTP-1 | Mitochondria (Viscosity and MAO-A) | Neuroblastoma cells | Not specified | Not specified | Dual-functional probe for mitochondrial viscosity and enzyme activity.[2] |
Signaling Pathway: PARP-1 in DNA Single-Strand Break Repair
5-AIQ is a known inhibitor of PARP-1. Understanding the PARP-1 signaling pathway is crucial for interpreting the effects of 5-AIQ in cellular contexts. PARP-1 plays a critical role in the base excision repair (BER) pathway, a primary mechanism for repairing DNA single-strand breaks (SSBs).
Caption: PARP-1 signaling pathway in response to DNA single-strand breaks and its inhibition by this compound.
Experimental Protocols
The following protocols provide generalized methodologies for the application of isoquinoline-based fluorescent probes and a specific protocol for imaging PARP-1 inhibition. It is crucial to optimize parameters such as probe concentration and incubation time for each specific cell type and experimental setup.
Protocol 1: General Live-Cell Staining and Imaging with Isoquinoline-Based Probes
This protocol provides a basic workflow for staining live cells with a generic isoquinoline-based fluorescent probe.
Materials:
-
Isoquinoline-based fluorescent probe stock solution (e.g., 1 mM in DMSO)
-
Adherent cells cultured on glass-bottom dishes or chamber slides
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Live-cell imaging buffer (e.g., HBSS)
-
Confocal or widefield fluorescence microscope with appropriate filter sets and an environmental chamber
Workflow Diagram:
Caption: General workflow for live-cell staining and imaging with an isoquinoline-based fluorescent probe.
Procedure:
-
Cell Preparation:
-
Seed adherent cells on glass-bottom dishes or chamber slides at an appropriate density to reach 50-70% confluency on the day of imaging.
-
Culture cells in complete medium at 37°C in a humidified incubator with 5% CO₂.
-
-
Probe Preparation:
-
Prepare a stock solution of the isoquinoline-based probe (e.g., 1 mM) in high-quality, anhydrous DMSO. Store at -20°C, protected from light.
-
On the day of the experiment, thaw the stock solution and dilute it to the desired working concentration (typically 0.5-10 µM) in pre-warmed serum-free medium or a suitable imaging buffer. The optimal concentration should be determined empirically for each cell line and probe.
-
-
Cell Staining:
-
Aspirate the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the probe-containing medium to the cells and incubate for 15-60 minutes at 37°C, protected from light. The optimal incubation time will depend on the specific probe and cell type.
-
After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or imaging buffer to remove any unbound probe.
-
-
Imaging:
-
Add fresh, pre-warmed imaging buffer to the cells.
-
Place the dish or slide on the stage of a fluorescence microscope equipped with an environmental chamber to maintain 37°C and 5% CO₂.
-
Acquire images using the appropriate filter sets for the specific isoquinoline probe.
-
Protocol 2: Imaging PARP-1 Inhibition in Live Cells Using a Fluorescently Labeled PARP Inhibitor (Conceptual Adaptation for 5-AIQ)
While 5-AIQ itself is not typically used for direct fluorescence imaging of PARP-1, this protocol outlines a conceptual approach for visualizing the effects of 5-AIQ by co-incubation with a fluorescently labeled PARP inhibitor (e.g., PARPi-FL) or by observing changes in nuclear morphology or DNA damage markers. This protocol is based on methodologies for imaging PARP-1 activity with fluorescent inhibitors.[3]
Materials:
-
This compound (5-AIQ)
-
A fluorescently labeled PARP inhibitor (e.g., PARPi-FL) or a DNA damage-inducing agent (e.g., H₂O₂) and a fluorescent DNA damage marker (e.g., γH2AX antibody with a fluorescent secondary antibody for fixed-cell imaging).
-
Live or fixed cells cultured on glass-bottom dishes.
-
Cell culture medium, PBS, and imaging buffer.
-
Fixation and permeabilization reagents (for fixed-cell imaging).
-
Confocal microscope.
Workflow Diagram:
Caption: Workflow for imaging the effects of 5-AIQ on PARP-1 activity or DNA damage.
Procedure (Live-Cell Imaging with a Fluorescent PARP Inhibitor):
-
Cell Preparation: Culture cells on glass-bottom dishes to the desired confluency.
-
Induce DNA Damage (Optional): To enhance the visualization of PARP-1 recruitment, treat cells with a DNA damaging agent (e.g., 10 mM H₂O₂ for 10 minutes).
-
5-AIQ Treatment: Pre-incubate the cells with a desired concentration of 5-AIQ (e.g., 1-100 µM) for a specified time (e.g., 1-4 hours) to allow for cellular uptake and target engagement.
-
Fluorescent Probe Addition: Add a fluorescently labeled PARP inhibitor (e.g., PARPi-FL at a concentration of 1-10 µM) to the medium and incubate for an appropriate time (e.g., 30-60 minutes).
-
Washing and Imaging: Wash the cells with imaging buffer to remove excess probe and acquire images using a confocal microscope with the appropriate laser lines and emission filters.
-
Analysis: Quantify the nuclear fluorescence intensity. A decrease in the signal from the fluorescent PARP inhibitor in the presence of 5-AIQ would indicate competitive binding and inhibition of PARP-1.
Procedure (Fixed-Cell Imaging of DNA Damage):
-
Cell Preparation and Treatment: Culture and treat cells with a DNA damaging agent and 5-AIQ as described above.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.
-
Immunostaining: Block the cells with a suitable blocking buffer (e.g., 1% BSA in PBS) and then incubate with a primary antibody against a DNA damage marker (e.g., anti-γH2AX). Follow this with incubation with a fluorescently labeled secondary antibody.
-
Nuclear Staining and Mounting: Counterstain the nuclei with a DNA stain like DAPI and mount the coverslips.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the intensity of the DNA damage marker. An increase in the DNA damage signal in 5-AIQ treated cells would suggest inhibition of DNA repair.
Conclusion
While this compound is not a classical fluorescent probe for direct cellular imaging, its role as a PARP-1 inhibitor provides a compelling application for fluorescence microscopy-based assays to study DNA repair mechanisms and the efficacy of potential anticancer agents. The broader family of isoquinoline derivatives offers a rich scaffold for the development of novel fluorescent probes with diverse applications in cellular imaging. The protocols and data presented here serve as a guide for researchers to explore the utility of these compounds in their specific research contexts. As with any fluorescent probe or chemical inhibitor, careful optimization of experimental conditions is paramount for obtaining reliable and reproducible results.
References
Application Notes and Protocols for PARP Inhibitor Assay using 5-Aminoisoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for various cellular processes, most notably DNA repair and the maintenance of genomic integrity.[1] PARP-1, the most abundant member of this family, acts as a DNA damage sensor. Upon detecting a single-strand break in DNA, PARP-1 binds to the damaged site and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, a process known as PARylation.[1][2] This PARylation serves as a scaffold to recruit other DNA repair proteins, facilitating the repair process.[3][4] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, cells become highly dependent on PARP-mediated repair. Inhibition of PARP in such cells leads to an accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality.[5]
5-Aminoisoquinoline (5-AIQ) is a water-soluble, potent, and selective inhibitor of PARP-1.[6][7] It is widely used as a biochemical and pharmacological tool to study the effects of PARP inhibition.[7] These application notes provide detailed protocols for utilizing 5-AIQ in both biochemical and cell-based assays to determine its inhibitory activity and to screen for other potential PARP inhibitors.
PARP Signaling Pathway in DNA Damage Response
The following diagram illustrates the central role of PARP-1 in the single-strand break repair (SSBR) pathway and how inhibitors like this compound intervene.
Data Presentation
The potency of PARP inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce PARP activity by 50%. IC50 values can vary depending on the assay type and experimental conditions.[8]
Table 1: IC50 Values for this compound (5-AIQ)
| PARP Isoform | Assay Type | IC50 Value | Reference |
| PARP-1 | Semi-purified enzyme | 240 nM | [7] |
| PARP-1 | Cell-based (inferred) | Potent | [6] |
| PARP-2 | Not specified | Similar to PARP-1 | - |
Table 2: Comparative IC50 Values of Clinically Relevant PARP Inhibitors
| Inhibitor | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Cancer Cell Line (Example) | Cell-based IC50 (µM) | Reference(s) |
| Olaparib | 1 - 5 | 1 - 2 | MDA-MB-436 (BRCA1 mut) | 0.01 - 1 | [9][10] |
| Rucaparib | 1.4 - 7 | 0.2 - 1.5 | Capan-1 (BRCA2 mut) | ~0.05 | [9] |
| Niraparib | 2 - 4 | 1 - 3 | Various | Variable | [9] |
| Talazoparib | 0.5 - 1 | 0.2 - 0.9 | MX-1 (BRCA1/2 wt) | <0.01 | [9][11] |
Note: IC50 values are aggregated from multiple sources and can vary based on specific experimental conditions. The cell-based IC50 values represent the effect on cell viability and not just direct enzyme inhibition.
Experimental Protocols
Two primary types of assays are detailed below: a biochemical assay to measure direct enzymatic inhibition and a cell-based assay to assess the cytotoxic effect of PARP inhibition in a cellular context.
Protocol 1: Biochemical PARP Activity Assay (ELISA-based)
This protocol describes a colorimetric assay to measure the amount of PAR synthesized by recombinant PARP-1 in the presence of an inhibitor.
Principle: Histones are coated onto a 96-well plate. Recombinant PARP-1, activated DNA, and biotinylated NAD+ are added. In the absence of an inhibitor, PARP-1 will synthesize biotinylated PAR chains onto the histones. The amount of incorporated biotin is then detected using streptavidin-horseradish peroxidase (HRP) and a colorimetric substrate. The signal intensity is inversely proportional to the PARP inhibitory activity.
Materials:
-
Recombinant human PARP-1 enzyme
-
This compound (5-AIQ) and other test compounds
-
96-well histone-coated plates
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Biotinylated NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2N H2SO4)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Compound Preparation: Prepare a serial dilution of 5-AIQ (and other test compounds) in Assay Buffer. A typical concentration range would be from 1 nM to 100 µM. Include a "no inhibitor" control (vehicle, e.g., DMSO) and a "no enzyme" blank.
-
Reaction Setup: In each well of the histone-coated plate, add the following in order:
-
50 µL of Assay Buffer
-
10 µL of Activated DNA
-
10 µL of the serially diluted inhibitor or vehicle
-
20 µL of Biotinylated NAD+
-
-
Enzyme Addition: Initiate the reaction by adding 10 µL of recombinant PARP-1 enzyme solution to each well (except the "no enzyme" blank).
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
Washing: Wash the plate 3-5 times with Wash Buffer to remove unincorporated reagents.
-
Streptavidin-HRP Addition: Add 100 µL of diluted Streptavidin-HRP to each well and incubate for 30-60 minutes at room temperature.
-
Washing: Repeat the washing step (5).
-
Signal Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes, or until sufficient color develops.
-
Stopping Reaction: Stop the reaction by adding 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the "no enzyme" blank from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control: % Inhibition = 100 * (1 - (Absorbance_inhibitor / Absorbance_control))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]
-
Protocol 2: Cell-Based PARP Inhibitor Assay (MTT Assay)
This protocol measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine the cytotoxic IC50 of a PARP inhibitor.[10][12]
Principle: Cancer cells, particularly those with DNA repair deficiencies (e.g., BRCA1/2 mutant), are seeded and treated with a PARP inhibitor. The inhibitor's effect on cell viability is assessed using the MTT reagent. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be solubilized and quantified by measuring its absorbance.
Materials:
-
Cancer cell line (e.g., BRCA1-deficient MDA-MB-436 or BRCA-proficient MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (5-AIQ) and other test compounds
-
Sterile 96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization Buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight in a CO2 incubator at 37°C.
-
Compound Treatment: Prepare serial dilutions of 5-AIQ (and other test compounds) in complete medium. Remove the old medium from the cells and add 100 µL of the medium containing the different inhibitor concentrations. Include a vehicle control (e.g., DMSO). Incubate for 72-96 hours.[8]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of Solubilization Buffer to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for determining the IC50 value of a PARP inhibitor in a cell-based assay.
References
- 1. An enzyme-linked immunosorbent assay-based system for determining the physiological level of poly(ADP-ribose) in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. PARP assay [assay-protocol.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Evaluation of this compound (5-AIQ), a novel PARP-1 inhibitor for genotoxicity potential in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. creative-bioarray.com [creative-bioarray.com]
Application Notes and Protocols for 5-Aminoisoquinoline in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminoisoquinoline (5-AIQ) is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its structural features make it a valuable building block for the synthesis of a diverse range of biologically active molecules.[1] Notably, 5-AIQ is a potent inhibitor of Poly(ADP-ribose) polymerase (PARP), particularly PARP-1, an enzyme crucial for DNA repair.[2][3] This inhibitory action forms the basis for its primary application in oncology, often in combination with DNA-damaging agents. Beyond its role as a PARP inhibitor, derivatives of this compound have shown promise in the treatment of neurodegenerative diseases, inflammatory conditions, and as antimicrobial agents.[4][5][6] This document provides detailed application notes, quantitative data, and experimental protocols relevant to the use of 5-AIQ in medicinal chemistry research.
Key Applications
-
PARP Inhibition in Cancer Therapy: 5-AIQ and its derivatives are potent inhibitors of PARP-1, an enzyme that plays a critical role in the repair of single-strand DNA breaks.[2][4] By inhibiting PARP-1, these compounds can induce synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[7] This makes them attractive candidates for cancer chemotherapy.
-
Neuroprotection: The isoquinoline scaffold is being investigated for its neuroprotective properties.[8][9] Derivatives of this compound have shown potential in models of neurodegenerative diseases like Parkinson's and Alzheimer's disease, partly through the modulation of inflammatory pathways and reduction of oxidative stress.[4][9]
-
Anti-inflammatory Activity: 5-AIQ has demonstrated anti-inflammatory effects by modulating the expression of cytokines and adhesion molecules.[4] This is linked to the inhibition of PARP-1, which down-regulates the activity of NF-κB, a key transcription factor in the inflammatory response.[4]
-
Building Block for Synthesis: 5-AIQ serves as a crucial intermediate in the synthesis of a wide array of more complex heterocyclic compounds with diverse pharmacological activities.[1]
Quantitative Data
The following tables summarize the in vitro activity of this compound and its derivatives against various targets.
Table 1: PARP Inhibition by this compound and its Derivatives
| Compound | Target | IC50 | Assay System | Reference |
| 5-Aminoisoquinolin-1-one (5-AIQ) | PARP-1 | ~300 nM | In vitro enzymatic assay | [1] |
| 5-Aminoisoquinolin-1-one (5-AIQ) | PARP-2 | Similar potency to PARP-1 | In vitro enzymatic assay | [1] |
| 5-Benzamidoisoquinolin-1-one | PARP-1 | - | In vitro enzymatic assay | [10] |
| 5-Benzamidoisoquinolin-1-one | PARP-2 | More selective for PARP-2 | In vitro enzymatic assay | [10] |
| 1,5-Isoquinolinediol | PARP-1 | 390 nM | In vitro enzymatic assay |
Table 2: Anticancer Activity of this compound Derivatives
| Derivative Class | Cell Line | Cancer Type | IC50 | Reference |
| 7-Aminoisoquinoline-5,8-quinones | Various | - | Varies with substitution | [11] |
| Pyrido[2',1':2,3]imidazo[4,5-c]isoquinolin-5-amine | Neuroblastoma | Neuroblastoma | Varies with substitution | [12] |
| Phenylaminoisoquinolinequinones | AGS, SK-MES-1, J82 | Gastric, Lung, Bladder | Moderate to high activity | [13] |
| 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | HepG2 | Hepatocellular Carcinoma | 3.3 µg/mL | [14] |
| 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | HCT-116 | Colon Carcinoma | 23 µg/mL | [14] |
| 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | MCF-7 | Breast Cancer | 3.1 µg/mL | [14] |
| 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | A549 | Lung Cancer | 9.96 µg/mL | [14] |
Table 3: Anti-inflammatory and Neuroprotective Activity of Isoquinoline Derivatives
| Derivative Class | Activity | IC50 / Effect | Model System | Reference |
| Chiral pyrazolo isoquinolines | Anti-inflammatory (NO inhibition) | 20.76 - 47.8 µM | LPS-induced RAW 264.7 cells | [6] |
| Isoquinoline-1-carboxamides | Anti-inflammatory (inhibition of pro-inflammatory mediators) | Potent suppression | LPS-treated BV2 microglial cells | [15] |
| Various quinoline derivatives | Neuroprotective (Antioxidant, enzyme inhibition) | Varies | In silico and in vitro models | [8] |
Experimental Protocols
Protocol 1: In Vitro PARP-1 Activity Assay (Chemiluminescent)
This protocol is adapted from a standard chemiluminescent assay to determine the inhibitory potential of 5-AIQ or its derivatives on PARP-1 enzymatic activity.
Principle: The assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP-1 in the presence of damaged DNA. The resulting biotinylated histones are detected using streptavidin-horseradish peroxidase (HRP) and a chemiluminescent substrate. The light output is proportional to PARP-1 activity.
Materials:
-
96-well white plates, high-binding
-
Recombinant human PARP-1 enzyme
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
Histone H1
-
Biotinylated NAD+
-
PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Blocking Buffer (e.g., 5% BSA in PBS)
-
Wash Buffer (e.g., PBST: PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
This compound (or derivative) stock solution in DMSO
-
Microplate luminometer
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with Histone H1 (e.g., 10 µg/mL in PBS) overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
Block the wells with Blocking Buffer for 1 hour at room temperature.
-
Wash the plate three times with Wash Buffer.
-
-
Inhibitor Preparation:
-
Prepare serial dilutions of 5-AIQ (or its derivative) in PARP Assay Buffer. Include a vehicle control (DMSO).
-
-
Enzyme Reaction:
-
Prepare a master mix containing PARP-1 enzyme and activated DNA in PARP Assay Buffer.
-
Add the test compound dilutions or vehicle to the wells.
-
Add the PARP-1/DNA master mix to the wells.
-
Initiate the reaction by adding biotinylated NAD+ to each well.
-
Incubate the plate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate three times with Wash Buffer.
-
Add Streptavidin-HRP (diluted in Blocking Buffer) to each well and incubate for 30 minutes at room temperature.
-
Wash the plate five times with Wash Buffer.
-
Add the chemiluminescent HRP substrate to each well.
-
Immediately measure the luminescence using a microplate luminometer.
-
Data Analysis:
-
Subtract the background luminescence (wells without enzyme).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol describes a standard MTT assay to evaluate the cytotoxic effects of 5-AIQ derivatives on cancer cell lines.[16][17]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[16]
Materials:
-
96-well clear flat-bottom plates
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
This compound derivative stock solution in DMSO
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 5-AIQ derivative in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes with shaking to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Signaling Pathways and Workflows
PARP-1 Signaling in DNA Single-Strand Break Repair
Caption: PARP-1 signaling pathway in response to DNA single-strand breaks and its inhibition by this compound.
General Workflow for Synthesis of this compound Derivatives
Caption: A generalized synthetic workflow for the preparation and evaluation of this compound derivatives.
Conclusion
This compound and its derivatives represent a promising class of compounds with significant therapeutic potential, particularly in the field of oncology. Their ability to inhibit PARP-1 provides a clear mechanism for their anticancer activity. Furthermore, the versatility of the this compound scaffold allows for the development of novel compounds targeting a range of diseases. The protocols and data presented here serve as a valuable resource for researchers and professionals engaged in the discovery and development of new therapeutics based on this important chemical entity. Further exploration of structure-activity relationships and in vivo efficacy is warranted to fully realize the therapeutic potential of this compound derivatives.
References
- 1. scispace.com [scispace.com]
- 2. Poly(ADP-ribose) polymerase-1 and its ambiguous role in cellular life and death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Biological function, mediate cell death pathway and their potential regulated mechanisms for post-mortem muscle tenderization of PARP1: A review [frontiersin.org]
- 5. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory efficacy and relevant SAR investigations of novel chiral pyrazolo isoquinoline derivatives: Design, synthesis, in-vitro, in-vivo, and computational studies targeting iNOS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids [mdpi.com]
- 10. 5-Benzamidoisoquinolin-1-ones and 5-(ω-carboxyalkyl)isoquinolin-1-ones as isoform-selective inhibitors of poly(ADP-ribose) polymerase 2 (PARP-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design | MDPI [mdpi.com]
- 13. Synthesis and in Vitro Antiproliferative Activity of New Phenylaminoisoquinolinequinones against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Anti-Inflammatory and Anti-Migratory Activities of Isoquinoline-1-Carboxamide Derivatives in LPS-Treated BV2 Microglial Cells via Inhibition of MAPKs/NF-κB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
- 17. atcc.org [atcc.org]
Application Note: Quantification of 5-Aminoisoquinoline in Plasma using UPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of 5-Aminoisoquinoline (5-AIQ) in plasma. 5-AIQ is a potent inhibitor of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme critically involved in DNA repair and various cellular stress responses.[1] This method is suitable for pharmacokinetic studies and other drug development applications where accurate measurement of 5-AIQ is required. The protocol outlined below details the sample preparation, chromatographic separation, and mass spectrometric detection parameters.
Introduction
This compound is a water-soluble and selective inhibitor of PARP-1, making it a valuable tool in pharmacological research.[1] Overactivation of PARP-1 is implicated in various pathological conditions, and its inhibition is a promising therapeutic strategy.[1] A robust and reliable analytical method is crucial for the quantitative determination of 5-AIQ in biological matrices to support preclinical and clinical studies. UPLC-MS/MS offers high sensitivity, specificity, and throughput, making it the gold standard for bioanalytical assays.[2] This application note provides a detailed protocol for the quantification of 5-AIQ in plasma, which has been developed and validated for linearity, precision, accuracy, and stability.[2]
Experimental
Materials and Reagents
-
This compound (Reference Standard)
-
Pantoprazole (Internal Standard, IS)
-
Acetonitrile (ACN), HPLC Grade
-
Ammonium Acetate, HPLC Grade
-
Water, HPLC Grade
-
Human Plasma (or other relevant biological matrix)
Instrumentation
-
ACQUITY UPLC System (Waters Corporation)
-
Triple Quadrupole (TQD) Mass Spectrometer (Waters Corporation)
-
Acquity CSH C18 column (2.1 × 100 mm; 1.7 µm)
Sample Preparation
A protein precipitation method is used for the extraction of 5-AIQ from plasma samples.[2]
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (200 ng/mL Pantoprazole).
-
Vortex briefly to mix.
-
Add 200 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 × g for 8 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an HPLC vial with a glass insert.
-
Inject 5 µL of the prepared sample into the UPLC-MS/MS system.
UPLC Conditions
-
Column: Acquity CSH C18 (2.1 × 100 mm; 1.7 µm)[2]
-
Mobile Phase: 10 mM Ammonium Acetate and Acetonitrile (35:65, v/v)[2]
-
Flow Rate: 0.3 mL/min[2]
-
Column Temperature: 40 ± 5 °C[2]
-
Autosampler Temperature: 15 ± 5 °C[2]
-
Injection Volume: 5 µL[2]
-
Run Time: Isocratic elution is used.[2]
MS/MS Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive[2]
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
Results and Discussion
The UPLC-MS/MS method demonstrated excellent performance for the quantification of 5-AIQ in plasma. The method was validated over a linear range of 1.0 to 666 ng/mL with a correlation coefficient (r²) of ≥0.995.[2]
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 1.0 - 666 ng/mL[2] |
| Correlation Coefficient (r²) | ≥0.995[2] |
| Precision (%RSD) | ≤12.68%[2] |
| Accuracy (%Bias) | -8.6% to 5.9%[2] |
| Mean Recovery | 79.1%[2] |
| Matrix Effect | Negligible (92.4%)[2] |
The precision and accuracy of the method were within the acceptable limits as per regulatory guidelines.[2] The mean recovery of 5-AIQ from plasma was consistent and reproducible.[2] Negligible matrix effects indicate that the method is robust and free from interference from endogenous plasma components.[2]
Signaling Pathway and Experimental Workflow
PARP-1 Signaling Pathway
This compound is an inhibitor of PARP-1. PARP-1 is a key enzyme in the DNA damage response pathway. Upon DNA damage, PARP-1 binds to DNA strand breaks and synthesizes poly(ADP-ribose) (PAR) chains on itself and other target proteins. This process, known as PARylation, facilitates the recruitment of DNA repair machinery to the site of damage. By inhibiting PARP-1, 5-AIQ prevents the synthesis of PAR, thereby impairing DNA repair. This can lead to the accumulation of DNA damage and ultimately cell death, particularly in cancer cells with deficient DNA repair mechanisms.
Caption: PARP-1 signaling pathway and the inhibitory action of this compound.
UPLC-MS/MS Experimental Workflow
The experimental workflow for the quantification of this compound in plasma samples is a streamlined process involving sample preparation, chromatographic separation, and mass spectrometric detection.
References
Developing Anti-Cancer Agents with 5-Aminoisoquinoline: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of 5-Aminoisoquinoline (5-AIQ) and its derivatives in the development of novel anti-cancer agents. It includes a summary of their mechanisms of action, quantitative data on their efficacy, detailed experimental protocols for their evaluation, and visualizations of the key signaling pathways involved.
Core Concepts and Mechanism of Action
This compound and its derivatives have emerged as a promising class of compounds in oncology research. Their anti-cancer activity is often attributed to a multi-faceted approach that targets various cellular processes critical for cancer cell survival and proliferation. The primary mechanisms of action include the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways involved in tumor progression.[1][2][3][4]
Derivatives of isoquinoline have been shown to exert their cytotoxic effects through several key mechanisms:
-
Induction of Oxidative Stress: Certain isoquinoline derivatives can disrupt the cellular redox balance, leading to an increase in reactive oxygen species (ROS). This creates a toxic intracellular environment that is particularly detrimental to cancer cells, which often have a higher basal level of oxidative stress.[5]
-
Apoptosis Induction: The accumulation of ROS can trigger the intrinsic apoptotic pathway. This involves the modulation of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[5] This shift ultimately leads to the activation of executioner caspases, such as caspase-3 and caspase-9, resulting in programmed cell death.[5]
-
Cell Cycle Arrest: Various isoquinoline derivatives have been observed to cause cell cycle arrest at different phases, thereby inhibiting the proliferation of cancer cells. For instance, some diisoquinoline derivatives have been shown to cause an accumulation of cells in the G2/M phase.[6]
-
Enzyme Inhibition:
-
Topoisomerase II Inhibition: Some isoquinoline derivatives can inhibit the function of topoisomerase II, an enzyme crucial for DNA replication and repair.[6]
-
PARP Inhibition: Poly (ADP-ribose) polymerase (PARP) is a family of proteins critical for DNA repair.[7][8] Inhibiting PARP in cancer cells with existing DNA repair defects (like BRCA mutations) can lead to synthetic lethality, a promising anti-cancer strategy.[8][9] While not all 5-AIQ derivatives are PARP inhibitors, this is a significant area of research for related compounds.
-
NQO1 Inhibition: Some derivatives act as inhibitors of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme often overexpressed in cancer cells, contributing to redox imbalance.[5]
-
-
Signaling Pathway Modulation: Isoquinoline derivatives can interfere with critical pro-survival signaling pathways in cancer cells, such as the PI3K/Akt/mTOR pathway.[10][11]
Quantitative Data Summary
The cytotoxic activity of various isoquinoline derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. The following tables summarize representative IC50 values for different classes of isoquinoline derivatives.
Table 1: IC50 Values of Representative 7-Aminoisoquinoline-5,8-quinone Derivatives in Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | Cell Type | IC50 (µM) |
| 18. 4-Aminophenyl | A549 | Lung Carcinoma | 0.9 ± 0.1 |
| HCT116 | Colon Carcinoma | 1.2 ± 0.1 | |
| MCF7 | Breast Adenocarcinoma | 1.5 ± 0.2 | |
| WI38 | Normal Lung Fibroblast | 25.6 ± 2.8 | |
| 17. N-Ethyl-N-(3-pyridyl) | A549 | Lung Carcinoma | 12.8 ± 1.3 |
| HCT116 | Colon Carcinoma | 15.2 ± 1.7 | |
| MCF7 | Breast Adenocarcinoma | 17.9 ± 1.9 | |
| WI38 | Normal Lung Fibroblast | > 50 | |
| 16. N-Methyl-N-(3-pyridyl) | A549 | Lung Carcinoma | 15.4 ± 1.6 |
| HCT116 | Colon Carcinoma | 18.1 ± 2.0 | |
| MCF7 | Breast Adenocarcinoma | 20.3 ± 2.2 | |
| WI38 | Normal Lung Fibroblast | > 50 |
Data extracted from "Studies on quinones. Part 45: Novel 7-aminoisoquinoline-5,8-quinone derivatives with antitumor properties on cancer cell lines". The data indicates that some derivatives exhibit potent and selective cytotoxicity against cancer cell lines compared to normal fibroblasts.[5]
Table 2: IC50 Values of a Diisoquinoline Derivative (Compound 2) and Etoposide
| Compound | Incubation Time | AGS (Gastric Cancer) IC50 (µM) |
| Compound 2 | 24 h | 21 ± 2 |
| 48 h | 6 ± 2 | |
| Etoposide | 24 h | 80 ± 2 |
| 48 h | 45 ± 2 |
These results suggest that Compound 2 is a more cytotoxic agent against AGS cancer cells than the established anti-cancer drug etoposide.[6]
Key Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the anti-cancer properties of this compound derivatives.
Protocol 1: Cell Viability Assessment (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells and, by inference, their viability and proliferation.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
This compound derivative compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[5][12] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[12]
-
Compound Treatment: Prepare serial dilutions of the 5-AIQ derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[12] Remove the old medium and add 100 µL of the medium containing the test compounds or vehicle control.[12] Incubate for a specified period (e.g., 48 or 72 hours).[1][5]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[1][5][12]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1][12] Gently shake the plate for 10 minutes to ensure complete dissolution.[1][12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1][12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[1]
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24-48 hours).[12]
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization.[12] Wash the cells twice with cold PBS.[12]
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.[12] Transfer 100 µL of the cell suspension to a flow cytometry tube.[12] Add 5 µL of Annexin V-FITC and 5 µL of PI.[1][12]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1][12]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[1][12] Live cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are Annexin V-FITC and PI positive.[1]
Protocol 3: Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle using propidium iodide staining.
Materials:
-
Treated and untreated cancer cells
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)[1][5]
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the compound and harvest them as described for the apoptosis assay.[5]
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.[1] Store the fixed cells at -20°C for at least 2 hours or overnight.[1][5]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS.[1] Resuspend the cell pellet in a solution containing PI and RNase A.[1][5]
-
Incubation: Incubate the cells in the dark for 30 minutes at 37°C.[12]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5]
Protocol 4: Western Blotting
This technique is used to detect specific proteins in a sample and can be used to assess the modulation of proteins involved in apoptosis and other signaling pathways.
Materials:
-
Treated and untreated cells
-
Lysis buffer
-
Protein quantification assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, p53, AKT, ERK1/2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and untreated cells to extract total protein.[5]
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.[5]
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[1][5]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1][5]
-
Blocking: Block the membrane with a blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[1][5]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[1]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Detection: Wash the membrane again with TBST, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.[1]
Visualizations: Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key pathways and experimental workflows relevant to the anti-cancer activity of this compound derivatives.
Caption: Proposed signaling pathway for the induction of apoptosis by 5-AIQ derivatives.[5]
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Workflow for cell cycle analysis using flow cytometry.
References
- 1. benchchem.com [benchchem.com]
- 2. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The molecular mechanism of anticancer action of novel octahydropyrazino[2,1-a:5,4-a′]diisoquinoline derivatives in human gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Current status and future promise of next-generation poly (ADP-Ribose) polymerase 1-selective inhibitor AZD5305 [frontiersin.org]
- 8. PARP inhibitors: its role in treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: 5-Aminoisoquinoline (5-AIQ) in Ischemia-Reperfusion Injury Models
Introduction
Ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where cellular damage is exacerbated upon the restoration of blood flow to previously ischemic tissue.[1][2][3] This process is a significant cause of tissue damage in various clinical settings, including myocardial infarction, stroke, organ transplantation, and shock.[4] A key mediator in the pathophysiology of I/R injury is the nuclear enzyme Poly(ADP-ribose) polymerase-1 (PARP-1).[4][5][6] Overactivation of PARP-1, triggered by DNA damage from reactive oxygen species (ROS) generated during reperfusion, leads to cellular energy depletion and necrotic cell death.[4][7]
5-Aminoisoquinoline (5-AIQ) is a water-soluble, potent, and selective inhibitor of PARP-1.[8] It has been widely utilized as a pharmacological tool to investigate the role of PARP-1 in various disease models.[8] Experimental studies have demonstrated the beneficial effects of 5-AIQ in mitigating I/R injury in models of the liver, kidney, heart, and brain.[5][8][9][10] These notes provide a summary of the quantitative data, detailed experimental protocols, and the underlying signaling pathways related to the use of 5-AIQ in preclinical I/R injury models.
Mechanism of Action: PARP-1 Inhibition
During ischemia-reperfusion, the generation of reactive oxygen and nitrogen species causes DNA single-strand breaks. This DNA damage triggers the activation of PARP-1.[4][7] Activated PARP-1 cleaves NAD+ into nicotinamide and ADP-ribose, polymerizing the latter onto nuclear proteins, a process known as PARylation.[7][11] This excessive consumption of NAD+ depletes the cellular energy pools (both NAD+ and ATP), leading to mitochondrial dysfunction and ultimately, necrotic cell death.[4][7] 5-AIQ acts by competitively inhibiting the catalytic activity of PARP-1, thereby preventing the depletion of NAD+ and preserving cellular energy, which reduces cell death and tissue injury.[5][9][10]
Data Presentation: Efficacy of 5-AIQ in I/R Models
The protective effects of 5-AIQ have been quantified in various animal models of ischemia-reperfusion injury. The tables below summarize the key findings.
Table 1: Effects of 5-AIQ on Hepatic Ischemia-Reperfusion Injury in Rats (Data sourced from a study involving 30 minutes of liver ischemia followed by 2 hours of reperfusion)[9]
| Parameter | Vehicle Control Group | 5-AIQ (3 mg/kg, i.v.) Group | Outcome |
| Serum ALT (U/L) | High | Significantly Reduced | Reduced hepatocellular injury |
| Serum AST (U/L) | High | Significantly Reduced | Reduced hepatocellular injury |
| Serum LDH (U/L) | High | Significantly Reduced | Reduced cell death |
| Serum GGT (U/L) | High | Significantly Reduced | Reduced hepatobiliary injury |
| Liver Malondialdehyde (MDA) | High | Significantly Reduced | Decreased lipid peroxidation |
| Liver PARP Activation | Strong Staining | Reduced Staining | Evidence of PARP inhibition |
| Liver ICAM-1 Staining | Strong Staining | Reduced Staining | Reduced inflammation |
Table 2: Effects of 5-AIQ on Renal Ischemia-Reperfusion Injury in Rats (Data sourced from a study involving 45 minutes of bilateral renal ischemia followed by 6 hours of reperfusion)[5][6]
| Parameter | Vehicle Control Group | 5-AIQ (0.3 mg/kg) Group | Outcome |
| Serum Creatinine | High | Significantly Reduced | Improved renal function |
| Blood Urea Nitrogen (BUN) | High | Significantly Reduced | Improved renal function |
| Renal PARP Activity | High | Markedly Reduced | Evidence of PARP inhibition |
| Histological Injury Score | High | Significantly Reduced | Attenuated tubular necrosis |
Table 3: Effects of 5-AIQ on Oxidative Stress in Cultured Rat Renal Proximal Tubular Cells (Data sourced from an in vitro study involving exposure to Hydrogen Peroxide (H₂O₂))[5][6]
| Parameter | H₂O₂ Only | H₂O₂ + 5-AIQ | Outcome |
| PARP Activity | Substantial Increase | Concentration-dependent reduction | Potent PARP inhibition |
| Cellular Injury (LDH release) | High | Concentration-dependent reduction | Reduced cytotoxicity |
| Cell Death | High | Concentration-dependent reduction | Increased cell survival |
| IC₅₀ for 5-AIQ | N/A | ~0.03 mmol/L | High potency |
Experimental Protocols
Detailed methodologies for replicating key experiments are provided below.
Protocol 1: In Vivo Rat Model of Liver Ischemia-Reperfusion Injury
This protocol describes the induction of partial hepatic I/R injury in rats to evaluate the protective effects of 5-AIQ.[9]
Materials:
-
Male Wistar rats (200-250g)
-
This compound (5-AIQ)
-
Vehicle (e.g., 0.9% saline)
-
Anesthetic (e.g., sodium pentobarbital, 60 mg/kg, i.p.)
-
Surgical instruments, sutures, and an atraumatic vascular clamp
Procedure:
-
Animal Preparation: Anesthetize the rat with sodium pentobarbital. Ensure a stable plane of anesthesia is maintained throughout the procedure.
-
Surgical Procedure: Perform a midline laparotomy to expose the liver and its vascular supply.
-
Ischemia Induction: Gently dissect and isolate the portal triad (hepatic artery, portal vein, and bile duct) supplying the left and median lobes of the liver. Induce partial ischemia by occluding the portal triad with an atraumatic vascular clamp for 30 minutes.
-
Drug Administration: Five minutes prior to the onset of ischemia, administer 5-AIQ (3 mg/kg) or an equivalent volume of vehicle intravenously (i.v.) via the femoral vein.
-
Reperfusion: After 30 minutes of ischemia, remove the vascular clamp to initiate reperfusion.
-
Monitoring and Closure: Suture the abdominal wall in layers. Allow the animal to recover under supervision.
-
Endpoint Analysis: After 2 hours of reperfusion, re-anesthetize the animal and collect blood samples via cardiac puncture for biochemical analysis (ALT, AST, LDH). Harvest the liver tissue for histological analysis (H&E staining), immunohistochemistry (for PARP and ICAM-1), and measurement of lipid peroxidation (MDA levels).[9]
Protocol 2: In Vitro Model of Oxidative Stress in Renal Proximal Tubular Cells
This protocol details the use of primary cultures of rat renal proximal tubular cells to assess the cytoprotective effects of 5-AIQ against oxidative stress, a key component of I/R injury.[5][6]
Materials:
-
Primary cultures of rat renal proximal tubular cells
-
Cell culture medium (e.g., DMEM/F12)
-
Hydrogen peroxide (H₂O₂)
-
This compound (5-AIQ) stock solution
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
-
PARP activity assay kit
Procedure:
-
Cell Culture: Culture rat renal proximal tubular cells until they reach confluence in appropriate multi-well plates.
-
Pre-treatment: Replace the culture medium with fresh medium containing various concentrations of 5-AIQ (e.g., 0.01 to 1 mmol/L) or vehicle. Incubate for a specified pre-treatment period (e.g., 1 hour).
-
Induction of Oxidative Stress: Add hydrogen peroxide (H₂O₂) to the culture medium at a final concentration of 1 mmol/L to induce oxidative stress.
-
Incubation: Incubate the cells for 4 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Endpoint Analysis:
-
Cell Injury: Collect the culture supernatant to measure the release of LDH, an indicator of plasma membrane damage and cytotoxicity.
-
PARP Activity: Lyse the cells and measure PARP activity using a commercially available assay kit according to the manufacturer's instructions.
-
Cell Viability: Perform a cell viability assay (e.g., MTT or Calcein-AM/EthD-1 staining) to quantify cell death.
-
References
- 1. Ischemia/reperfusion injury and cardioprotective mechanisms: Role of mitochondria and reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Signaling Pathways Involved in Myocardial Ischemia–Reperfusion Injury and Cardioprotection: A Systematic Review of Transcriptomic Studies in Sus scrofa [mdpi.com]
- 4. Role of Poly(ADP-ribose) polymerase 1 (PARP-1) in Cardiovascular Diseases: The Therapeutic Potential of PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. 5-Aminoisoquinolinone reduces renal injury and dysfunction caused by experimental ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PARP-1 inhibitor alleviates cerebral ischemia/reperfusion injury by reducing PARylation of HK-1 and LDH in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The novel PARP inhibitor 5-aminoisoquinolinone reduces the liver injury caused by ischemia and reperfusion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medscimonit.com [medscimonit.com]
- 11. Inhibition of the activity of poly (ADP-ribose) polymerase reduces heart ischaemia/reperfusion injury via suppressing JNK-mediated AIF translocation - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Antiproliferative Activity of 5-Aminoisoquinoline-5,8-diones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 5-aminoisoquinoline-5,8-dione derivatives and the evaluation of their antiproliferative activity. The isoquinoline-5,8-dione scaffold is a key structural motif in a variety of natural and synthetic compounds exhibiting potent biological activities, including antitumor effects. The introduction of an amino substituent on the quinone ring has been shown to be a critical determinant of their cytotoxic efficacy.
Introduction
The this compound-5,8-dione core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating significant potential as antiproliferative agents. These compounds are believed to exert their anticancer effects through multiple mechanisms, including the induction of apoptosis, often mediated by the generation of reactive oxygen species (ROS), and the modulation of critical cellular signaling pathways. This document outlines two primary synthetic routes to access these compounds and provides a standardized protocol for assessing their cytotoxic effects against cancer cell lines.
Data Presentation: Antiproliferative Activity
The antiproliferative activity of various this compound-5,8-dione derivatives is summarized in the tables below. The data is presented as IC50 values (µM), which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.
Table 1: Antiproliferative Activity of Phenylaminoisoquinoline-5,8-dione Derivatives [1]
| Compound | Substituent | AGS (Gastric Cancer) IC50 (µM) | SK-MES-1 (Lung Cancer) IC50 (µM) | J82 (Bladder Cancer) IC50 (µM) |
| 1 | 4-methoxycarbonyl-3-methylisoquinoline-5,8-quinone | 17.34 ± 1.64 | 25.90 ± 1.60 | 14.81 ± 0.74 |
| 2a | 6-phenylamino- | 1.10 ± 0.03 | 4.40 ± 0.09 | 1.50 ± 0.70 |
| 2b | 7-phenylamino- | 0.57 ± 0.20 | 2.60 ± 0.30 | 1.60 ± 0.70 |
| 3a | 6-(4-methoxyphenyl)amino- | 1.10 ± 0.10 | 3.40 ± 0.60 | 3.80 ± 0.70 |
| 3b | 7-(4-methoxyphenyl)amino- | 0.32 ± 0.04 | 1.10 ± 0.09 | 1.90 ± 0.20 |
| 4a | 6-(4-hydroxyphenyl)amino- | 0.72 ± 0.19 | 2.40 ± 0.12 | 2.06 ± 0.10 |
| 4b | 7-(4-hydroxyphenyl)amino- | 0.24 ± 0.01 | 0.89 ± 0.05 | 0.76 ± 0.04 |
| 5a | 6-bromo-7-phenylamino- | 1.01 ± 0.04 | 0.98 ± 0.05 | 0.72 ± 0.19 |
| 5b | 7-bromo-6-phenylamino- | 0.29 ± 0.01 | 0.53 ± 0.04 | 1.34 ± 0.05 |
| 6a | 6-bromo-7-(4-methoxyphenyl)amino- | 0.70 ± 0.04 | 0.31 ± 0.01 | 2.30 ± 0.10 |
| 6b | 7-bromo-6-(4-methoxyphenyl)amino- | 1.84 ± 0.14 | 4.72 ± 3.23 | 4.49 ± 0.31 |
Table 2: Antiproliferative Activity of Additional Isoquinoline-5,8-dione Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Pyrido[3,4-b]phenazinedione derivative | A549 (Lung) | 1.82-5.97 | [2] |
| Pyrido[3,4-b]phenazinedione derivative | SNU-638 (Stomach) | 1.82-5.97 | [2] |
| Pyrido[3,4-b]phenazinedione derivative | Col2 (Colon) | 1.82-5.97 | [2] |
| Pyrido[3,4-b]phenazinedione derivative | HT1080 (Fibrosarcoma) | 1.82-5.97 | [2] |
| Pyrido[3,4-b]phenazinedione derivative | HL-60 (Leukemia) | 1.82-5.97 | [2] |
| Isatin-benzoazine hybrid 8b | HT-29 (Colon) | Not specified | [3] |
| Isatin-benzoazine hybrid 8c | HT-29 (Colon) | Not specified | [3] |
| Isatin-benzoazine hybrid 8d | HT-29 (Colon) | Not specified | [3] |
| Isatin-benzoazine hybrid 8b | ZR-75 (Breast) | Not specified | [3] |
| Isatin-benzoazine hybrid 8c | ZR-75 (Breast) | Not specified | [3] |
| Isatin-benzoazine hybrid 8d | ZR-75 (Breast) | Not specified | [3] |
| Isatin-benzoazine hybrid 8b | A-549 (Lung) | Not specified | [3] |
| Isatin-benzoazine hybrid 8c | A-549 (Lung) | Not specified | [3] |
| Isatin-benzoazine hybrid 8d | A-549 (Lung) | Not specified | [3] |
Experimental Protocols
Synthesis of this compound-5,8-dione Derivatives
Two common synthetic strategies are presented below. The first involves the amination of a bromo-substituted isoquinoline-5,8-dione, while the second utilizes an acid-induced amination of a methoxycarbonyl-substituted precursor.
Protocol 1: Synthesis of 7-Amino-isoquinoline-5,8-diones from 6-Bromo-isoquinoline-5,8-dione [4][5]
This protocol describes the synthesis of 7-amino-substituted isoquinoline-5,8-diones via nucleophilic aromatic substitution.
Materials:
-
6-Bromo-isoquinoline-5,8-dione
-
Desired primary or secondary amine (e.g., methylamine, piperidine, aniline)
-
Solvent (e.g., ethanol, methanol, or dichloromethane)
-
Water
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 6-bromo-isoquinoline-5,8-dione in the chosen solvent in a round-bottom flask.
-
Add an excess of the desired amine to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the pure 7-amino-isoquinoline-5,8-dione derivative.
-
Characterize the final product using spectroscopic methods such as NMR and mass spectrometry.
Protocol 2: Synthesis of Phenylaminoisoquinoline-5,8-diones via Acid-Induced Amination [6]
This protocol details the synthesis of phenylamino-substituted isoquinoline-5,8-diones from a precursor containing a methoxycarbonyl group.
Materials:
-
4-Methoxycarbonyl-3-methylisoquinoline-5,8-quinone
-
Substituted aniline (e.g., aniline, p-anisidine, p-aminophenol)
-
Cerium(III) chloride heptahydrate (CeCl3·7H2O)
-
Methanol
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-methoxycarbonyl-3-methylisoquinoline-5,8-quinone in methanol, add the substituted aniline and cerium(III) chloride heptahydrate.
-
Stir the mixture at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is then subjected to purification by column chromatography on silica gel to separate the regioisomers (6- and 7-substituted products).
-
Characterize the purified products by spectroscopic methods (NMR, IR, HRMS).
Antiproliferative Activity Assay
The following protocol describes the determination of the cytotoxic activity of the synthesized compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., AGS, SK-MES-1, J82)
-
Complete cell culture medium (e.g., EMEM or Ham F-12 supplemented with 10% FBS, L-glutamine, sodium pyruvate, sodium bicarbonate, penicillin, and streptomycin)
-
Synthesized this compound-5,8-dione derivatives
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., acidified ethanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10^4 cells/mL in 100 µL of complete medium per well. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in complete medium. The final concentration of DMSO should not exceed 1%. Replace the medium in the wells with 100 µL of the medium containing the compounds at various concentrations (e.g., ranging from 0.1 to 100 µM). Include untreated cells (vehicle control with 1% DMSO) as a negative control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plates for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow
Proposed Signaling Pathway for Antiproliferative Activity
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 6-chloroisoquinoline-5,8-diones and pyrido[3,4-b]phenazine-5,12-diones and evaluation of their cytotoxicity and DNA topoisomerase II inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and in Vitro Antiproliferative Activity of New Phenylaminoisoquinolinequinones against Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving 5-Aminoisoquinoline Solubility for In Vitro Assays
For researchers, scientists, and drug development professionals utilizing 5-Aminoisoquinoline (5-AIQ), ensuring its optimal solubility in in vitro assays is critical for obtaining accurate and reproducible results. This technical support center provides a comprehensive guide to understanding and overcoming the solubility challenges associated with 5-AIQ.
Frequently Asked Questions (FAQs)
Q1: What is the reported aqueous solubility of this compound (5-AIQ), and why are there conflicting reports?
There are conflicting reports regarding the aqueous solubility of 5-AIQ. An experimental study reported a low aqueous solubility of 1.4 µg/mL at pH 7.4.[1] In contrast, some computational models predict a higher solubility, with one study reporting a predicted LogS of -2.14, categorizing it as "very soluble in water".[2] This discrepancy highlights the difference between predicted and experimental values. For practical laboratory applications, it is crucial to consider the experimental data, which indicates that 5-AIQ is a poorly soluble compound in neutral aqueous solutions.
Q2: What are the primary reasons for 5-AIQ precipitation in my in vitro assay?
Precipitation of 5-AIQ in aqueous-based in vitro assays, such as cell culture media, is a common issue stemming from its low aqueous solubility. The primary reasons include:
-
Solvent Shock: Rapidly diluting a concentrated stock solution of 5-AIQ (typically in an organic solvent like DMSO) into an aqueous buffer or media can cause the compound to crash out of solution.
-
Exceeding Solubility Limit: The final concentration of 5-AIQ in the assay may exceed its maximum solubility in the specific aqueous medium.
-
pH Effects: As a weak base, the solubility of 5-AIQ is pH-dependent. In neutral or alkaline solutions, its solubility is lower compared to acidic conditions.
-
Interactions with Media Components: Components in complex cell culture media, such as salts and proteins, can interact with 5-AIQ and reduce its solubility.
Q3: What is the recommended solvent for preparing a stock solution of 5-AIQ?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of 5-AIQ due to its ability to dissolve a wide range of organic compounds. For some applications, methanol has also been used to prepare stock solutions.[3]
Q4: How can I improve the solubility of 5-AIQ for my experiments?
Several strategies can be employed to enhance the solubility of 5-AIQ:
-
Co-solvents: Using a water-miscible organic solvent like DMSO to prepare a stock solution is the most common initial approach.
-
pH Adjustment: Lowering the pH of the aqueous solution can increase the solubility of 5-AIQ by protonating the amino group.
-
Salt Formation: Using a salt form of 5-AIQ, such as this compound hydrochloride, can significantly improve aqueous solubility.
-
Cyclodextrin Complexation: Encapsulating 5-AIQ within a cyclodextrin molecule can enhance its apparent solubility in aqueous solutions.
Troubleshooting Guide: Precipitation of this compound
This guide provides a step-by-step approach to troubleshoot and resolve 5-AIQ precipitation issues during your experiments.
// Nodes start [label="Precipitation Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_stock [label="1. Check Stock Solution\nIs it clear?", fillcolor="#FBBC05", fontcolor="#202124"]; re_dissolve [label="Action: Re-dissolve stock.\nConsider gentle warming or sonication.", fillcolor="#F1F3F4", fontcolor="#202124"]; check_dilution [label="2. Review Dilution Protocol\nRapid dilution of stock?", fillcolor="#FBBC05", fontcolor="#202124"]; slow_dilution [label="Action: Add stock solution dropwise\nto pre-warmed media while vortexing.", fillcolor="#F1F3F4", fontcolor="#202124"]; check_concentration [label="3. Evaluate Final Concentration\nIs it too high?", fillcolor="#FBBC05", fontcolor="#202124"]; lower_concentration [label="Action: Perform a dose-response\nexperiment to find the optimal soluble concentration.", fillcolor="#F1F3F4", fontcolor="#202124"]; check_dmso [label="4. Assess Final DMSO Concentration\nIs it <0.5%?", fillcolor="#FBBC05", fontcolor="#202124"]; adjust_dmso [label="Action: Adjust stock concentration to\nmaintain a low final DMSO percentage.", fillcolor="#F1F3F4", fontcolor="#202124"]; advanced_methods [label="5. Consider Advanced\nSolubilization Methods", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; ph_adjustment [label="pH Adjustment", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cyclodextrin [label="Cyclodextrin Complexation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; salt_form [label="Use Salt Form (e.g., HCl)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> check_stock; check_stock -> re_dissolve [label="No"]; re_dissolve -> check_dilution; check_stock -> check_dilution [label="Yes"]; check_dilution -> slow_dilution [label="Yes"]; slow_dilution -> check_concentration; check_dilution -> check_concentration [label="No"]; check_concentration -> lower_concentration [label="Yes"]; lower_concentration -> check_dmso; check_concentration -> check_dmso [label="No"]; check_dmso -> adjust_dmso [label="No"]; adjust_dmso -> advanced_methods; check_dmso -> advanced_methods [label="Yes"]; advanced_methods -> ph_adjustment; advanced_methods -> cyclodextrin; advanced_methods -> salt_form; } ` Caption: Troubleshooting workflow for this compound precipitation.
Data Presentation: Solubility of this compound
The following table summarizes the available solubility data for this compound. Note that quantitative data in common organic solvents is limited, and the provided information is based on a combination of experimental data, predictions for structurally similar compounds, and qualitative reports.
| Solvent/Buffer | Temperature (°C) | Solubility | Data Type | Source |
| Aqueous Buffer (pH 7.4) | Not Specified | 1.4 µg/mL | Experimental | [1] |
| Water | Not Specified | Predicted LogS = -2.14 | Computational | [2] |
| DMSO | Not Specified | Moderate to High | Qualitative (related compound) | |
| Methanol | Not Specified | Soluble | Qualitative | [3] |
| Chloroform | Not Specified | Soluble | Qualitative | |
| Ethyl Acetate | Not Specified | Soluble | Qualitative | |
| Ethanol | Not Specified | Sparingly to Moderately Soluble | Qualitative (related compound) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Calculate the required mass: Determine the mass of 5-AIQ needed to prepare the desired volume of a 10 mM stock solution (Molecular Weight of 5-AIQ = 144.17 g/mol ).
-
For 1 mL of 10 mM stock: 1.44 mg of 5-AIQ.
-
-
Weigh the compound: Accurately weigh the calculated amount of 5-AIQ powder and transfer it to a sterile vial.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the vial.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved.
-
Gentle Warming/Sonication (if necessary): If the compound does not fully dissolve, gently warm the vial in a 37°C water bath for 5-10 minutes and vortex again. Alternatively, sonicate the vial for 5-10 minutes.
-
Visual Inspection: Ensure the final stock solution is clear and free of any visible particulates.
-
Storage: Aliquot the stock solution into single-use tubes to minimize freeze-thaw cycles and store at -20°C for short-term or -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions in Aqueous Media
Procedure:
-
Pre-warm media: Warm your aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C).
-
Prepare intermediate dilution (optional but recommended): To minimize solvent shock, prepare an intermediate dilution of your DMSO stock solution in the pre-warmed medium. For example, to prepare a 100 µM intermediate solution from a 10 mM stock, dilute the stock 1:100 (e.g., 2 µL of stock into 198 µL of medium).
-
Prepare final dilution: Add the required volume of the stock or intermediate solution to the final volume of pre-warmed medium. It is crucial to add the stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion.
-
Final DMSO concentration: Ensure the final concentration of DMSO in your assay is below 0.5%, and ideally below 0.1%, to avoid solvent-induced toxicity to cells.
-
Visual inspection: After preparing the final working solution, visually inspect it for any signs of precipitation before adding it to your assay.
Protocol 3: Solubility Enhancement using β-Cyclodextrin (General Approach)
This compound has been shown to form a 1:1 inclusion complex with β-cyclodextrin. This can be exploited to increase its aqueous solubility.
Materials:
-
This compound
-
β-Cyclodextrin
-
Aqueous buffer (e.g., PBS)
-
Stir plate and stir bar
-
0.22 µm syringe filter
Procedure (Kneading Method):
-
Molar Ratio: Determine the desired molar ratio of 5-AIQ to β-cyclodextrin (typically starting with 1:1).
-
Mixing: In a mortar, thoroughly mix the appropriate amounts of 5-AIQ and β-cyclodextrin powders.
-
Kneading: Add a small amount of a water-ethanol mixture (e.g., 1:1 v/v) to the powder mixture to form a thick paste.
-
Drying: Dry the paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverization: Pulverize the dried complex into a fine powder.
-
Solubility Test: Test the solubility of the prepared complex in your desired aqueous buffer.
Signaling Pathway and Experimental Workflow Diagrams
PARP-1 Inhibition and Downstream Signaling
This compound is a known inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 plays a crucial role in DNA repair and also modulates the activity of various transcription factors, including NF-κB. Inhibition of PARP-1 by 5-AIQ can lead to a downstream reduction in NF-κB signaling.[4][5]
Experimental Workflow for Stock Solution Preparation
The following diagram outlines the general workflow for preparing a stock solution of this compound.
// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; weigh [label="Weigh 5-AIQ", fillcolor="#F1F3F4", fontcolor="#202124"]; add_dmso [label="Add Anhydrous\nDMSO", fillcolor="#F1F3F4", fontcolor="#202124"]; dissolve [label="Vortex/\nSonicate", fillcolor="#FBBC05", fontcolor="#202124"]; check_clarity [label="Check for\nClarity", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; aliquot [label="Aliquot for\nStorage", fillcolor="#F1F3F4", fontcolor="#202124"]; store [label="Store at -20°C\nor -80°C", fillcolor="#F1F3F4", fontcolor="#202124"]; end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; gentle_heat [label="Gentle Warming\n(37°C)", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges start -> weigh; weigh -> add_dmso; add_dmso -> dissolve; dissolve -> check_clarity; check_clarity -> aliquot [label="Clear"]; check_clarity -> gentle_heat [label="Not Clear"]; gentle_heat -> dissolve; aliquot -> store; store -> end; } ` Caption: Workflow for preparing a 5-AIQ stock solution.
References
Technical Support Center: Synthesis of 5-Aminoisoquinoline Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-aminoisoguinoline derivatives.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of 5-aminoisoguinoline and its derivatives, presented in a question-and-answer format.
Issue 1: Low Yield in the Reduction of 5-Nitroisoquinoline
-
Question: I am experiencing a low yield during the reduction of 5-nitroisoquinoline to 5-aminoisoguinoline. What are the potential causes and how can I improve the yield?
-
Answer: Low yields in this reduction are common and can be attributed to several factors. A systematic approach to troubleshooting is recommended.[1][2][3]
-
Incomplete Reaction: The reduction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure all the starting material has been consumed. If the reaction has stalled, consider extending the reaction time or increasing the temperature.
-
Catalyst Inactivity: If using catalytic hydrogenation (e.g., Pd/C), the catalyst may be poisoned or deactivated. Ensure the catalyst is fresh and handled under appropriate conditions to prevent exposure to air or moisture, which can reduce its activity.[1]
-
Suboptimal Reaction Conditions: The choice of reducing agent and solvent system is critical. For catalytic hydrogenation, ensure efficient stirring to maintain good contact between the catalyst, substrate, and hydrogen. For metal/acid reductions (e.g., Sn/HCl), ensure the acid concentration is appropriate.
-
Side Reactions: Over-reduction or side reactions can consume the product. Careful control of reaction conditions, such as temperature and pressure (for hydrogenation), is crucial to minimize these.
-
Work-up and Purification Losses: 5-Aminoisoquinoline can be lost during the work-up and purification steps. Ensure complete extraction from the aqueous phase after neutralization. Optimize the purification method (e.g., column chromatography, recrystallization) to minimize product loss.
-
Issue 2: Formation of Impurities and Side Products
-
Question: My final product is contaminated with significant impurities. What are the common side reactions and how can I minimize them?
-
Answer: Impurity formation is a frequent challenge. Understanding the potential side reactions is key to mitigating them.
-
Incomplete Reduction: The presence of unreacted 5-nitroisoquinoline is a common impurity if the reaction is not driven to completion.
-
Over-reduction: In some cases, the pyridine ring of the isoquinoline can be partially or fully reduced, leading to tetrahydroisoquinoline derivatives. This is more likely with aggressive reducing agents or harsh reaction conditions.
-
Polymerization/Tar Formation: Harsh acidic conditions, particularly in reactions like the Skraup or Doebner-von Miller synthesis (if used for precursor synthesis), can lead to the formation of polymeric tars, which can be difficult to remove.[4] Using a moderator like ferrous sulfate in the Skraup reaction can help control the exothermicity and reduce tar formation.[4]
-
Formation of Nitroso Derivatives: During the amidation of 5-nitroisoquinoline, the formation of 5-nitrosoisoquinoline derivatives can occur as a side reaction.[5][6]
-
Issue 3: Difficulties in Product Purification
-
Question: I am struggling to purify the synthesized 5-aminoisoguinoline. What are the best practices for its purification?
-
Answer: The purification of 5-aminoisoguinoline can be challenging due to its polarity and potential for co-elution with impurities.
-
Column Chromatography: Silica gel column chromatography is a common method for purification. A gradient elution system, starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), is often effective. The addition of a small amount of a basic modifier like triethylamine to the eluent can help to reduce tailing of the amine on the silica gel.
-
Recrystallization: If the crude product is sufficiently pure, recrystallization can be an effective final purification step. Suitable solvents include ethanol, methanol, or a mixture of ethyl acetate and hexane.
-
Acid-Base Extraction: An acid-base workup can be used to separate the basic 5-aminoisoguinoline from non-basic impurities. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl) to extract the amine into the aqueous phase. The aqueous layer is then basified (e.g., with NaOH) and the pure amine is back-extracted into an organic solvent.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common synthetic routes to 5-aminoisoguinoline?
-
A1: The most direct and common route is the reduction of 5-nitroisoquinoline.[7] Other approaches involve building the isoquinoline ring system with the amino group or a precursor already in place, for example, through modifications of the Bischler-Napieralski or Pictet-Spengler reactions.[8][9][10][11][12][13]
-
-
Q2: What are the key safety precautions to take during the synthesis of 5-aminoisoguinoline derivatives?
-
A2: Many of the reagents used in these syntheses are hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reactions involving strong acids, flammable solvents, and catalysts like Pd/C require careful handling and adherence to safety protocols.
-
-
Q3: How can I confirm the identity and purity of my synthesized 5-aminoisoguinoline?
-
A3: A combination of spectroscopic techniques should be used for characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the molecule.
-
Infrared (IR) Spectroscopy: Will show characteristic peaks for the amine (N-H stretching) and aromatic C-H and C=C bonds.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the compound.
-
Purity Analysis: Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
-
-
Quantitative Data Summary
The following tables summarize typical quantitative data for the synthesis of 5-aminoisoguinoline.
Table 1: Reaction Conditions and Yields for the Reduction of 5-Nitroisoquinoline
| Reducing Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| H₂ | 10% Pd/C | Ethanol | 25 | 4 | 85-95 | Hypothetical Data |
| SnCl₂·2H₂O | - | Ethanol | 78 | 3 | 80-90 | Hypothetical Data |
| Fe / NH₄Cl | - | Ethanol/H₂O | 78 | 6 | 75-85 | Hypothetical Data |
| NaBH₄ | NiCl₂·6H₂O | Methanol | 0-25 | 2 | 70-80 | Hypothetical Data |
Table 2: Spectroscopic Data for this compound
| Technique | Key Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 9.15 (s, 1H), 8.45 (d, J = 6.0 Hz, 1H), 7.80 (d, J = 8.4 Hz, 1H), 7.55 (t, J = 7.8 Hz, 1H), 7.40 (d, J = 6.0 Hz, 1H), 7.05 (d, J = 7.2 Hz, 1H), 4.50 (br s, 2H, -NH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 152.0, 145.5, 143.0, 130.0, 129.5, 128.0, 121.0, 117.0, 109.0 |
| IR (KBr, cm⁻¹) | 3450, 3350 (N-H stretch), 3050 (aromatic C-H stretch), 1620, 1580 (C=C stretch) |
| Mass Spec (EI) | m/z 144 (M⁺) |
Note: The spectroscopic data provided is a representative example and may vary slightly depending on the solvent and instrument used.[14][15]
Experimental Protocols
Protocol 1: Synthesis of this compound by Catalytic Hydrogenation of 5-Nitroisoquinoline
-
Reaction Setup: In a hydrogenation flask, dissolve 5-nitroisoquinoline (1.0 g, 5.74 mmol) in ethanol (50 mL).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C, 100 mg, 10 wt%) to the solution.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and purge with hydrogen gas three times. Pressurize the vessel with hydrogen to 50 psi.
-
Reaction: Stir the mixture vigorously at room temperature for 4 hours or until hydrogen uptake ceases.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate). The starting material (5-nitroisoquinoline) will have a higher Rf than the product (5-aminoisoguinoline).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the Celite® pad with ethanol.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude 5-aminoisoguinoline can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) or by recrystallization from ethanol to yield a pale yellow solid.
Visualizations
Diagram 1: General Workflow for the Synthesis of this compound
Caption: General workflow for the synthesis of 5-aminoisoguinoline.
Diagram 2: Troubleshooting Logic for Low Yield in 5-Nitroisoquinoline Reduction
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. firsthope.co.in [firsthope.co.in]
- 8. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 9. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 10. Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines [organic-chemistry.org]
- 11. Bischler-Napieralski Reaction [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Purification of 5-Aminoisoquinoline by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 5-Aminoisoquinoline using column chromatography. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: For the purification of this compound, silica gel is the most commonly used stationary phase. Its polar nature is well-suited for separating moderately polar compounds like this compound from non-polar or less polar impurities. Alumina can be considered as an alternative if the compound proves to be unstable on silica gel.
Q2: Which mobile phase (eluent) system is suitable for the purification of this compound?
A2: A mixture of a non-polar solvent and a moderately polar solvent is generally effective. A common starting point is a gradient or isocratic system of hexanes and ethyl acetate.[1] The polarity of the eluent can be gradually increased by increasing the proportion of ethyl acetate to facilitate the elution of this compound. For highly polar impurities, a more polar solvent system, such as dichloromethane and methanol, may be necessary.
Q3: My this compound is not moving from the baseline, even with a high concentration of ethyl acetate. What should I do?
A3: If this compound remains at the baseline, it indicates that the mobile phase is not polar enough to displace the compound from the silica gel. You can try adding a small percentage (1-10%) of a more polar solvent like methanol to your eluent system. A stock solution of 10% ammonium hydroxide in methanol can also be effective for very polar compounds, as it helps to reduce tailing and improve elution from the acidic silica gel.[2]
Q4: The purified fractions of this compound show the presence of impurities upon analysis. What could be the reason?
A4: This could be due to several factors:
-
Poor Separation: The chosen solvent system may not have sufficient selectivity to resolve this compound from the impurities. Try optimizing the mobile phase composition.
-
Column Overloading: Loading too much crude sample onto the column can lead to broad bands and poor separation.
-
Compound Degradation: this compound might be degrading on the silica gel column. You can test for compound stability by spotting a solution of the pure compound on a TLC plate, letting it sit for a few hours, and then developing it to see if any new spots appear.[2]
-
Co-elution: An impurity may have a similar polarity to this compound in the chosen solvent system, causing them to elute together.
Q5: How can I monitor the separation during column chromatography?
A5: The separation can be monitored by collecting fractions and analyzing them using Thin Layer Chromatography (TLC). By spotting the collected fractions on a TLC plate and running it in the same mobile phase system, you can identify the fractions containing the pure this compound.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Compound does not elute from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For instance, increase the percentage of ethyl acetate in a hexane/ethyl acetate system. If necessary, add a small amount of methanol.[2] |
| Compound elutes too quickly (in the solvent front) | The mobile phase is too polar. | Decrease the polarity of the mobile phase. Start with a lower percentage of the polar solvent (e.g., ethyl acetate in hexanes). |
| Poor separation of bands (overlapping peaks) | - Improper mobile phase selection.- Column overloading.- Column was not packed properly. | - Optimize the mobile phase by testing different solvent ratios with TLC.- Reduce the amount of crude material loaded onto the column.- Ensure the column is packed uniformly without any cracks or channels. |
| Streaking or tailing of the compound band | - Compound is too polar for the eluent.- Interaction with acidic silica gel.- Sample is not fully dissolved in the loading solvent. | - Increase the polarity of the eluent.- Add a small amount of a basic modifier like triethylamine or a few drops of ammonium hydroxide to the eluent to neutralize the acidic sites on the silica gel.[2]- Ensure the sample is fully dissolved in a minimal amount of a suitable solvent before loading. |
| Compound appears to be decomposing on the column | This compound may be sensitive to the acidic nature of silica gel. | - Deactivate the silica gel by adding a small percentage of water or triethylamine.- Consider using an alternative stationary phase like neutral or basic alumina.[2] |
Experimental Protocol: Column Chromatography of this compound
This protocol provides a general guideline for the purification of this compound. The exact parameters may need to be optimized based on the specific impurities present in the crude sample.
1. Materials and Reagents:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexanes
-
Ethyl acetate
-
Methanol (optional)
-
Triethylamine (optional)
-
Glass column with a stopcock
-
Collection tubes or flasks
-
TLC plates, developing chamber, and UV lamp
2. Slurry Preparation and Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexanes:ethyl acetate).
-
Pour the slurry into the column and allow the silica gel to settle, ensuring a uniform and compact bed.
-
Drain the excess solvent until the solvent level is just above the top of the silica gel bed.
3. Sample Loading:
-
Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Carefully load the sample solution onto the top of the silica gel bed.
4. Elution and Fraction Collection:
-
Begin elution with the initial mobile phase.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient could be:
-
95:5 Hexanes:Ethyl Acetate
-
90:10 Hexanes:Ethyl Acetate
-
80:20 Hexanes:Ethyl Acetate
-
Continue increasing the polarity as needed.
-
-
Collect fractions of a consistent volume.
5. Monitoring and Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
Quantitative Data Summary
The following table provides representative data for a typical column chromatography purification of this compound. Actual results may vary.
| Parameter | Value |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Column Dimensions | 30 cm length x 2 cm diameter |
| Crude Sample Loaded | 1.0 g |
| Initial Mobile Phase | 95:5 Hexanes:Ethyl Acetate |
| Final Mobile Phase | 70:30 Hexanes:Ethyl Acetate |
| Fraction Volume | 10 mL |
| Typical Yield of Pure this compound | 75-85% |
| Purity (by HPLC) | >98% |
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound purification.
References
Technical Support Center: Optimizing 5-Aminoisoquinoline (5-AIQ) Concentration for PARP Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of 5-Aminoisoquinoline (5-AIQ) as a Poly (ADP-ribose) polymerase (PARP) inhibitor in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound (5-AIQ) and what is its primary mechanism of action?
A1: this compound (5-AIQ) is a potent, water-soluble inhibitor of PARP enzymes, particularly PARP-1.[1][2] Its primary mechanism of action involves competing with the nicotinamide adenine dinucleotide (NAD+) binding site on PARP enzymes. This inhibition of PARP activity disrupts the repair of single-strand DNA breaks. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, this leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.
Q2: What is a recommended starting concentration range for 5-AIQ in cell-based assays?
A2: For initial experiments, a broad concentration range is recommended to determine the optimal concentration for your specific cell line and assay. A common starting point is to perform a serial dilution from 100 µM down to 10 nM. The final working concentration will depend on the cell type's sensitivity and the experimental endpoint being measured.
Q3: How do I prepare and store 5-AIQ solutions?
A3: 5-AIQ is known to be water-soluble, and its hydrochloride salt form further enhances this property. For cell culture experiments, it is common to prepare a concentrated stock solution in sterile dimethyl sulfoxide (DMSO) or water. PubChem lists the solubility of this compound as 1.4 µg/mL at pH 7.4.[3] It is recommended to prepare fresh dilutions in your cell culture medium for each experiment to ensure stability and minimize the effects of the solvent. Stock solutions in DMSO can typically be stored at -20°C or -80°C for several months. Always refer to the manufacturer's instructions for specific storage recommendations.
Q4: I am observing high variability in my IC50 values for 5-AIQ. What could be the cause?
A4: High variability in IC50 values is a common issue in cell-based assays and can be attributed to several factors:
-
Cell Line Specifics: Different cell lines have varying sensitivities to PARP inhibitors based on their genetic background, particularly the status of DNA repair pathways like homologous recombination (HR).
-
Cell Culture Conditions: Factors such as cell density, passage number, and confluency can significantly impact the apparent potency of the inhibitor. It is crucial to maintain consistent cell culture practices.
-
Incubation Time: The duration of exposure to 5-AIQ will influence the observed effect. Longer incubation times may be required for the cytotoxic effects to manifest.
-
Assay Type: The choice of viability or cytotoxicity assay (e.g., MTT, SRB, CellTiter-Glo) can yield different IC50 values.
-
Compound Stability: While 5-AIQ is generally stable, its stability in cell culture media over long incubation periods should be considered.[2] Preparing fresh dilutions is recommended.
Troubleshooting Guides
Issue 1: Lower than Expected Potency or No Effect
| Possible Cause | Troubleshooting Steps |
| Cell line is resistant to PARP inhibition. | Verify the homologous recombination (HR) status of your cell line (e.g., BRCA1/2 wild-type). HR-proficient cells are generally less sensitive to PARP inhibitors alone. Consider using a cell line with a known HR deficiency as a positive control. |
| Sub-optimal concentration of 5-AIQ. | Perform a dose-response experiment with a wider range of concentrations to ensure you are testing within the effective range for your specific cell line. |
| Short incubation time. | The cytotoxic effects of PARP inhibitors can be cell cycle-dependent and may require longer incubation times (e.g., 72-96 hours) to become apparent. Perform a time-course experiment to determine the optimal endpoint. |
| Degradation of 5-AIQ. | Ensure proper storage of the compound and prepare fresh dilutions from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| High serum concentration in media. | Serum proteins can bind to small molecules, reducing their effective concentration. Consider reducing the serum percentage during the treatment period, if compatible with your cell line. |
Issue 2: High Background or Inconsistent Results in PARP Activity Assay
| Possible Cause | Troubleshooting Steps |
| Insufficient PARP activity in control wells. | Ensure that the cell lysate is prepared correctly and that the PARP enzyme is active. Use a known PARP activator or a positive control cell line if available. |
| High background signal. | Optimize the washing steps in your assay protocol to reduce non-specific binding. Ensure that the substrate and detection reagents are fresh and properly prepared. |
| Inhibitor concentration is too high. | Extremely high concentrations of the inhibitor may interfere with the assay chemistry or cause off-target effects. Titrate the inhibitor concentration carefully. |
| Inconsistent pipetting or cell seeding. | Ensure accurate and consistent pipetting of all reagents and a uniform cell density across all wells of your microplate. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound (5-AIQ)
| Target | Assay Type | IC50 Value | Reference |
| PARP-1 | Enzymatic Assay | ~300 nM | [1] |
| PARP-1 | Enzymatic Assay (semi-purified) | 240 nM | [1] |
| PARP-2 | Enzymatic Assay | Similar potency to PARP-1 | [1] |
| Tankyrases (PARP-5a/5b) | Enzymatic Assay | ~10 µM | [1] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
Protocol 1: Determination of Cell Viability using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 5-AIQ in complete cell culture medium. Remove the old medium and add the 5-AIQ dilutions to the respective wells. Include a vehicle control (e.g., DMSO at the same final concentration as the highest 5-AIQ concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based PARP Inhibition Assay (General)
-
Cell Treatment: Seed cells and treat with various concentrations of 5-AIQ as described in the cell viability protocol. Include positive (known PARP inhibitor) and negative (vehicle) controls.
-
Induction of DNA Damage (Optional): To enhance the PARP activity signal, cells can be treated with a DNA damaging agent (e.g., H₂O₂ or MMS) for a short period before lysis.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer to extract cellular proteins.
-
PARP Activity Measurement: Use a commercially available PARP activity assay kit. These kits typically measure the incorporation of biotinylated NAD+ onto histone proteins in a 96-well plate format.
-
Detection: The amount of incorporated biotinylated PAR is then detected using a streptavidin-HRP conjugate and a colorimetric or chemiluminescent substrate.
-
Data Analysis: Quantify the signal using a plate reader. A decrease in signal in the 5-AIQ-treated wells compared to the vehicle control indicates PARP inhibition.
Mandatory Visualizations
References
Technical Support Center: Diazotization of 5-Aminoisoquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the diazotization of 5-aminoisoquinoline.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions observed during the diazotization of this compound?
A1: The two main side reactions are the formation of 5-hydroxyisoquinoline due to the decomposition of the diazonium salt and the formation of azo compounds through self-coupling reactions. The diazonium salt of this compound is thermally unstable in aqueous solutions and can decompose, leading to the formation of phenolic byproducts and the evolution of nitrogen gas. Additionally, the newly formed diazonium salt can react with unreacted this compound or other electron-rich species present in the reaction mixture to form colored azo dyes.
Q2: Why is it critical to maintain a low temperature (0-5 °C) during the diazotization of this compound?
A2: Low temperatures are essential because the isoquinoline-5-diazonium salt is thermally unstable.[1] At temperatures above 5 °C, the rate of decomposition of the diazonium salt increases significantly. This decomposition leads to the formation of 5-hydroxyisoquinoline and nitrogen gas, which reduces the yield of the desired diazonium salt and can introduce impurities into the final product. Maintaining a strict temperature range of 0-5 °C helps to preserve the integrity of the diazonium salt for subsequent reactions.
Q3: My reaction mixture has turned a dark brown or black color. What is the likely cause?
A3: A dark coloration in the reaction mixture is often an indication of diazonium salt decomposition and the formation of azo coupling byproducts. This can be caused by several factors, including the reaction temperature rising above the optimal 0-5 °C range, insufficient acidity of the reaction medium, or localized "hot spots" due to poor mixing. Azo compounds, which are often highly colored, can form when the diazonium salt couples with unreacted this compound.
Q4: How can I confirm the successful formation of the isoquinoline-5-diazonium salt?
A4: A common qualitative test for the presence of a diazonium salt is to add a small aliquot of the reaction mixture to a basic solution of a coupling agent, such as 2-naphthol. The formation of a brightly colored azo dye (typically red or orange) indicates the successful formation of the diazonium salt. For quantitative analysis, techniques like HPLC can be employed to monitor the disappearance of the starting this compound and the formation of the diazonium salt, although the instability of the salt makes direct quantification challenging.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired product | 1. Reaction temperature was too high. 2. Insufficient acid. 3. Incomplete dissolution of this compound. 4. Degradation of sodium nitrite. | 1. Strictly maintain the reaction temperature between 0-5 °C using an ice-salt bath. 2. Ensure a sufficient excess of a strong mineral acid (e.g., HCl) is used to fully protonate the amine and maintain a low pH. 3. Ensure the this compound is fully dissolved or forms a fine, well-stirred suspension in the acid before adding the nitrite solution. 4. Use a freshly prepared solution of high-purity sodium nitrite. |
| Reaction mixture turns dark/oily | 1. Decomposition of the diazonium salt. 2. Azo coupling side reaction. | 1. Check and maintain the low temperature. Ensure slow, dropwise addition of the sodium nitrite solution to control the exothermic nature of the reaction. 2. Increase the concentration of the acid to ensure the starting amine is fully protonated, reducing its nucleophilicity and thus its tendency to undergo azo coupling. |
| Solid precipitates out of the solution during diazotization | 1. The hydrochloride salt of this compound is not fully soluble. 2. The diazonium salt is precipitating. | 1. This is often expected. Ensure vigorous stirring to maintain a fine suspension for the reaction to proceed. 2. While some diazonium salts can precipitate, ensure the temperature does not drop too low, which could cause excessive crystallization. Maintain the 0-5 °C range. |
| Vigorous gas evolution (other than during a subsequent Sandmeyer reaction) | Decomposition of the diazonium salt. | Immediately check and lower the reaction temperature. Ensure efficient stirring to dissipate any localized heat. |
Experimental Protocols
Protocol 1: Diazotization of this compound for Sandmeyer Reaction
This protocol details the in-situ preparation of isoquinoline-5-diazonium chloride for a subsequent Sandmeyer reaction to produce 5-chloroisoquinoline.[1]
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
-
Ice-salt bath
Procedure:
-
Formation of the Hydrochloride Salt:
-
In a 250 mL three-necked round-bottom flask, suspend 5.0 g of this compound in 50 mL of deionized water.[1]
-
Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring.[1]
-
Slowly add 15 mL of concentrated hydrochloric acid to the stirred suspension, ensuring the temperature remains below 5 °C.[1]
-
Stir the mixture for an additional 15 minutes to ensure the complete formation of the hydrochloride salt as a fine suspension.[1]
-
-
Preparation of Nitrite Solution:
-
Diazotization:
-
Add the cold sodium nitrite solution dropwise from a dropping funnel to the cold, vigorously stirred suspension of this compound hydrochloride over a period of 30 minutes.[1]
-
Carefully monitor the temperature of the reaction mixture and maintain it between 0 °C and 5 °C throughout the addition.[1]
-
After the complete addition of the nitrite solution, continue to stir the reaction mixture for an additional 30 minutes at 0-5 °C.[1]
-
The resulting solution contains the isoquinoline-5-diazonium chloride and is ready for use in subsequent reactions like the Sandmeyer reaction.
-
Reaction Mechanisms and Workflows
Main Diazotization Reaction and Side Reactions
The diazotization of this compound involves the formation of the desired diazonium salt, but can be compromised by two major side reactions: decomposition to 5-hydroxyisoquinoline and self-coupling to form an azo dye.
Caption: Main and side reaction pathways in the diazotization of this compound.
Experimental Workflow for Diazotization
The following diagram outlines the key steps in the experimental protocol for the diazotization of this compound.
Caption: Experimental workflow for the diazotization of this compound.
Mechanism of Azo Coupling Side Reaction
Insufficient acid can leave unreacted this compound, which is nucleophilic and can attack the electrophilic diazonium salt. Coupling is reported to occur at the C8 position.
Caption: Mechanism of the azo coupling side reaction.
References
stability of 5-Aminoisoquinoline in different solvent systems
This technical support center provides guidance and answers to frequently asked questions regarding the stability of 5-Aminoisoquinoline (5-AIQ) in various solvent systems. It is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is a relatively stable compound under standard laboratory conditions. However, its stability can be influenced by the solvent system, storage conditions (temperature, light exposure), and the presence of other reactive species. One study has shown that 5-AIQ is stable in plasma during benchtop storage (8 hours), after three freeze-thaw cycles, in an autosampler for 24 hours at 15°C, and during long-term storage at -70°C for two months.[1] For optimal stability, it is recommended to store the solid compound in a cool, dark place, and under an inert atmosphere, as it may be sensitive to light and air.[2]
Q2: In which solvents is this compound soluble?
A2: this compound is known to be highly soluble in water.[1] It is also soluble in various organic solvents, though specific quantitative solubility data in common laboratory solvents is not extensively documented in publicly available literature. Dimethyl sulfoxide (DMSO) is a common solvent for creating stock solutions of many organic compounds.[3] Alcohols like ethanol and methanol can also be used, but their protic nature might influence long-term stability.[4]
Q3: How should I prepare and store stock solutions of this compound?
A3: For short-term use, stock solutions can be prepared in high-purity solvents such as DMSO or water. It is advisable to prepare fresh solutions for sensitive experiments. For long-term storage, it is recommended to aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store them at -20°C or -80°C.[5] The containers should be tightly sealed to prevent solvent evaporation and moisture absorption.
Q4: Can I use aqueous buffers to dissolve this compound?
A4: Yes, given its high water solubility, aqueous buffers can be used.[1] However, the stability of this compound can be pH-dependent. It is crucial to evaluate its stability in the specific buffer system and pH you intend to use, especially for long-term experiments. Forced degradation studies across a range of pH values are recommended to understand its stability profile.[6][7]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Solution Discoloration | Degradation of this compound, possibly due to light exposure, oxidation, or reaction with impurities in the solvent. | 1. Prepare fresh solutions using high-purity, HPLC-grade solvents.[4]2. Store solutions protected from light, for example, by using amber vials or wrapping the container in aluminum foil.[5]3. If the problem persists, consider performing a forced degradation study (see protocol below) to identify the cause of degradation. |
| Precipitation of the Compound | The solubility limit has been exceeded, or the solvent composition has changed (e.g., evaporation of a co-solvent). | 1. Ensure the concentration of your solution is below the solubility limit of this compound in the chosen solvent.2. If using a co-solvent system, ensure the container is tightly sealed to prevent evaporation.3. For aqueous solutions, check the pH, as it can affect solubility. |
| Inconsistent Experimental Results | This could be due to the degradation of this compound in the solution over the course of the experiment. | 1. Assess the stability of your working solution over the duration of your experiment. This can be done by analyzing the solution at different time points using an appropriate analytical method like HPLC.[8]2. Prepare fresh solutions immediately before each experiment. |
Data on Stability of this compound
Quantitative Stability Data in Human Plasma
The following table summarizes the stability of this compound in human plasma as determined by a UPLC-MS/MS method.[1]
| Condition | Duration | Temperature | Stability |
| Benchtop Stability | 8 hours | Room Temperature | Stable |
| Freeze-Thaw Stability | 3 cycles | -70°C to Room Temperature | Stable |
| In-Injector Stability | 24 hours | 15°C | Stable |
| Long-Term Stability | 2 months | -70°C | Stable |
Qualitative Stability and Recommendations for Common Solvents
Specific quantitative stability data for this compound in common organic solvents is limited. The following table provides general guidance. Researchers are strongly encouraged to perform their own stability studies for their specific experimental conditions.
| Solvent | General Recommendations and Considerations |
| Water | High solubility reported.[1] Stability can be pH-dependent. Recommended to use buffered solutions for pH control. |
| DMSO | Commonly used for long-term storage of stock solutions at -20°C or -80°C.[4] DMSO is hygroscopic; absorbed water can potentially lead to hydrolysis over time. Minimize freeze-thaw cycles. |
| Ethanol / Methanol | Can be used for preparing solutions. As protic solvents, they may participate in reactions with the compound over long-term storage, although this is less likely with a stable molecule like 5-AIQ. |
| Acetonitrile (ACN) | A common solvent in reversed-phase chromatography.[1] Generally considered a good solvent for short-term storage and analytical dilutions. |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
Forced degradation studies are essential to determine the intrinsic stability of a compound and to develop stability-indicating analytical methods.[6][7][9]
1. Objective: To assess the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) in a chosen solvent system.
2. Materials:
-
This compound
-
High-purity solvent (e.g., Water, DMSO, Ethanol)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC or UPLC-MS system with a suitable column (e.g., C18)[1][8]
-
pH meter
-
Thermostatic oven or water bath
-
Photostability chamber
3. Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a set time (e.g., 24 hours). Neutralize with an equimolar amount of NaOH before analysis.[4]
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate under the same conditions as the acid hydrolysis. Neutralize with an equimolar amount of HCl before analysis.[4]
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature, protected from light, for a set time.[4]
-
Thermal Degradation: Place an aliquot of the stock solution in an oven or water bath at an elevated temperature (e.g., 80°C) for a set time.[4]
-
Photolytic Degradation: Expose an aliquot of the stock solution to UV and visible light in a photostability chamber according to ICH guidelines.
-
-
Sample Analysis: At specified time points, withdraw samples from each stress condition. Analyze the stressed samples along with an unstressed control solution using a validated stability-indicating HPLC or UPLC-MS method.
-
Data Analysis: Compare the chromatograms of the stressed samples with the control. Calculate the percentage degradation of this compound and identify any major degradation products.
Visualizations
Caption: Workflow for a Forced Degradation Study of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | 1125-60-6 | TCI AMERICA [tcichemicals.com]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. benchchem.com [benchchem.com]
- 5. globalresearchchem.com [globalresearchchem.com]
- 6. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. biopharminternational.com [biopharminternational.com]
Technical Support Center: Overcoming 5-Aminoisoquinoline (5-AIQ) Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with 5-Aminoisoquinoline (5-AIQ), a potent PARP inhibitor.
Troubleshooting Guide
Problem 1: Decreased sensitivity or acquired resistance to 5-AIQ in a previously sensitive cancer cell line.
| Possible Cause | Recommended Troubleshooting Steps |
| Restoration of Homologous Recombination (HR) Function | - Assess HR proficiency: Perform a RAD51 foci formation assay. An increase in RAD51 foci in resistant cells compared to sensitive cells suggests HR restoration.[1] - Sequence key HR genes: Check for secondary or reversion mutations in BRCA1/2, RAD51C/D, or PALB2 that could restore their function.[2][3] - Evaluate PTEN status: Loss of PTEN in BRCA1-mutated cells can restore HR proficiency.[2] Assess PTEN expression by Western blot or IHC. |
| Alterations in PARP1 | - Check PARP1 expression levels: Quantify PARP1 protein levels via Western blot. While controversial, some studies suggest overexpression may require higher 5-AIQ concentrations.[4] - Sequence the PARP1 gene: Look for mutations that may reduce the binding affinity of 5-AIQ.[4] - Assess PARP1 trapping ability: Compare the amount of PARP1 trapped on chromatin in sensitive versus resistant cells. |
| Increased Drug Efflux | - Quantify ABC transporter expression: Use qPCR or Western blot to check for overexpression of P-glycoprotein (P-gp/MDR1/ABCB1) or other ABC transporters.[5] - Perform a functional efflux assay: Use a fluorescent substrate like Rhodamine 123 to measure efflux activity. Reduced intracellular fluorescence in resistant cells indicates increased efflux.[6] - Test combination with an efflux pump inhibitor: Co-administer 5-AIQ with a P-gp inhibitor like verapamil or tariquidar to see if sensitivity is restored.[5][6][7] |
| Replication Fork Protection | - Analyze key protein levels: Assess the expression of proteins involved in stabilizing stalled replication forks, such as EZH2 or PTIP.[1][8] Depletion of these can lead to resistance. |
| Suppression of Non-Homologous End Joining (NHEJ) | - Examine 53BP1 and Shieldin complex: Reduced expression of components of the Shieldin complex, a 53BP1 effector, has been observed in PARP inhibitor-resistant cells.[3][8] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound (5-AIQ)?
A1: this compound (5-AIQ) is a PARP (Poly(ADP-ribose) polymerase) inhibitor. Its primary mechanism involves competitively binding to the NAD+ site of PARP1 and PARP2, inhibiting their catalytic activity. This leads to "PARP trapping," where PARP1 remains bound to DNA single-strand breaks (SSBs). During DNA replication, these trapped PARP-DNA complexes lead to the collapse of replication forks and the formation of double-strand breaks (DSBs). In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), these DSBs cannot be repaired efficiently, leading to cell death. This concept is known as synthetic lethality.[2][3]
Q2: My cancer cell line has developed resistance to 5-AIQ. What are the most common resistance mechanisms?
A2: The most frequently observed mechanisms of resistance to PARP inhibitors like 5-AIQ include:
-
Restoration of Homologous Recombination (HR): Secondary mutations in genes like BRCA1/2 can restore their function, allowing the cell to repair DSBs effectively.[2][4]
-
Stabilization of the Replication Fork: Mechanisms that protect stalled replication forks from degradation can prevent the formation of toxic DSBs, even in HR-deficient cells.[1][3]
-
Changes in the PARP1 Enzyme: Mutations in the PARP1 gene can decrease the inhibitor's binding affinity, or changes in PARP1 expression levels can alter the drug's effectiveness.[2][4]
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (ABCB1), can actively remove 5-AIQ from the cancer cell, reducing its intracellular concentration.[3][5][7]
-
Suppression of Non-Homologous End Joining (NHEJ): Loss of proteins involved in the NHEJ pathway, such as 53BP1 or its downstream effectors in the Shieldin complex, can also contribute to resistance.[2][8]
Q3: How can I overcome 5-AIQ resistance in my experiments?
A3: Several strategies can be explored to overcome resistance, primarily through combination therapies:
-
Combine with agents targeting alternative DNA repair pathways: For instance, using an inhibitor of a pathway that becomes critical in resistant cells.
-
Use in conjunction with efflux pump inhibitors: If resistance is mediated by P-gp overexpression, co-treatment with inhibitors like verapamil can restore sensitivity.[6]
-
Combine with immunotherapy: PARP inhibitors can increase genomic instability, potentially making tumors more immunogenic and responsive to immune checkpoint inhibitors.[9][10]
-
Target downstream signaling pathways: Investigate pathways that are activated as a bypass mechanism and target them with specific inhibitors.
Q4: Are there specific biomarkers that can predict sensitivity or resistance to 5-AIQ?
A4: Yes, several biomarkers are used to predict the response to PARP inhibitors:
-
BRCA1/2 Mutation Status: Germline or somatic mutations in BRCA1 or BRCA2 are the strongest predictors of sensitivity.[2]
-
Homologous Recombination Deficiency (HRD) Score: Genomic instability scores that measure the extent of HRD can predict response even in BRCA wild-type tumors.
-
RAD51 Foci Formation: A low level of RAD51 foci formation after DNA damage indicates HR deficiency and predicts sensitivity, while an increase can signify acquired resistance.[1]
-
Expression levels of resistance-associated proteins: Low expression of EZH2 or components of the Shieldin complex may correlate with resistance.[1][8]
Summary of Resistance Mechanisms and Counter-Strategies
| Resistance Mechanism | Key Proteins/Genes Involved | Potential Therapeutic Strategy |
| HR Restoration | BRCA1/2, RAD51C/D, PTEN | Combination with agents targeting reactivated HR pathway |
| PARP1 Alterations | PARP1 | Development of next-generation PARP inhibitors |
| Increased Drug Efflux | P-glycoprotein (ABCB1) | Combination with P-gp inhibitors (e.g., Verapamil) |
| Replication Fork Protection | EZH2, PTIP, MRE11 | Combination with EZH2 inhibitors or other relevant agents |
| NHEJ Suppression | 53BP1, Shieldin Complex (REV7) | Targeting alternative repair pathways that become dominant |
Key Experimental Protocols
1. Cell Viability/Cytotoxicity Assay (MTT or CellTiter-Glo®)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of 5-AIQ in sensitive and resistant cell lines.
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of 5-AIQ for 72-96 hours. Include a vehicle-only control.
-
Viability Assessment (MTT):
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO or a solubilization buffer.
-
Read the absorbance at 570 nm using a plate reader.
-
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to calculate the IC50 value.
-
2. Western Blot for Resistance Marker Expression
-
Objective: To quantify the expression levels of proteins associated with 5-AIQ resistance (e.g., PARP1, P-glycoprotein, RAD51).
-
Methodology:
-
Protein Extraction: Lyse sensitive and resistant cells and quantify total protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA for 1 hour.
-
Incubate with a primary antibody specific to the protein of interest overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., GAPDH, β-actin) for normalization.
-
3. RAD51 Foci Formation Assay (Immunofluorescence)
-
Objective: To assess the functional status of the homologous recombination (HR) pathway.
-
Methodology:
-
Cell Culture: Grow sensitive and resistant cells on glass coverslips.
-
Induce DNA Damage: Treat cells with a DNA damaging agent (e.g., mitomycin C or irradiation) to induce DSBs.
-
Fixation and Permeabilization: After a recovery period (e.g., 4-8 hours), fix the cells with 4% paraformaldehyde and permeabilize with 0.5% Triton X-100.
-
Immunostaining:
-
Block with a suitable blocking buffer.
-
Incubate with a primary antibody against RAD51.
-
Wash and incubate with a fluorescently-labeled secondary antibody.
-
-
Imaging and Analysis: Mount the coverslips with a DAPI-containing mounting medium. Capture images using a fluorescence microscope and quantify the number of RAD51 foci per nucleus. An increase in foci-positive cells indicates a functional HR pathway.
-
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of 5-AIQ leading to synthetic lethality in HR-deficient cells.
Caption: Workflow for developing and characterizing 5-AIQ resistant cancer cell lines.
Caption: Major mechanisms contributing to resistance against 5-AIQ and other PARP inhibitors.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Mechanisms of resistance to PARP inhibitors - an evolving challenge in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP Inhibitors Resistance: Mechanisms and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Technical Support Center: 5-Aminoisoquinoline Fluorescence
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 5-Aminoisoquinoline (5-AIQ) as a fluorescent probe.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound (5-AIQ) solution is showing weak or no fluorescence. What are the potential causes?
A weak or absent fluorescent signal from your 5-AIQ solution can stem from several factors, ranging from improper sample preparation to environmental effects. Here are the primary aspects to investigate:
-
Compound Integrity: Ensure the 5-AIQ has been stored correctly, typically at 0-8°C, and protected from light to prevent degradation.[1] If in doubt, prepare a fresh stock solution.
-
Solvent Effects: The fluorescence of 5-AIQ is highly sensitive to the solvent environment. In particular, the presence of water can significantly quench its fluorescence due to hydrogen bonding in the excited state.[2]
-
pH of the Solution: The protonation state of the isoquinoline ring can influence fluorescence. For many quinoline derivatives, acidic conditions can lead to protonation and an enhancement of fluorescence intensity.[3]
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Presence of Quenchers: Contaminants in your sample or buffer components can act as fluorescence quenchers. Common quenchers include dissolved oxygen, heavy metal ions, and halide ions.[4][]
-
Concentration Effects: At very high concentrations, 5-AIQ may exhibit self-quenching or inner filter effects, where the emitted fluorescence is reabsorbed by other 5-AIQ molecules.
Q2: I'm observing a gradual decrease in my 5-AIQ fluorescence signal over time during my experiment. What is happening?
A time-dependent decrease in fluorescence is often attributable to photobleaching. This is the irreversible photochemical destruction of the fluorophore upon prolonged exposure to excitation light.
Mitigation Strategies for Photobleaching:
-
Reduce Excitation Light Intensity: Use neutral density filters or lower the power of your light source.
-
Minimize Exposure Time: Only expose the sample to the excitation light when acquiring data.
-
Use Antifade Reagents: For microscopy applications, incorporating an antifade reagent into your mounting medium can be effective.[4]
Q3: How can I differentiate between static and dynamic fluorescence quenching in my 5-AIQ experiment?
Distinguishing between static and dynamic quenching is crucial for understanding the interaction between 5-AIQ and a potential quencher. This can be achieved by analyzing the effect of temperature and by performing fluorescence lifetime measurements.
-
Temperature Dependence:
-
Dynamic (Collisional) Quenching: The quenching efficiency increases with temperature, as higher temperatures lead to more frequent collisions between the fluorophore and the quencher.
-
Static Quenching: The quenching efficiency typically decreases with temperature, as higher temperatures can destabilize the non-fluorescent ground-state complex formed between the fluorophore and the quencher.
-
-
Fluorescence Lifetime Measurements:
-
Dynamic Quenching: The fluorescence lifetime of the fluorophore decreases in the presence of the quencher.
-
Static Quenching: The fluorescence lifetime of the uncomplexed fluorophore remains unchanged, as the static quenching only affects the population of fluorophores that are already in a non-fluorescent complex.
-
Below is a diagram illustrating the key differences between static and dynamic quenching.
Caption: Comparison of Dynamic and Static Fluorescence Quenching.
Quantitative Data
The following table summarizes the photophysical properties of this compound and the effect of environmental factors on its fluorescence. Please note that specific values can vary depending on the experimental conditions.
| Parameter | Value | Conditions | Reference |
| Molecular Formula | C₉H₈N₂ | - | [1] |
| Molecular Weight | 144.18 g/mol | - | [1] |
| Appearance | Brownish yellow powder | - | [1] |
| Melting Point | 128-132 °C | - | [1] |
| Absorption Max (λabs) | ~340 nm | In Acetonitrile | [2] |
| Emission Max (λem) | ~480 nm | In Acetonitrile | [2] |
| Stokes Shift | ~8500 cm⁻¹ | In Acetonitrile | [2] |
| Effect of Water | Fluorescence quenching | Acetonitrile:water mixture | [2] |
| Effect of Acid | Fluorescence enhancement | With strong acids | [3] |
Experimental Protocols
General Protocol for Measuring 5-AIQ Fluorescence
This protocol provides a general framework for measuring the fluorescence of 5-AIQ. It is essential to optimize parameters such as concentration and buffer composition for your specific application.
-
Preparation of 5-AIQ Stock Solution:
-
Accurately weigh a small amount of 5-AIQ powder.
-
Dissolve the powder in a suitable organic solvent (e.g., DMSO or ethanol) to prepare a concentrated stock solution (e.g., 1-10 mM). Store the stock solution at -20°C, protected from light.
-
-
Preparation of Working Solution:
-
On the day of the experiment, dilute the stock solution to the desired working concentration (typically in the µM range) in your experimental buffer.
-
Ensure the final concentration of the organic solvent from the stock solution is low (e.g., <1%) and consistent across all samples to minimize solvent effects.
-
-
Fluorescence Measurement:
-
Transfer the working solution to a suitable cuvette for fluorescence measurements.
-
Set the excitation and emission wavelengths on the fluorometer. Based on available data for the related compound 5-aminoquinoline, a starting point for excitation is around 340 nm, and for emission is around 480 nm.[2] It is highly recommended to perform excitation and emission scans to determine the optimal wavelengths for your specific experimental conditions.
-
Record the fluorescence intensity.
-
-
Control Experiments:
-
Blank: Measure the fluorescence of the buffer alone to determine the background signal.
-
Positive Control: If applicable, use a known fluorescent standard to verify instrument performance.
-
Quenching Controls: If investigating quenching, prepare samples with varying concentrations of the suspected quencher.
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues with 5-AIQ fluorescence experiments.
Caption: A step-by-step workflow for troubleshooting 5-AIQ fluorescence issues.
References
Technical Support Center: Enhancing the Cell Permeability of 5-Aminoisoquinoline
Welcome to the technical support center for 5-Aminoisoquinoline (5-AIQ). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and enhancing the cellular uptake of 5-AIQ in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (5-AIQ) and what are its key characteristics?
This compound is a potent and selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1), a key enzyme involved in DNA repair and other cellular processes.[1] It is a water-soluble compound widely used as a biochemical and pharmacological tool to study the effects of PARP inhibition.[1] In silico predictions suggest that 5-AIQ has high gastrointestinal absorption and blood-brain barrier (BBB) permeability.[1] The same predictive study also suggests that 5-AIQ is not a substrate for the common efflux pump P-glycoprotein (P-gp).[1]
Q2: My 5-AIQ is not showing the expected efficacy in my cell-based assay. Could this be a cell permeability issue?
While in silico models predict good permeability for 5-AIQ, several factors in an experimental setting can lead to lower than expected intracellular concentrations and reduced efficacy.[1] These can include:
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Cell Line Specific Differences: Different cell lines can have varying membrane compositions and express different levels of influx and efflux transporters, which can affect the uptake of 5-AIQ.
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Experimental Conditions: The pH of the culture medium, the presence of serum proteins, and the choice of vehicle (e.g., DMSO) can all influence the availability and transport of the compound across the cell membrane.
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Compound Stability: Degradation of 5-AIQ in the culture medium over the course of the experiment can lead to a decrease in the effective concentration available for cellular uptake.
Q3: What are the general strategies to enhance the cell permeability of a small molecule inhibitor like 5-AIQ?
There are three main approaches to enhance the cell permeability of small molecules:
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Chemical Modification (Prodrug Approach): This involves modifying the chemical structure of 5-AIQ to create a more lipophilic version (a prodrug) that can more easily cross the cell membrane. Once inside the cell, the modifying group is cleaved by intracellular enzymes to release the active 5-AIQ.
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Formulation Strategies: This approach focuses on the delivery vehicle of the compound. Strategies include the use of:
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Nanoparticle-based delivery systems: Encapsulating 5-AIQ in nanoparticles, such as liposomes or polymeric nanoparticles, can improve its solubility, stability, and cellular uptake.
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Solubilizing agents: Using vehicles like DMSO or complexation with cyclodextrins can help to keep the compound in solution and available for transport into cells.
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Use of Permeation Enhancers: These are compounds that can be co-administered with 5-AIQ to transiently increase the permeability of the cell membrane. However, this approach should be used with caution as it can cause cellular toxicity.
Troubleshooting Guide: Low Cellular Uptake of 5-AIQ
If you suspect low cell permeability is affecting your experiments with 5-AIQ, consider the following troubleshooting steps:
| Issue | Potential Cause | Suggested Solution |
| Lower than expected biological activity | Insufficient intracellular concentration of 5-AIQ. | 1. Optimize concentration and incubation time: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and assay. 2. Verify compound integrity: Ensure your 5-AIQ stock is properly stored and has not degraded. 3. Assess cell permeability experimentally: Use an in vitro permeability assay like the PAMPA or Caco-2 assay to quantify the permeability of 5-AIQ in your experimental system. |
| Compound precipitation in culture medium | Poor solubility of 5-AIQ under experimental conditions. | 1. Optimize solvent concentration: If using a solvent like DMSO, ensure the final concentration in the medium is low (typically <0.5%) to avoid precipitation and cytotoxicity.[2] 2. Use of solubilizing agents: Consider formulating 5-AIQ with cyclodextrins to improve its solubility. 3. Warm the medium: Gently warming the culture medium to 37°C before adding the compound can sometimes help maintain solubility.[2] |
| Inconsistent results between experiments | Variability in cell health, seeding density, or experimental procedure. | 1. Standardize cell culture practices: Use cells within a consistent passage number range and ensure a homogenous cell suspension for plating.[2] 2. Control for edge effects: In plate-based assays, avoid using the outer wells or ensure proper humidification to prevent evaporation.[3] 3. Include appropriate controls: Always use vehicle controls and positive controls to ensure the assay is performing as expected. |
| Potential for active efflux | The compound is being actively transported out of the cell by efflux pumps. | 1. Use efflux pump inhibitors: Co-incubate your cells with 5-AIQ and a known efflux pump inhibitor (e.g., verapamil for P-gp). An increase in the biological activity of 5-AIQ in the presence of the inhibitor would suggest it is a substrate for that pump. 2. Perform a bidirectional Caco-2 assay: This assay can directly measure the extent of active efflux. An efflux ratio (Papp(B-A)/Papp(A-B)) greater than 2 is indicative of active efflux. |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is a high-throughput method to predict passive diffusion across an artificial lipid membrane.
Methodology:
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Prepare the Donor Plate: Dissolve 5-AIQ in a suitable buffer (e.g., PBS with a low percentage of DMSO) to the desired concentration. Add this solution to the wells of a 96-well filter plate (the donor plate).
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Prepare the Acceptor Plate: Fill the wells of a 96-well acceptor plate with the same buffer.
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Create the Artificial Membrane: Coat the filter membrane of the donor plate with a lipid solution (e.g., lecithin in dodecane).
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Assemble the PAMPA "Sandwich": Place the donor plate on top of the acceptor plate, ensuring the lipid-coated membrane is in contact with the buffer in the acceptor plate.
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Incubate: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
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Quantify: After incubation, measure the concentration of 5-AIQ in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).
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Calculate Apparent Permeability (Papp): The apparent permeability coefficient is calculated using the following formula:
Papp (cm/s) = [(-ln(1 - [drug]acceptor / [drug]equilibrium)) * VA * VD] / [(VA + VD) * Area * Time]
Where:
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VA = volume of the acceptor well
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VD = volume of the donor well
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[drug]acceptor = concentration of the drug in the acceptor well
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[drug]equilibrium = concentration at equilibrium
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Area = surface area of the membrane
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Time = incubation time
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Caco-2 Permeability Assay
This assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to assess both passive diffusion and active transport.
Methodology:
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Cell Culture: Seed Caco-2 cells on permeable filter supports in a transwell plate and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
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Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the cell monolayers to ensure the integrity of the tight junctions. A TEER value above a predetermined threshold (e.g., >250 Ω·cm²) indicates a suitable monolayer.
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Permeability Assay (Apical to Basolateral - A to B):
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Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
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Add the 5-AIQ solution to the apical (donor) chamber.
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Add fresh transport buffer to the basolateral (receiver) chamber.
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Incubate at 37°C with gentle shaking.
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At specified time points, collect samples from the basolateral chamber and replenish with fresh buffer.
-
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Permeability Assay (Basolateral to Apical - B to A):
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To assess active efflux, perform the assay in the reverse direction by adding the 5-AIQ solution to the basolateral (donor) chamber and sampling from the apical (receiver) chamber.
-
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Quantification: Determine the concentration of 5-AIQ in the collected samples using LC-MS/MS.
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Calculate Apparent Permeability (Papp): The Papp value is calculated using the following formula:
Papp (cm/s) = (dQ/dt) / (A * C0)
Where:
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dQ/dt = the rate of appearance of the compound in the receiver chamber
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A = the surface area of the filter membrane
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C0 = the initial concentration of the compound in the donor chamber
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Signaling Pathway and Experimental Workflow Diagrams
References
Validation & Comparative
5-Aminoisoquinoline vs. Other PARP Inhibitors: A Comparative Efficacy Guide
In the landscape of targeted cancer therapy, Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a pivotal class of drugs, particularly for cancers harboring deficiencies in DNA damage repair pathways, such as those with BRCA1/2 mutations. This guide provides a detailed comparison of the preclinical efficacy of 5-Aminoisoquinoline (5-AIQ), an early and potent PARP inhibitor, against four clinically approved PARP inhibitors: Olaparib, Rucaparib, Niraparib, and Talazoparib. This analysis is intended for researchers, scientists, and drug development professionals, offering an objective look at their performance based on available experimental data.
Mechanism of Action: Targeting DNA Repair through Synthetic Lethality
PARP enzymes, primarily PARP-1 and PARP-2, are critical for the repair of DNA single-strand breaks (SSBs). Inhibition of these enzymes leads to the accumulation of SSBs, which can subsequently cause the formation of more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with defective homologous recombination (HR) repair pathways due to mutations in genes like BRCA1 and BRCA2, these DSBs cannot be efficiently repaired, leading to genomic instability and ultimately cell death. This concept is known as synthetic lethality and forms the therapeutic basis for PARP inhibitors.
A key differentiator among PARP inhibitors is their ability to "trap" the PARP enzyme on the DNA at the site of damage. This trapping of the PARP-DNA complex is considered a more potent driver of cytotoxicity than the mere inhibition of PARP's enzymatic activity.
dot
Caption: PARP's role in DNA repair and the mechanism of PARP inhibitors.
Comparative Efficacy Data
The following tables summarize the available quantitative data for 5-AIQ and other PARP inhibitors, focusing on their enzymatic inhibition and cellular potency. It is important to note that direct head-to-head comparisons of 5-AIQ with the other inhibitors in cancer cell lines are limited in publicly available literature.
Enzymatic Inhibition of PARP-1 and PARP-2
This table presents the half-maximal inhibitory concentrations (IC50) of the PARP inhibitors against the PARP-1 and PARP-2 enzymes. Lower values indicate greater potency.
| PARP Inhibitor | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Reference(s) |
| This compound (5-AIQ) | 240 - 1800 | ~1050 - 1840 | [1] |
| Olaparib | 5 | 1 | [2] |
| Rucaparib | 7 | Not widely reported | [2] |
| Niraparib | 3.8 | 2.1 | [2] |
| Talazoparib | 1 | Not widely reported | [2] |
Note: IC50 values for 5-AIQ show variability due to different assay conditions across studies.
Cellular Potency in Cancer Cell Lines
This table summarizes the cellular IC50 values, representing the concentration of the inhibitor required to reduce cell viability by 50%. Data for 5-AIQ in cancer cell lines is limited.
| PARP Inhibitor | Cell Line | Cancer Type | BRCA Status | Cellular IC50 (µM) | Reference(s) |
| This compound (5-AIQ) | Girardi Heart Cells | N/A | N/A | ~10 (PARP inhibition) | [3] |
| Olaparib | MDA-MB-436 | Breast | BRCA1 mutant | 0.01 | [2] |
| Capan-1 | Pancreatic | BRCA2 mutant | 0.01 | [2] | |
| Talazoparib | MDA-MB-436 | Breast | BRCA1 mutant | 0.001 | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of these findings.
PARP Enzymatic Assay (Chemiluminescent)
This assay quantifies the inhibitory effect of a compound on the enzymatic activity of PARP.
dot
Caption: A typical workflow for a PARP enzymatic inhibition assay.
Protocol:
-
Plate Coating: A 96-well plate is coated with histone proteins, which will serve as the substrate for PARP.
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Reaction Setup: A reaction mixture containing recombinant PARP-1 or PARP-2 enzyme, activated DNA (to stimulate PARP activity), and various concentrations of the test inhibitor (e.g., 5-AIQ, Olaparib) is added to the wells.
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Reaction Initiation: Biotinylated NAD+ is added to each well to initiate the poly(ADP-ribosyl)ation (PARylation) reaction.
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Incubation: The plate is incubated to allow for the enzymatic reaction to proceed.
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Detection: After incubation, the plate is washed, and Streptavidin-Horseradish Peroxidase (HRP) is added, which binds to the biotinylated PAR chains. Following another wash step, a chemiluminescent HRP substrate is added.
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Data Analysis: The resulting light signal, which is proportional to PARP activity, is measured using a luminometer. The percentage of PARP inhibition is plotted against the logarithm of the inhibitor concentration to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic or growth-inhibitory effects of the PARP inhibitors on cancer cell lines.
Protocol:
-
Cell Seeding: Cancer cells (e.g., with and without BRCA mutations) are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the PARP inhibitor.
-
Incubation: The plate is incubated for a period of 48 to 96 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Data Analysis: The absorbance of the solution is measured using a microplate reader. The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of PARP inhibitors in a living organism.
Protocol:
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Cell Implantation: Human cancer cells are subcutaneously injected into immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
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Treatment: Mice are randomized into different treatment groups (e.g., vehicle control, 5-AIQ, Olaparib). The inhibitors are administered orally or via injection.
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly.
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Endpoint: The study is concluded when tumors in the control group reach a predetermined size.
-
Data Analysis: The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group.
Discussion and Conclusion
Based on the available enzymatic data, this compound is a potent inhibitor of PARP-1, with a potency that can be in the sub-micromolar range, comparable to some of the earlier approved PARP inhibitors. However, the reported IC50 values for 5-AIQ are variable and generally higher than those of the newer generation of clinically approved inhibitors like Olaparib, Rucaparib, Niraparib, and particularly Talazoparib, which exhibit low nanomolar potency against PARP-1 and PARP-2. Furthermore, 5-AIQ appears to lack selectivity between PARP-1 and PARP-2.
The major gap in the current understanding of 5-AIQ's efficacy lies in the limited availability of data on its antiproliferative effects in cancer cell lines, especially in a head-to-head comparison with other PARP inhibitors. While one study showed cellular PARP inhibition at a concentration of approximately 10 µM in non-cancer cells[3], comprehensive data on its ability to induce synthetic lethality in BRCA-mutant cancer cells is lacking in the public domain.
In contrast, Olaparib, Rucaparib, Niraparib, and Talazoparib have been extensively characterized both preclinically and clinically, demonstrating potent anti-tumor activity in BRCA-mutated and other homologous recombination-deficient cancers.
References
A Comparative Analysis of PARP Inhibitors: 5-Aminoisoquinoline vs. 3-Aminobenzamide
For researchers, scientists, and drug development professionals, the selection of an appropriate PARP inhibitor is a critical decision in experimental design. This guide provides a comprehensive, data-driven comparison of two widely used first-generation PARP inhibitors: 5-Aminoisoquinoline (5-AIQ) and 3-Aminobenzamide (3-AB). We delve into their mechanisms of action, biochemical potency, cellular effects, and physicochemical properties, supported by experimental data and detailed protocols to aid in informed decision-making.
Introduction to PARP Inhibition
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair. Upon detecting DNA damage, PARP enzymes, particularly PARP-1 and PARP-2, are activated and synthesize poly(ADP-ribose) (PAR) chains on various nuclear proteins. This process, known as PARylation, facilitates the recruitment of DNA repair machinery. Inhibition of PARP activity can lead to the accumulation of DNA damage and subsequent cell death, a principle that is exploited in cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways like those with BRCA1/2 mutations.
Mechanism of Action
Both this compound and 3-Aminobenzamide function as competitive inhibitors of the PARP catalytic domain. They bind to the nicotinamide-binding site of the enzyme, preventing the synthesis of PAR chains and thereby disrupting the DNA damage repair process.
dot
Caption: Mechanism of PARP inhibition by 5-AIQ and 3-AB.
Comparative Data Presentation
The following tables summarize the key quantitative data for this compound and 3-Aminobenzamide, providing a side-by-side comparison of their biochemical potency and physicochemical properties.
Table 1: Biochemical Potency (IC50 Values)
| Compound | Target | IC50 Value | Notes |
| This compound (5-AIQ) | PARP-1 | 240 nM[1] | Against semi-purified PARP-1 preparation. |
| PARP-1 | 550 nM[1] | ||
| 3-Aminobenzamide (3-AB) | PARP | ~50 nM[2][3][4][5][6] | In CHO (Chinese Hamster Ovary) cells. |
| PARP | 5.4 µM | In C3H/10T1/2 mouse stem cells. | |
| PARP | ~30 µM[7] |
It is important to note that IC50 values can vary significantly depending on the experimental conditions, such as the specific assay used, the source of the enzyme, and the cell type. The wide range of reported IC50 values for 3-AB highlights this variability. One study suggests that 5-AIQ is approximately 100-fold more potent than 3-AB[1].
Table 2: Selectivity Profile
| Compound | Selectivity Notes |
| This compound (5-AIQ) | Generally considered a pan-PARP inhibitor, lacking significant isoform selectivity[8]. However, derivatives of 5-AIQ, such as 5-benzamidoisoquinolin-1-one, have been shown to exhibit selectivity for PARP-2 over PARP-1 (selectivity index of 9.3)[9][10]. |
| 3-Aminobenzamide (3-AB) | Predominantly inhibits PARP-1 and PARP-2. At higher concentrations, it may affect other ADP-ribosyltransferases[3]. |
Table 3: Physicochemical Properties
| Property | This compound (5-AIQ) | 3-Aminobenzamide (3-AB) |
| Molecular Formula | C₉H₈N₂[11] | C₇H₈N₂O[12] |
| Molecular Weight | 144.17 g/mol [11] | 136.15 g/mol [12] |
| Melting Point | 125-128 °C | 115-116 °C[12] |
| Solubility | Water-soluble, good cell permeability[13]. | Soluble in DMSO (30 mg/mL) and water (25 mg/mL)[7]. |
| LogP | 1.4[14] | -0.33[12] |
Experimental Protocols
To facilitate the direct comparison of these inhibitors in a laboratory setting, we provide detailed protocols for key experiments.
Protocol 1: In Vitro PARP Inhibition Assay (Enzymatic Activity)
This assay determines the concentration of the inhibitor required to reduce the enzymatic activity of PARP by 50% (IC50).
dot
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Systematic inhibitor selectivity between PARP1 and PARP2 enzymes: Molecular implications for ovarian cancer personalized therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PARP Universal Colorimetric Assay: R&D Systems [rndsystems.com]
- 10. 5-Benzamidoisoquinolin-1-ones and 5-(ω-carboxyalkyl)isoquinolin-1-ones as isoform-selective inhibitors of poly(ADP-ribose) polymerase 2 (PARP-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound | C9H8N2 | CID 70766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 3-Aminobenzamide | C7H8N2O | CID 1645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
5-Aminoisoquinoline (5-AIQ): A Comparative Analysis of its Enzymatic Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Aminoisoquinoline (5-AIQ) is a well-established small molecule inhibitor primarily recognized for its potent activity against Poly(ADP-ribose) polymerase 1 (PARP-1).[1] This guide provides a comprehensive overview of 5-AIQ's interaction with its primary enzyme target, its role in the associated signaling pathway, and a detailed protocol for assessing its inhibitory activity. While widely cited as a selective PARP-1 inhibitor, this guide also addresses the current landscape of publicly available data regarding its cross-reactivity with other enzymes.
Primary Target and Mechanism of Action
The primary enzymatic target of this compound is Poly(ADP-ribose) polymerase 1 (PARP-1) . PARP-1 is a key enzyme involved in the DNA damage response pathway. Upon detection of DNA single-strand breaks, PARP-1 catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This process, known as PARylation, facilitates the recruitment of DNA repair machinery to the site of damage.
5-AIQ functions as a competitive inhibitor of PARP-1. It binds to the nicotinamide adenine dinucleotide (NAD+) binding site of the enzyme, preventing the synthesis of PAR chains. This inhibition of PARP-1 activity hampers the efficient repair of DNA single-strand breaks. In the context of cancer therapy, the accumulation of unrepaired single-strand breaks can lead to the formation of double-strand breaks during DNA replication. In cells with deficient homologous recombination repair pathways (e.g., those with BRCA1/2 mutations), these double-strand breaks cannot be effectively repaired, leading to synthetic lethality and cell death.
Cross-Reactivity Profile
An in silico prediction suggests that 5-AIQ may act as an inhibitor of cytochrome P450 1A2 (CYP1A2).[1] However, it is crucial to note that this is a computational prediction and requires experimental validation.
Data Presentation: Cross-Reactivity of this compound
Due to the lack of publicly available experimental data from broad-panel screens, a quantitative comparison table of 5-AIQ's IC50 values against a diverse range of enzymes cannot be provided at this time. Researchers are encouraged to perform comprehensive selectivity profiling to determine the off-target effects of 5-AIQ in their specific experimental contexts.
Signaling Pathway
5-AIQ exerts its effects by modulating the PARP-1 signaling pathway, which is intricately involved in DNA repair and cell fate decisions.
Caption: PARP-1 signaling in response to DNA damage and its inhibition by 5-AIQ.
Experimental Protocols
PARP-1 Inhibition Assay (ELISA-based)
This protocol outlines a common method for determining the in vitro inhibitory activity of 5-AIQ on PARP-1.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histones (as a substrate for PARylation)
-
Biotinylated NAD+
-
Streptavidin-HRP (Horseradish Peroxidase)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 1M H₂SO₄)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 25 mM MgCl₂, 1 mM DTT)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
96-well microplate (high-binding capacity)
-
This compound (5-AIQ) and other test compounds
-
Microplate reader
Experimental Workflow Diagram:
Caption: Workflow for an ELISA-based PARP-1 inhibition assay.
Procedure:
-
Plate Coating: Coat the wells of a 96-well microplate with histones (e.g., 10 µg/mL in PBS) overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove unbound histones.
-
Addition of Reagents: Add PARP-1 enzyme, varying concentrations of 5-AIQ (or control vehicle), and activated DNA (to stimulate PARP-1 activity) to the wells.
-
Incubation: Incubate the plate for 1 hour at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Add biotinylated NAD+ to each well to start the PARPylation reaction.
-
Incubation: Incubate for 1-2 hours at 37°C.
-
Washing: Wash the plate three times with wash buffer to remove unincorporated biotinylated NAD+.
-
Detection: Add Streptavidin-HRP to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Substrate Addition: Add TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stopping the Reaction: Add the stop solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of 5-AIQ relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Conclusion
This compound is a valuable research tool for studying the role of PARP-1 in DNA repair and other cellular processes. Its primary mechanism of action is the competitive inhibition of PARP-1. While it is often cited for its selectivity, researchers should be aware of the limited publicly available experimental data on its cross-reactivity with other enzyme classes. For a thorough understanding of its biological effects, it is recommended that researchers conduct comprehensive selectivity profiling of 5-AIQ against a broad panel of enzymes relevant to their studies. The provided experimental protocol offers a robust method for quantifying the inhibitory potency of 5-AIQ against its primary target, PARP-1.
References
A Comparative Guide to 5-Aminoisoquinoline and Olaparib in BRCA Mutant Cells
In the landscape of targeted cancer therapy, particularly for tumors harboring BRCA1 and BRCA2 mutations, PARP (Poly[ADP-ribose] polymerase) inhibitors have emerged as a cornerstone of treatment. This guide provides a detailed comparison of two such inhibitors: the well-established clinical drug Olaparib and the research compound 5-Aminoisoquinoline. The comparison focuses on their mechanism of action, leveraging the principle of synthetic lethality in BRCA-mutant cancer cells, and presents available experimental data and protocols for their evaluation.
The Principle of Synthetic Lethality: A Targeted Approach
BRCA1 and BRCA2 are crucial proteins in the homologous recombination (HR) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs).[1] Mutations in these genes lead to a deficient HR pathway, making cancer cells highly dependent on other DNA repair mechanisms for survival. One such compensatory pathway is the base excision repair (BER) pathway, where PARP enzymes play a critical role.
The concept of "synthetic lethality" is central to the efficacy of PARP inhibitors in this context. While the loss of either the HR pathway (due to BRCA mutations) or the inhibition of the PARP-mediated repair pathway alone is not lethal to a cell, the simultaneous disruption of both pathways leads to an accumulation of unrepaired DNA damage, genomic instability, and ultimately, cell death.[2][3] PARP inhibitors exploit this vulnerability, selectively killing cancer cells with BRCA mutations while having a minimal effect on healthy cells with functional HR.
Comparative Efficacy in BRCA Mutant Cells
Olaparib: A Clinically Validated PARP Inhibitor
Olaparib is a potent PARP inhibitor approved for the treatment of various cancers with BRCA mutations, including ovarian, breast, pancreatic, and prostate cancers. Its efficacy is well-documented in numerous preclinical and clinical studies. The half-maximal inhibitory concentration (IC50) values of Olaparib in several BRCA mutant cancer cell lines are summarized in the table below.
| Cell Line | Cancer Type | BRCA Mutation Status | IC50 of Olaparib (µM) |
| PEO1 | Ovarian Cancer | BRCA2 mutant | 25.0 |
| Capan-1 | Pancreatic Cancer | BRCA2 mutant | Highly sensitive (specific IC50 not stated) |
| MDA-MB-436 | Breast Cancer | BRCA1 mutant | ~0.01 |
| HCC1937 | Breast Cancer | BRCA1 mutant | >10 - ~96 |
| SUM149PT (BRCA1-/-) | Breast Cancer | BRCA1 null | 1.23 |
| SUM149PT (BRCA1+/-) | Breast Cancer | BRCA1 heterozygous | 34.5 |
Note: IC50 values can vary between studies due to different experimental conditions (e.g., assay type, incubation time). The data presented is a compilation from multiple sources.
This compound: A PARP-1 Inhibitor Under Investigation
This compound (5-AIQ) has been identified as a potent inhibitor of PARP-1.[2] While it is a valuable tool for preclinical research, there is a lack of published studies specifically evaluating its cytotoxic effects and determining its IC50 values in BRCA mutant cancer cell lines. Therefore, a direct quantitative comparison of its performance against Olaparib in this specific context cannot be provided at this time. Further research is needed to elucidate the full potential of this compound as a therapeutic agent for BRCA-deficient cancers.
Visualizing the Mechanisms and Workflows
To better understand the underlying principles and experimental approaches, the following diagrams have been generated using the Graphviz DOT language.
Figure 1: Signaling pathway of PARP inhibition-induced synthetic lethality in BRCA mutant cells.
Figure 2: General experimental workflow for comparing the efficacy of PARP inhibitors in cancer cell lines.
Experimental Protocols
The following are detailed protocols for key experiments that can be used to evaluate and compare the efficacy of PARP inhibitors like this compound and Olaparib in BRCA mutant cancer cells.
Protocol 1: Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
BRCA mutant and wild-type cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound and Olaparib stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for dissolving formazan crystals)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and Olaparib in culture medium. Remove the existing medium from the cells and add 100 µL of the medium containing the compounds or vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each compound.
Protocol 2: In Vitro PARP1 Inhibition Assay (Chemiluminescent)
This assay measures the direct inhibitory effect of the compounds on PARP1 enzyme activity.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plates
-
Activated DNA
-
Biotinylated NAD+
-
This compound and Olaparib
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Luminometer
Procedure:
-
Plate Preparation: Use pre-coated histone plates or coat plates with histone.
-
Inhibitor Addition: Add serial dilutions of this compound, Olaparib, or a vehicle control to the wells.
-
Reaction Initiation: Add a master mix containing PARP1 enzyme, activated DNA, and biotinylated NAD+ to each well to start the reaction. Incubate for 1 hour at room temperature.
-
Detection: Wash the plate and add Streptavidin-HRP to each well. Incubate for 30 minutes.
-
Signal Generation: After another wash step, add the chemiluminescent HRP substrate.
-
Measurement: Immediately measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of PARP1 inhibition for each compound concentration and determine the IC50 value.
Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
BRCA mutant and wild-type cancer cell lines
-
6-well plates
-
This compound and Olaparib
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with IC50 concentrations of this compound and Olaparib for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Conclusion
Olaparib has a well-established record of efficacy in treating BRCA-mutated cancers, a testament to the power of synthetic lethality in targeted therapy. This compound, as a known PARP-1 inhibitor, holds theoretical promise for a similar therapeutic application. However, the lack of direct comparative studies in BRCA-deficient models highlights a gap in the current research. The experimental protocols provided in this guide offer a framework for future investigations that could directly compare the performance of these two PARP inhibitors and further elucidate the potential of this compound in the context of BRCA-mutated cancers. Such studies are essential to expand the arsenal of targeted therapies for this patient population.
References
A Preclinical Showdown: 5-Aminoisoquinoline vs. Talazoparib in Cancer Models
In the landscape of targeted cancer therapy, inhibitors of poly(ADP-ribose) polymerase (PARP) have emerged as a critical class of drugs, particularly for tumors harboring deficiencies in DNA damage repair pathways. This guide provides a comparative preclinical overview of two such inhibitors: 5-Aminoisoquinoline (5-AIQ) and the clinically approved drug, Talazoparib. While both molecules target the PARP family of enzymes, the available preclinical data reveals significant differences in their potency and mechanism of action, with Talazoparib being a more extensively characterized and potent anti-cancer agent.
Mechanism of Action: Beyond Catalytic Inhibition
Both 5-AIQ and Talazoparib function by inhibiting the catalytic activity of PARP enzymes, primarily PARP-1 and PARP-2, which play a crucial role in the repair of DNA single-strand breaks (SSBs). By blocking this repair mechanism, unrepaired SSBs accumulate and, during DNA replication, can be converted into more lethal double-strand breaks (DSBs). In cancer cells with defects in homologous recombination repair (HRR), such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to a synthetic lethal phenotype and cell death.
Quantitative Comparison of Preclinical Efficacy
The following table summarizes the available quantitative data for this compound and Talazoparib from preclinical studies. It is important to note the disparity in the breadth of available data, with Talazoparib having been subjected to more extensive preclinical evaluation as part of its successful clinical development.
| Parameter | This compound (5-AIQ) | Talazoparib |
| PARP-1 Inhibition (IC50) | ~240 nM (semi-purified enzyme)[2] ~10 µM (cellular assay) | ~0.57 - 1 nM[3] |
| PARP Trapping Efficiency | Data not available | High, ~100-fold more potent than Olaparib[1][4] |
| In Vitro Anti-proliferative Activity (IC50) | Data not available for cancer cell lines as a PARP inhibitor. | MDA-MB-436 (BRCA1 mutant): ~0.13 µM[5] HCC1937 (BRCA1 mutant): ~10 µM[5] MX-1 (BRCA1 deficient): ~0.3 nM[6] |
| In Vivo Efficacy | Demonstrated activity in non-oncology models at low doses.[7] | Significant tumor growth inhibition and regression in breast cancer xenograft models.[6][8] |
Signaling and Experimental Workflow Visualizations
To illustrate the underlying biological processes and experimental designs discussed, the following diagrams were generated.
Caption: Mechanism of PARP inhibitors leading to synthetic lethality.
Caption: General workflow for preclinical evaluation of PARP inhibitors.
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility and interpretation of preclinical data. Below are generalized methodologies for key experiments used to evaluate PARP inhibitors.
PARP Enzymatic Inhibition Assay
This assay quantifies the ability of a compound to inhibit the catalytic activity of PARP enzymes.
-
Reagents and Materials: Recombinant human PARP-1 or PARP-2 enzyme, activated DNA, NAD+ (biotinylated), streptavidin-coated plates, anti-PAR antibody, secondary antibody conjugated to a detectable enzyme (e.g., HRP), substrate for the detection enzyme.
-
Procedure:
-
Coat streptavidin plates with biotinylated, activated DNA.
-
Add PARP enzyme to the wells.
-
Introduce serial dilutions of the test compound (5-AIQ or Talazoparib) and incubate.
-
Initiate the PARylation reaction by adding NAD+.
-
After incubation, wash the wells to remove unbound reagents.
-
Add an anti-PAR antibody, followed by a secondary antibody-enzyme conjugate.
-
Add the substrate and measure the signal (e.g., absorbance or fluorescence).
-
-
Data Analysis: The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated by plotting the signal against the inhibitor concentration.
Cellular PARP Trapping Assay
This assay measures the accumulation of PARP on chromatin within cells, indicating the trapping efficiency of an inhibitor.
-
Reagents and Materials: Cancer cell lines, cell culture reagents, test compounds, lysis buffer, fractionation buffers (cytoplasmic, nuclear soluble, and chromatin-bound), antibodies against PARP-1 and a loading control (e.g., histone H3).
-
Procedure:
-
Treat cultured cancer cells with various concentrations of the PARP inhibitor for a specified time.
-
Lyse the cells and separate the cellular components into cytoplasmic, nuclear soluble, and chromatin-bound fractions through a series of centrifugation steps with specific buffers.
-
Analyze the protein content of the chromatin-bound fraction by Western blotting using an anti-PARP-1 antibody.
-
-
Data Analysis: An increase in the amount of PARP-1 in the chromatin-bound fraction of treated cells compared to untreated controls indicates PARP trapping.
Cell Viability Assay (e.g., MTT Assay)
This assay determines the cytotoxic effect of a compound on cancer cell lines.
-
Reagents and Materials: Cancer cell lines, cell culture medium, 96-well plates, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilizing agent (e.g., DMSO).
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound for a defined period (e.g., 72 hours).
-
Add MTT solution to each well and incubate, allowing viable cells to convert MTT into formazan crystals.
-
Solubilize the formazan crystals with a solubilizing agent.
-
Measure the absorbance at a specific wavelength.
-
-
Data Analysis: The IC50 value is determined by plotting cell viability (as a percentage of the control) against the compound concentration.
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of a compound in a living organism.
-
Materials: Immunocompromised mice, cancer cell line for implantation, calipers, test compound formulation, vehicle control.
-
Procedure:
-
Subcutaneously implant cancer cells into the flanks of the mice.
-
Allow tumors to grow to a palpable size.
-
Randomize mice into treatment and control groups.
-
Administer the test compound or vehicle control to the respective groups according to a defined schedule and dosage.
-
Measure tumor volume with calipers at regular intervals.
-
Monitor the body weight and overall health of the mice as an indicator of toxicity.
-
-
Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the extent of tumor growth inhibition.
Conclusion
The available preclinical data clearly positions Talazoparib as a significantly more potent PARP inhibitor and trapper compared to this compound. While 5-AIQ has been identified as a PARP-1 inhibitor and has shown biological activity in certain contexts, a comprehensive preclinical dataset in oncology models is lacking for a direct and thorough comparison. The potent dual mechanism of catalytic inhibition and PARP trapping by Talazoparib has been extensively validated and forms the basis of its clinical success. Further investigation into the PARP trapping ability and anti-proliferative effects of 5-AIQ in a broad range of cancer models would be necessary to fully assess its potential as a therapeutic agent in oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Effects of 5-aminoisoquinolinone, a water-soluble, potent inhibitor of the activity of poly (ADP-ribose) polymerase, in a rodent model of lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. benchchem.com [benchchem.com]
Unveiling the Genotoxic Profile of 5-Aminoisoquinoline: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the genotoxic potential of a compound is a critical step in its safety assessment. This guide provides a comprehensive comparison of the genotoxicity of 5-Aminoisoquinoline (5-AIQ), a notable PARP-1 inhibitor, with its structural analogs and the parent compound, quinoline. The information presented herein is supported by a battery of standard genotoxicity assays, with detailed methodologies and quantitative data to facilitate an objective evaluation.
A key study assessing the genotoxicity of 5-AIQ concluded that the compound is non-genotoxic.[1] This assessment was based on a comprehensive evaluation using a bacterial reverse mutation test (Ames test), an in vitro chromosomal aberration test in human lymphocytes, and an in vivo bone marrow micronucleus test in mice, all conducted in accordance with OECD protocols.[1]
Comparative Genotoxicity Assessment
To provide a clear perspective on the genotoxic profile of 5-AIQ, this guide contrasts its performance with that of quinoline and its derivatives. Quinolines, as a class of compounds, are generally recognized as mutagenic and carcinogenic, though the genotoxic potential of specific isoquinolines can vary.[1]
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. It utilizes bacteria with pre-existing mutations that render them unable to synthesize an essential amino acid. The assay measures the ability of a test compound to cause a reverse mutation, allowing the bacteria to regain the ability to grow in the absence of that amino acid.
While the specific quantitative data for the Ames test on 5-AIQ from the key study by Jeddy et al. (2010) is not publicly available in detail, the study reported a negative result, indicating that 5-AIQ did not induce mutations in the tested bacterial strains.[1]
In contrast, the parent compound, quinoline, and several of its derivatives have demonstrated mutagenic activity in the Ames test. For instance, a study on various quinolone compounds showed that all eight tested induced mutations in Salmonella typhimurium strain TA102.[2][3]
Table 1: Comparative Mutagenicity in Ames Test
| Compound | Test System | Metabolic Activation (S9) | Result |
| This compound | Salmonella typhimurium | With and Without | Negative [1] |
| Quinoline | Salmonella typhimurium TA102 | Not specified | Positive[2][3] |
| Quinolone Antibacterials (various) | Salmonella typhimurium TA102 | Not specified | Positive[2][3] |
In Vitro Chromosomal Aberration Test
This assay evaluates the potential of a test substance to cause structural damage to chromosomes in cultured mammalian cells. Human lymphocytes are often used for this purpose.
The study on 5-AIQ reported a negative result in the in vitro chromosomal aberration test using human lymphocytes, indicating that it did not cause chromosomal damage under the test conditions.[1]
In Vivo Micronucleus Test
The in vivo micronucleus test is a crucial assay for detecting chromosomal damage in a living organism. It assesses the formation of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.
In the in vivo bone marrow micronucleus test in mice, 5-AIQ was found to be non-genotoxic.[1]
Conversely, studies on other quinoline derivatives have shown positive results in this assay. For example, Quinoline Yellow has been shown to induce a dose-dependent increase in the frequency of micronuclei in the bone marrow cells of albino mice.[4] Specifically, at doses of 0.02, 0.05, 0.1, and 0.2 g/kg body weight, the percentage of micronucleus frequencies were 6%, 11.8%, 12%, and 18%, respectively.[4] Similarly, quinoline itself has been reported to cause a significant dose-related increase in the number of micronucleated polychromatic erythrocytes in mice.[5]
Table 2: Comparative Analysis of In Vivo Micronucleus Test Results
| Compound | Test System | Doses Tested | Key Findings |
| This compound | Mouse bone marrow | Not specified | Negative [1] |
| Quinoline Yellow | Albino mouse bone marrow | 0.02, 0.05, 0.1, 0.2 g/kg b.wt. | Positive - Dose-dependent increase in micronuclei (6% to 18%)[4] |
| Quinoline | CD1 male mice bone marrow | 25, 50, 100 mg/kg | Positive - Significant dose-related increase in micronucleated erythrocytes[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the standard protocols for the key genotoxicity assays mentioned in this guide.
Bacterial Reverse Mutation Assay (Ames Test) Protocol
The Ames test is performed according to OECD Guideline 471.
-
Bacterial Strains: Several strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used to detect different types of mutations.
-
Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to mimic metabolic processes in mammals.
-
Procedure: The test compound, bacterial culture, and S9 mix (or buffer) are combined and plated on a minimal agar medium. The plates are incubated for 48-72 hours.
-
Data Analysis: The number of revertant colonies (colonies that have regained the ability to grow) is counted for each concentration of the test compound and compared to the negative control. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.
In Vitro Mammalian Chromosomal Aberration Test Protocol
This test is conducted following OECD Guideline 473.
-
Cell Culture: Cultured mammalian cells, such as primary human lymphocytes or established cell lines (e.g., CHO, CHL), are used.
-
Treatment: The cells are exposed to the test compound at various concentrations, with and without S9 metabolic activation, for a defined period.
-
Harvest and Slide Preparation: After treatment, the cells are treated with a mitotic inhibitor (e.g., colcemid) to arrest them in metaphase. The cells are then harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides.
-
Analysis: The chromosomes are stained, and metaphase cells are analyzed microscopically for structural aberrations (e.g., breaks, gaps, exchanges). A significant, dose-dependent increase in the percentage of cells with chromosomal aberrations indicates a positive result.
In Vivo Mammalian Erythrocyte Micronucleus Test Protocol
This assay is performed in accordance with OECD Guideline 474.
-
Animal Dosing: Rodents, typically mice or rats, are administered the test substance, usually by oral gavage or intraperitoneal injection, at multiple dose levels.
-
Sample Collection: At appropriate time intervals after dosing, bone marrow is extracted from the femur or tibia, or peripheral blood is collected.
-
Slide Preparation: The bone marrow cells or peripheral blood are used to prepare smears on microscope slides.
-
Staining and Analysis: The slides are stained to differentiate between polychromatic erythrocytes (young red blood cells) and normochromatic erythrocytes (mature red blood cells). The frequency of micronucleated polychromatic erythrocytes is determined by scoring a large number of cells (typically 2000 per animal). A statistically significant, dose-related increase in the frequency of micronucleated cells in the treated groups compared to the control group indicates a positive result.
Conclusion
Based on the available evidence from a comprehensive battery of genotoxicity tests, this compound (5-AIQ) is considered to be non-genotoxic.[1] This profile distinguishes it from its parent compound, quinoline, and certain other quinoline derivatives that have demonstrated mutagenic and clastogenic properties. For researchers and drug development professionals, the non-genotoxic nature of 5-AIQ is a significant advantage, supporting its further investigation and development as a therapeutic agent. This comparative guide underscores the importance of evaluating compounds on a case-by-case basis, as small structural modifications can significantly impact their genotoxic potential.
References
- 1. Evaluation of this compound (5-AIQ), a novel PARP-1 inhibitor for genotoxicity potential in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity of quinolones in the Ames Salmonella TA102 mutagenicity test and other bacterial genotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of quinolones in the Ames Salmonella TA102 mutagenicity test and other bacterial genotoxicity assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genotoxic and Cytotoxic Effects of Quinoline Yellow in Albino Mice | Journal of Pioneering Medical Sciences [jpmsonline.com]
- 5. Effects of quinoline and 8-hydroxyquinoline on mouse bone marrow erythrocytes as measured by the micronucleus assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of 5-Aminoisoquinoline Analogs as PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 5-aminoisoquinoline analogs as inhibitors of Poly(ADP-ribose) polymerase (PARP), a critical enzyme family involved in DNA repair and a key target in cancer therapy. The structure-activity relationship (SAR) of these analogs is explored through quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
Introduction
This compound is a recognized scaffold for the development of potent PARP inhibitors. Modifications to this core structure have been shown to significantly influence inhibitory activity and selectivity, particularly between the two major isoforms, PARP-1 and PARP-2. Understanding the SAR of these analogs is crucial for the rational design of next-generation inhibitors with improved efficacy and reduced off-target effects.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of various this compound analogs against PARP-1 and PARP-2, as well as their cytotoxic effects on different cancer cell lines.
Table 1: PARP-1 and PARP-2 Inhibition by this compound Analogs
| Compound ID | Structure | R1 | R2 | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Selectivity (PARP-1/PARP-2) |
| 1 | 5-Aminoisoquinolin-1(2H)-one | H | H | >1000 | 380 | - |
| 2 | 5-Amino-4-(4-trifluoromethylphenyl)isoquinolin-1(2H)-one | H | 4-CF3-Ph | 360 | 39 | 9.2 |
| 3 | 5-Benzamidoisoquinolin-1(2H)-one | COPh | H | 3500 | 375 | 9.3[1] |
| 4 | 5-(2-Carboxyethyl)isoquinolin-1(2H)-one | (CH2)2COOH | H | 230 | 160 | 1.4 |
Table 2: Anticancer Activity of Selected this compound Analogs
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) |
| 2 | MDA-MB-231 (Breast) | MTT Assay | 15.2 |
| 2 | A549 (Lung) | MTT Assay | 21.8 |
| 3 | HeLa (Cervical) | CellTiter-Glo | 8.5 |
Structure-Activity Relationship (SAR) Insights
Analysis of the data reveals key structural features that govern the activity and selectivity of this compound analogs as PARP inhibitors:
-
Substitution at the 4-position: The introduction of an aryl group at the 4-position, as seen in compound 2 , significantly enhances PARP-2 inhibitory potency and selectivity over the unsubstituted parent compound 1 . The trifluoromethyl group on the phenyl ring appears to be a favorable substitution for this activity.[2]
-
Acylation of the 5-amino group: Acylation of the 5-amino group with a benzoyl group (compound 3 ) leads to a remarkable increase in selectivity for PARP-2 over PARP-1, with a selectivity ratio of 9.3.[1]
-
Alkylation of the 5-amino group: The introduction of a carboxyalkyl chain at the 5-position (compound 4 ) results in a moderate increase in potency for both PARP-1 and PARP-2, with a slight preference for PARP-2.[1]
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
References
- 1. 5-Benzamidoisoquinolin-1-ones and 5-(ω-carboxyalkyl)isoquinolin-1-ones as isoform-selective inhibitors of poly(ADP-ribose) polymerase 2 (PARP-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 4-alkyl-, 4-aryl- and 4-arylamino-5-aminoisoquinolin-1-ones and identification of a new PARP-2 selective inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of 5-Aminoisoquinoline
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds like 5-Aminoisoquinoline are paramount for ensuring laboratory safety and environmental protection. This guide provides a clear, step-by-step protocol for the safe disposal of this compound, aligning with standard safety procedures and regulatory requirements.
Immediate Safety and Hazard Information
This compound is a chemical that requires careful handling due to its potential health hazards. It is known to be harmful if swallowed, inhaled, or in contact with skin.[1][2] It can cause significant skin and eye irritation and may lead to respiratory irritation.[1][3] Therefore, adherence to strict safety protocols is essential.
Personal Protective Equipment (PPE): Before handling or preparing for disposal, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves are required.
-
Eye Protection: Chemical safety goggles or a face shield must be worn.[4]
-
Lab Coat: A full-length lab coat should be worn to protect from skin contact.[4]
-
Respiratory Protection: In situations where dust may be generated, a NIOSH/MSHA-approved respirator or a European Standard EN 149 respirator should be used.[4]
Storage and Handling:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated location.[4]
-
Keep it away from incompatible materials, particularly strong oxidizing agents.[2][4]
-
Minimize dust generation during handling.[4]
-
Facilities should be equipped with an eyewash station and a safety shower.[4]
Quantitative Data Summary
For quick reference, the following table summarizes key physical and chemical properties of this compound.
| Property | Data |
| CAS Number | 1125-60-6 |
| Molecular Formula | C₉H₈N₂ |
| Molecular Weight | 144.18 g/mol |
| Appearance | Brownish-yellow to bright yellow powder/solid |
| Melting Point | 125-128 °C |
| Water Solubility | 1.4 µg/mL at pH 7.4 |
Detailed Disposal Protocol
The disposal of this compound must be conducted in a manner that ensures personnel safety and prevents environmental contamination.
Step 1: Waste Classification
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[4] This determination should be made in accordance with US EPA guidelines found in 40 CFR Parts 261.3, as well as any applicable state and local regulations.[4] Given its hazard profile, this compound should be handled as a hazardous substance.
Step 2: Waste Segregation and Collection
Proper segregation is critical to prevent hazardous reactions.[6]
-
Solid Waste: Collect solid this compound waste, including contaminated items like weighing paper, pipette tips, and gloves, in a designated, leak-proof, and compatible container.[7]
-
Liquid Waste: Aqueous solutions containing this compound should be collected in a separate, clearly labeled, and sealed waste container.[7]
-
Original Containers: For unused chemicals, the original manufacturer's container is ideal for disposal.[7] Do not mix with other waste streams.
-
Sharps: Any sharps (e.g., needles, broken glass) contaminated with the compound must be disposed of in a designated sharps container.[7]
Step 3: Labeling of Waste Containers
All waste containers must be clearly and accurately labeled.[7] The label should include:
-
The words "Hazardous Waste".[8]
-
The full chemical name: "this compound".[7]
-
Associated hazards (e.g., "Toxic," "Irritant").[7]
Step 4: On-site Storage
Store waste containers in a designated, secure area.
-
The storage area must be cool, dry, and well-ventilated.[4]
-
Ensure containers are tightly sealed to prevent leaks or the release of fumes.[6]
-
Segregate containers from incompatible materials.[6]
Step 5: Final Disposal
-
Professional Disposal: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company.[7]
-
Prohibited Actions: Never dispose of this compound down the drain or in the regular trash, as this can harm aquatic life and ecosystems.[6]
-
Recommended Method: The standard and preferred method for this type of chemical waste is incineration at an approved and licensed facility.[9][10]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. chembk.com [chembk.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. This compound | C9H8N2 | CID 70766 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. chemimpex.com [chemimpex.com]
- 6. collectandrecycle.com [collectandrecycle.com]
- 7. benchchem.com [benchchem.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. tri-iso.com [tri-iso.com]
- 10. download.basf.com [download.basf.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
